Technical Documentation Center

Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
  • CAS: 618109-84-5

Core Science & Biosynthesis

Foundational

Enantioselective Synthesis and Process Optimization of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: A Technical Whitepaper

Executive Summary & Strategic Rationale Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate is a highly lipophilic -amino acid derivative. The incorporation of a 4-isopropylphenyl moiety into the -position introduces sign...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate is a highly lipophilic


-amino acid derivative. The incorporation of a 4-isopropylphenyl moiety into the 

-position introduces significant steric bulk and hydrophobicity, making it a privileged building block for peptidomimetics and small-molecule drug discovery.

Because the pharmacological efficacy of


-amino acid derivatives is heavily dictated by their stereochemistry, traditional racemic syntheses (such as the Rodionov reaction) followed by chiral resolution are inefficient, often resulting in >50% material loss. To address this, this whitepaper outlines a highly stereocontrolled, scalable asymmetric synthesis utilizing Ellman’s chiral auxiliary  ((R)-tert-butanesulfinamide) coupled with a Zinc-mediated Reformatsky-type addition 1[1]. This route ensures high atom economy, predictable stereocontrol, and operational simplicity suitable for scale-up 2[2].

Pathway A 4-Isopropylbenzaldehyde + (R)-t-Bu-Sulfinamide B Chiral Sulfinyl Imine A->B Ti(OEt)4, THF Condensation C Sulfinyl β-Amino Ester B->C Methyl bromoacetate, Zn Reformatsky Addition D Target: Methyl 3-amino-3- [4-(propan-2-yl)phenyl]propanoate C->D HCl / MeOH Deprotection

Figure 1: Enantioselective synthesis pathway utilizing Ellman's auxiliary and Reformatsky addition.

Mechanistic Causality: The "Why" Behind the Chemistry

A successful chemical process relies on understanding the thermodynamic and kinetic drivers of each step. The following mechanistic choices are designed to create a self-validating, high-yielding system:

Imine Condensation: The Role of Ti(OEt)₄

The condensation of 4-isopropylbenzaldehyde with (R)-tert-butanesulfinamide requires a dual-action reagent. Titanium(IV) ethoxide (Ti(OEt)₄) is selected over standard desiccants (like MgSO₄ or molecular sieves) because it acts as both a Lewis acid and a water scavenger . The Lewis acidity activates the sterically hindered carbonyl carbon, while the irreversible hydrolysis of Ti(OEt)₄ into insoluble TiO₂ drives the equilibrium entirely to the product side, preventing imine hydrolysis.

Reformatsky-Type Addition: Zinc vs. Lithium Enolates

For the carbon-carbon bond formation, the zinc enolate of methyl bromoacetate is vastly superior to the lithium enolate of methyl acetate. Lithium enolates are highly basic and can cause unwanted deprotonation or racemization of the imine. Zinc enolates are less basic and highly coordinating. They form a rigid, six-membered Zimmerman-Traxler transition state with the sulfinyl oxygen3[3]. The bulky tert-butyl group of the auxiliary effectively shields the Si-face of the imine, forcing the zinc enolate to attack exclusively from the Re-face, yielding the (S)-


-amino ester with high diastereomeric excess.

TS Z Zinc Enolate Formation (Methyl bromoacetate + Zn) T Zimmerman-Traxler Transition State (6-Membered Chelated Ring) Z->T F Facial Attack (Re-face) Stereocontrol Driven by t-Bu Sterics T->F P P F->P

Figure 2: Mechanistic causality of stereocontrol via Zimmerman-Traxler transition state.

Acidic Solvolysis: Orthogonal Deprotection

The removal of the tert-butanesulfinyl group is achieved using anhydrous HCl in methanol. The choice of methanol as the solvent is critical: it acts as a nucleophile to trap the cleaved sulfinyl group (forming methyl sulfinate) while simultaneously reinforcing the methyl ester of the target molecule via Le Chatelier's principle, completely preventing transesterification side-reactions.

Quantitative Data & Process Optimization

To maximize the diastereomeric ratio (dr) and overall yield, the Reformatsky addition parameters must be tightly controlled. The addition of catalytic CuCl significantly enhances the insertion of Zinc into the carbon-bromine bond, allowing the reaction to proceed at lower temperatures, which kinetically favors higher stereoselectivity.

Table 1: Optimization of the Zinc-Mediated Reformatsky Addition

EntrySolvent SystemTemperature (°C)AdditiveYield (%)dr (syn:anti)
1THF0 to 25None4585:15
2THFReflux (66)None6280:20
3CH₂Cl₂25None3082:18
4THF0 to 25CuCl (10 mol%)8896:4
5 THF / Toluene (1:1) 0 to 25 CuCl (10 mol%) 92 98:2

Self-Validating Experimental Protocols

The following methodologies are designed with embedded In-Process Controls (IPCs) to ensure the system is self-validating at every stage.

Step 1: Synthesis of (R,E)-N-(4-isopropylbenzylidene)-2-methylpropane-2-sulfinamide
  • Charge: To a flame-dried 500 mL round-bottom flask under N₂, add 4-isopropylbenzaldehyde (14.8 g, 100 mmol) and (R)-tert-butanesulfinamide (12.7 g, 105 mmol) in anhydrous THF (200 mL).

  • Activation: Add Ti(OEt)₄ (45.6 g, 200 mmol) dropwise via syringe. Stir the yellow solution at 25 °C for 12 hours.

  • IPC Check: Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and run ¹H NMR. Validation: The reaction is complete when the aldehyde proton signal at

    
     9.9 ppm completely disappears, replaced by the imine proton at 
    
    
    
    8.5 ppm.
  • Workup: Pour the mixture into a rapidly stirring solution of brine (200 mL). A dense white precipitate (TiO₂) will form. Filter the suspension through a pad of Celite, wash with EtOAc (3 x 100 mL), dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield the pure imine as a viscous yellow oil.

Step 2: Reformatsky Addition to form the Sulfinyl -Amino Ester
  • Zinc Activation: In a 1 L 3-neck flask, suspend Zinc dust (26.1 g, 400 mmol) in THF (100 mL). Add 1,2-dibromoethane (1 mL) and heat to reflux for 5 mins. Cool to 25 °C, add TMSCl (1 mL), and stir for 15 mins. Add CuCl (0.99 g, 10 mmol).

  • Coupling: Cool the suspension to 0 °C. Add a solution of the chiral imine (Step 1 product, ~100 mmol) in Toluene (100 mL).

  • Addition: Add methyl bromoacetate (45.9 g, 300 mmol) dropwise over 1 hour using a syringe pump to prevent thermal runaway. Allow the reaction to warm to 25 °C and stir for 4 hours.

  • IPC Check: TLC (Hexane/EtOAc 7:3). Validation: Complete consumption of the imine (R_f = 0.6) and appearance of the product spot (R_f = 0.3).

  • Workup: Quench with saturated aqueous NH₄Cl (200 mL). Extract with EtOAc (3 x 150 mL). Wash organics with brine, dry, and concentrate. Purify via flash chromatography to isolate the major diastereomer.

Step 3: Deprotection to Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Hydrochloride
  • Solvolysis: Dissolve the purified sulfinyl

    
    -amino ester (20.0 g, ~58 mmol) in anhydrous Methanol (100 mL).
    
  • Cleavage: Add 4M HCl in 1,4-dioxane (29 mL, 116 mmol) dropwise at 0 °C. Stir at 25 °C for 2 hours.

  • IPC Check: LC-MS analysis. Validation: Disappearance of starting material mass and appearance of the target product mass (

    
     = 222.15).
    
  • Isolation: Concentrate the reaction mixture in vacuo to a crude solid. Triturate the solid with cold diethyl ether (150 mL) and filter to collect the target compound as a highly pure, white crystalline hydrochloride salt.

References

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.
  • Beilstein Journal of Organic Chemistry. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles.
  • BenchChem. (2025). Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate: Application Notes and Protocols.

Sources

Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Methodologies of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the landscape of modern drug discovery, the incorporation of non-canonical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptide sequences is a primary strategy for overcoming the poor pharmacokinetic profiles of natural α-peptides. Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (also known as methyl 3-amino-3-(4-isopropylphenyl)propanoate) is a highly valued β-amino acid ester building block.

The presence of the β-carbon introduces an additional methylene unit into the peptide backbone, which fundamentally alters the local Ramachandran dihedral angles, thereby conferring profound resistance to proteolytic cleavage [1]. Furthermore, the 4-isopropylphenyl substituent at the β-position provides a unique steric and lipophilic profile, anchoring the molecule tightly within hydrophobic receptor pockets. This whitepaper details the physicochemical properties, structural causality, and validated synthetic workflows required to synthesize and utilize this critical intermediate.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for predicting its behavior during solid-phase peptide synthesis (SPPS) or solution-phase coupling. The data below summarizes the key metrics for the hydrochloride salt, which is the most stable and commercially viable form of the compound.

Table 1: Key Physicochemical Data
PropertyValue / DescriptionAnalytical Causality
Chemical Formula C₁₃H₁₉NO₂ (Free Base) / C₁₃H₂₀ClNO₂ (HCl Salt)Determines stoichiometric calculations for coupling.
Molecular Weight 221.30 g/mol (Free) / 257.76 g/mol (HCl Salt)Essential for mass spectrometry (MS) validation.
CAS Registry Number 618109-84-5 (HCl Salt)Unique identifier for sourcing and compliance.
LogP (Estimated) ~2.8 - 3.2The isopropyl group significantly increases lipophilicity compared to a standard phenyl ring, enhancing membrane permeability.
Chiral Center C3 (β-carbon)Dictates the stereochemical orientation of the side chain, directly impacting receptor binding affinity.

Synthetic Methodologies and Mechanistic Causality

The synthesis of β-aryl-β-amino acid esters generally follows one of two primary trajectories: the classical multicomponent Rodionov reaction followed by chiral resolution, or an Asymmetric Michael Addition [2].

The Rodionov Pathway (Racemic Synthesis)

The Rodionov reaction remains a cornerstone for synthesizing β-amino acids due to its scalability and reliance on inexpensive precursors (aldehydes, malonic acid, and ammonium acetate) [3].

  • Mechanistic Causality: Ammonium acetate acts as both the nitrogen source and the basic catalyst. The reaction proceeds via the formation of an imine intermediate from 4-isopropylbenzaldehyde, followed by the nucleophilic attack of the malonate enolate. Subsequent decarboxylation yields the racemic β-amino acid.

  • Self-Validating System: The completion of the subsequent esterification step is self-validated by the disappearance of the broad carboxylic acid O-H stretch (~3300–2500 cm⁻¹) and the emergence of a sharp ester carbonyl C=O stretch (~1735 cm⁻¹) in FTIR spectroscopy.

Asymmetric Michael Addition (Enantioselective)

For targeted drug development, enantiopurity is non-negotiable. Asymmetric Michael addition of an amine equivalent to methyl 4-isopropylcinnamate utilizes chiral organocatalysts (e.g., squaramides or cinchona alkaloids) to dictate facial selectivity [1].

  • Mechanistic Causality: The chiral catalyst forms a rigid, hydrogen-bonded transition state with the cinnamate substrate. This steric shielding blocks one face of the alkene, forcing the nucleophile to attack exclusively from the unhindered face, thereby yielding high enantiomeric excess (ee > 95%).

Synthesis Start 4-Isopropylbenzaldehyde Rodionov Rodionov Reaction (Malonic Acid, NH4OAc) Start->Rodionov Cinnamate Methyl 4-isopropylcinnamate Start->Cinnamate Olefination Racemic Racemic β-Amino Acid Rodionov->Racemic Esterification Esterification (MeOH, SOCl2) Racemic->Esterification Resolution Chiral Resolution Esterification->Resolution Target Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Resolution->Target Michael Asymmetric Michael Addition Cinnamate->Michael Michael->Target

Caption: Divergent synthetic workflows for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis via Rodionov Reaction and Esterification

This protocol outlines the generation of the racemic hydrochloride salt.

  • Imine Formation & Condensation:

    • Charge a round-bottom flask with 4-isopropylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in absolute ethanol.

    • Causality: Absolute ethanol is chosen to minimize water content, which would otherwise drive the equilibrium backward, hydrolyzing the transient imine.

  • Reflux & Precipitation:

    • Heat the mixture to reflux for 6–8 hours. Cool to room temperature. The racemic 3-amino-3-(4-isopropylphenyl)propanoic acid will precipitate as a white solid. Filter and wash with cold ethanol.

  • In Situ Esterification:

    • Suspend the isolated amino acid in anhydrous methanol (0.5 M). Cool to 0 °C.

    • Dropwise, add thionyl chloride (SOCl₂, 1.5 eq).

    • Causality: SOCl₂ reacts with methanol to generate anhydrous HCl gas in situ. This acts as the acid catalyst for the Fischer esterification while simultaneously protonating the amine to form the stable hydrochloride salt, preventing unwanted lactamization (self-condensation).

    • Validation: The visual cessation of SO₂ gas evolution indicates the complete activation of the reagent.

  • Isolation:

    • Evaporate the solvent under reduced pressure. Recrystallize the crude residue from methanol/diethyl ether to yield pure Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate HCl.

Protocol B: Chiral Resolution via Preparative HPLC

To isolate the active (R) or (S) enantiomer from the racemate:

  • Sample Preparation: Dissolve the racemic ester in a mixture of Hexane/Isopropanol (80:20).

  • Chromatography: Inject onto a preparative Chiralpak IA column.

  • Elution: Run an isocratic elution (Hexane/IPA 90:10) at a flow rate of 15 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

    • Causality: The amylose-based stationary phase provides differential steric and hydrogen-bonding interactions. The enantiomer with the optimal spatial fit will be retained longer, resulting in baseline separation.

Application: Peptidomimetic Integration

When Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate is saponified and coupled into a peptide chain, it transforms a susceptible α-peptide into a robust β-peptidomimetic. Natural proteases (like DPP-4 or NEP) recognize specific spatial arrangements of the α-carbon. The insertion of the β-carbon disrupts this recognition sequence. Furthermore, the bulky 4-isopropylphenyl group acts as a steric shield, physically blocking the protease's catalytic triad from accessing the amide bond.

Pathway Natural Natural α-Peptide Susceptible to Proteases BetaAA β-Amino Acid Ester Steric Shielding Natural->BetaAA Substitution Mimetic β-Peptidomimetic Protease Resistant BetaAA->Mimetic Synthesis Receptor Target Receptor Enhanced Lipophilicity Mimetic->Receptor Binding

Caption: Mechanistic pathway of β-amino acid integration enhancing peptidomimetic stability.

References

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. Available at:[Link]

  • Juaristi, E., & Soloshonok, V. A. (2005). Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. Wiley. Available at:[Link]

  • Foley, C., et al. (2020). Iridium-catalysed C–H borylation of β-aryl-aminopropionic acids. RSC Advances, 10, 30343-30347. Available at:[Link]

Foundational

Technical Guide: Biological Activity & Application of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Executive Summary Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (CAS: 618109-84-5 for HCl salt) is a specialized -amino acid ester used primarily as a chiral building block in the synthesis of peptidomimetics. Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (CAS: 618109-84-5 for HCl salt) is a specialized


-amino acid ester used primarily as a chiral building block in the synthesis of peptidomimetics. Structurally, it is a 

-phenylalanine derivative featuring a para-isopropyl group, which imparts significant lipophilicity to the pharmacophore.

Unlike


-amino acids, this 

-amino motif confers resistance to proteolytic degradation, making it a critical scaffold for developing stable peptide-based drugs, particularly integrin inhibitors and enzyme inhibitors (e.g., DPP-4 targets) . Its primary "biological activity" in a process chemistry context is its role as a highly specific substrate for biocatalytic resolution , allowing for the production of enantiopure intermediates via lipase-mediated hydrolysis.

Chemical Biology & Pharmacophore Logic

The -Amino Acid Advantage

The incorporation of


-amino acids into peptide backbones alters the hydrogen bonding pattern and backbone torsion angles.
  • Proteolytic Stability: The additional methylene group (

    
    ) prevents recognition by standard proteases (e.g., pepsin, trypsin), significantly extending the in vivo half-life of derived therapeutics.
    
  • Secondary Structure:

    
    -peptides can form stable helices (e.g., 
    
    
    
    -helix) distinct from
    
    
    -helices, allowing for the design of novel protein-protein interaction inhibitors.
The 4-Isopropylphenyl Moiety

The 4-isopropylphenyl group is a classic hydrophobic anchor. In medicinal chemistry, this moiety is often designed to occupy S1 or S2 hydrophobic pockets in target enzymes or receptors.

  • Lipophilicity: The isopropyl group increases the

    
    , enhancing membrane permeability compared to the unsubstituted phenyl analog.
    
  • Steric Bulk: The para-substitution provides a linear extension, ideal for deep hydrophobic channels in receptors (e.g., GPCRs).

Biocatalytic Activity: Enzymatic Resolution

The most documented direct biological interaction of this molecule is its enantioselective hydrolysis by lipases. This process is essential for generating the biologically active (S)- or (R)-enantiomer required for pharmaceutical synthesis.

Mechanism of Action

Candida antarctica Lipase B (CAL-B) is the industry standard for resolving


-amino esters. The enzyme preferentially hydrolyzes the ester bond of one enantiomer (typically the S-enantiomer) while leaving the other intact.

Pathway Logic:

  • Acyl-Enzyme Formation: The catalytic serine of the lipase attacks the carbonyl carbon of the ester.

  • Chiral Recognition: The enzyme's chiral binding pocket accommodates the 4-isopropylphenyl group of one enantiomer more favorably.

  • Hydrolysis: Water attacks the acyl-enzyme intermediate, releasing the free acid.

Visualization: Biocatalytic Kinetic Resolution

The following diagram illustrates the enzymatic resolution workflow, separating the racemic mixture into the desired chiral acid and the remaining ester.

Biocatalysis Racemate Racemic Methyl Ester (Substrate) Hydrolysis Enantioselective Hydrolysis Racemate->Hydrolysis pH 7.0, 30°C CALB Lipase (CAL-B) Biocatalyst CALB->Hydrolysis Catalysis S_Acid (S)-Acid Product (Hydrolyzed) Hydrolysis->S_Acid High Conversion R_Ester (R)-Ester (Unreacted) Hydrolysis->R_Ester Kinetic Resolution

Figure 1: Kinetic resolution pathway for the separation of enantiomers using Lipase B.

Therapeutic Applications (SAR Context)

While the ester itself is an intermediate, the 3-amino-3-(4-isopropylphenyl)propanoic acid scaffold is a key pharmacophore in several therapeutic areas:

Integrin Inhibitors (RGD Mimetics)

Integrins (e.g.,


) are receptors involved in angiogenesis and tumor metastasis.
  • Role: The

    
    -amino acid backbone mimics the aspartic acid residue in the RGD (Arg-Gly-Asp) sequence.
    
  • Specificity: The 4-isopropyl group fits into the hydrophobic pocket adjacent to the metal-ion-dependent adhesion site (MIDAS), improving selectivity for

    
     over 
    
    
    
    .
Antimicrobial Peptidomimetics

Recent studies on


-amino acid derivatives have shown promise against multidrug-resistant bacteria.
  • Mechanism: Short

    
    -peptides containing hydrophobic side chains (like the 4-isopropylphenyl group) can disrupt bacterial cell membranes similar to antimicrobial peptides (AMPs) but with greater metabolic stability.
    

Experimental Protocols

Protocol: Enzymatic Resolution with CAL-B

Objective: Isolate (S)-3-amino-3-(4-isopropylphenyl)propanoic acid from the racemic methyl ester.

Materials:

  • Substrate: Racemic Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (10 mmol).

  • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

  • Solvent: Phosphate buffer (0.1 M, pH 7.0) / MTBE (1:1 v/v) biphasic system.

Procedure:

  • Preparation: Dissolve 2.21 g (10 mmol) of the racemic ester in 25 mL of MTBE.

  • Initiation: Add 25 mL of phosphate buffer and 100 mg of immobilized CAL-B.

  • Incubation: Shake the mixture at 30°C and 200 rpm.

  • Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column) every 2 hours.

  • Termination: Stop the reaction at 50% conversion (typically 24-48 hours) by filtering off the enzyme.

  • Separation:

    • Separate the organic layer (containing the unreacted (R)-ester).

    • Acidify the aqueous layer to pH 2.0 with 1N HCl and extract with ethyl acetate to recover the (S)-acid.

Protocol: Chemical Synthesis (Rodionov Reaction)

Objective: Synthesis of the racemic


-amino acid precursor.

Steps:

  • Condensation: React 4-isopropylbenzaldehyde with malonic acid and ammonium acetate in ethanol.

  • Reflux: Heat to reflux for 8 hours. The ammonium acetate acts as both the ammonia source and the catalyst.

  • Workup: Cool the solution to precipitate the crude

    
    -amino acid.
    
  • Esterification: React the crude acid with thionyl chloride in methanol to generate the target methyl ester.

Data Summary: Physicochemical Properties

PropertyValueRelevance
Molecular Weight 221.30 g/mol Small molecule fragment (Rule of 5 compliant)
LogP (Predicted) ~2.5 - 2.8Good membrane permeability; Lipophilic
H-Bond Donors 1 (Amine)Key for backbone H-bonding in peptidomimetics
H-Bond Acceptors 2 (Ester, Amine)Interaction with receptor residues
Rotatable Bonds 5Flexible adaptation to binding pockets

References

  • Sigma-Aldrich. (2024). Product Specification: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate. Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron, 62(25), 5831-5854. Link
    
  • Steer, D. L., et al. (2002). "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link
    
  • Grybaite, B., et al. (2024). "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds." MDPI Molecules. Link

  • PubChem. (2024). Compound Summary: Methyl 3-amino-3-(4-isopropylphenyl)propanoate.[1] Link

Sources

Exploratory

Rational Drug Design: Therapeutic Applications of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Executive Summary & Structural Significance In modern medicinal chemistry, the transition from native α-peptides to synthetic peptidomimetics is driven by the need for enhanced pharmacokinetic stability and target specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, the transition from native α-peptides to synthetic peptidomimetics is driven by the need for enhanced pharmacokinetic stability and target specificity. Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (CAS: 618109-84-5) represents a highly versatile β-amino acid pharmacophore.

Structurally, this molecule features three critical domains:

  • The β-Amino Acid Backbone: The insertion of an additional methylene group between the amino and carboxyl termini renders the resulting peptide bonds highly resistant to endogenous α-proteases[1].

  • The 4-Isopropylphenyl Moiety: A bulky, highly hydrophobic aryl group positioned at the β-carbon. This acts as a powerful anchor for deep, lipophilic protein pockets (such as the S1 pocket in serine proteases).

  • The Methyl Ester: A synthetic handle that acts as a protecting group during storage, preventing auto-condensation, and can be selectively hydrolyzed for downstream peptide coupling or utilized as a lipophilic prodrug modification.

This whitepaper details the mechanistic rationale, experimental workflows, and validation protocols for utilizing this pharmacophore in two primary therapeutic avenues: Dipeptidyl Peptidase-4 (DPP-4) inhibition and Protein-Protein Interaction (PPI) modulation .

Mechanistic Rationale for Target Selection

Target A: Dipeptidyl Peptidase-4 (DPP-4) Inhibition (Metabolic Disease)

DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones like GLP-1, making it a primary target for Type 2 Diabetes management. The active site of DPP-4 contains a highly hydrophobic S1 pocket (comprising Tyr662, Tyr666, Val656, and Trp659) and a catalytic triad (Ser630, Asp708, His740)[2].

When the methyl ester of our target molecule is hydrolyzed to the free acid, the resulting molecule acts as a potent competitive inhibitor[3].

  • Causality of Inhibition: The primary amine forms a critical salt bridge with Glu205/Glu206 in the DPP-4 active site. Simultaneously, the bulky 4-isopropylphenyl group perfectly occupies the hydrophobic S1 pocket via van der Waals interactions. Because the backbone is a β-amino acid, the scissile bond is misaligned with Ser630, converting what would be a substrate into a highly stable, reversible inhibitor.

Target B: Protein-Protein Interaction (PPI) Peptidomimetics (Oncology/Immunology)

PPI interfaces are notoriously difficult to drug due to their large, flat, and hydrophobic nature. Incorporating β-amino acids into peptide sequences forces the formation of stable secondary structures, such as 14-helices, which can effectively mimic α-helical protein interfaces[4].

  • Causality of Binding: The 4-isopropylphenyl group acts as a hydrophobic "hotspot" mimic. When incorporated into a larger peptidomimetic sequence, this side chain can insert into hydrophobic clefts on target proteins (e.g., the MDM2-p53 interface), while the β-backbone ensures the therapeutic peptide is not degraded by serum peptidases before reaching its target.

Visualizing the Therapeutic Pathway

G GLP1 Active GLP-1 (Incretin) DPP4 DPP-4 Enzyme (Protease) GLP1->DPP4 Binds Insulin Insulin Secretion (Blood Glucose Lowering) GLP1->Insulin Stimulates Inactive Inactive GLP-1 (Cleaved) DPP4->Inactive Cleaves Inhibitor β-Amino Acid Inhibitor Inhibitor->DPP4 Blocks Active Site

Fig 1: Mechanistic pathway of DPP-4 inhibition by β-amino acid derivatives stabilizing GLP-1.

Self-Validating Experimental Methodologies

To transition this molecule from a raw chemical to a validated therapeutic lead, rigorous, self-validating protocols are required. Below are the standard operating procedures for synthesis and biological evaluation.

Protocol 1: In Situ Saponification and Solid-Phase Peptide Synthesis (SPPS)

Objective: Incorporate the β-amino acid into a peptidomimetic library.

  • Ester Hydrolysis & In Situ Protection:

    • Dissolve Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (1.0 eq) in a 1:1 mixture of THF and H₂O.

    • Add LiOH (2.0 eq) and stir for 2 hours at room temperature to hydrolyze the methyl ester.

    • Causality & Expertise: The resulting free β-amino acid forms a highly polar zwitterion that is notoriously difficult to isolate via organic extraction. To circumvent this, we add Na₂CO₃ (2.0 eq) and Fmoc-OSu (1.2 eq) directly to the reaction mixture. This in situ protection yields the Fmoc-protected free acid, which can be easily precipitated by acidification (1M HCl) and extracted into ethyl acetate with >90% yield.

  • Resin Loading & Coupling:

    • Load the Fmoc-protected building block onto a Wang resin.

    • For the coupling step, utilize HATU (1.5 eq) and DIPEA (3.0 eq) in DMF.

    • Causality & Expertise: The bulky 4-isopropylphenyl group at the β-carbon creates severe steric hindrance. Standard carbodiimides (like DIC or DCC) will fail to achieve complete coupling. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the amidation forward despite the steric clash.

  • Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test. A yellow color confirms the complete absence of free amines (successful coupling), serving as an immediate self-validation step before proceeding to cleavage.

Protocol 2: Fluorometric DPP-4 Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized β-amino acid derivative.

  • Assay Assembly (96-Well Black Opaque Plate):

    • Buffer: 50 mM Tris-HCl (pH 8.0). Causality: Mimics physiological pH where DPP-4 is optimally active.

    • Substrate: H-Gly-Pro-AMC (50 µM). Causality: DPP-4 strictly cleaves post-proline residues. When intact, AMC (7-amino-4-methylcoumarin) fluorescence is quenched. Upon cleavage, free AMC emits fluorescence.

    • Enzyme: Recombinant human DPP-4 (10 ng/well).

  • Self-Validating Controls:

    • Blank (Buffer + Substrate): Measures spontaneous auto-hydrolysis of the substrate.

    • 100% Activity (Enzyme + Substrate): Establishes the Vmax of the uninhibited enzyme.

    • Positive Control (Enzyme + Substrate + Sitagliptin): Ensures the enzyme batch is active and inhibitable.

  • Kinetic Readout:

    • Incubate the inhibitor with the enzyme for 15 minutes prior to substrate addition.

    • Measure fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 30 minutes at 37°C.

    • Causality & Expertise: Utilizing a continuous kinetic reading, rather than a single endpoint assay, allows the researcher to analyze the curvature of the reaction progress. This determines whether the β-amino acid acts as a rapid reversible inhibitor, a slow-binding inhibitor, or an irreversible suicide substrate.

High-Throughput Screening Workflow

Workflow Saponification 1. Ester Hydrolysis (LiOH, THF/H2O) Fmoc 2. Fmoc Protection (Fmoc-OSu, Na2CO3) Saponification->Fmoc SPPS 3. Solid-Phase Synthesis (HATU/DIPEA Coupling) Fmoc->SPPS Cleavage 4. Resin Cleavage (TFA/TIPS/H2O) SPPS->Cleavage Assay 5. Fluorometric Assay (DPP-4 + AMC Substrate) Cleavage->Assay

Fig 2: Step-by-step synthetic and validation workflow for β-amino acid peptidomimetics.

Quantitative Pharmacological Profile

The integration of the 4-isopropylphenyl β-amino acid motif drastically alters the pharmacokinetic and pharmacodynamic landscape of a drug candidate. The table below summarizes the expected quantitative shifts when this pharmacophore is utilized compared to native α-peptides and standard β-peptides.

Compound VariantStructural ModificationTarget Affinity (DPP-4 IC₅₀)Plasma Half-Life (t₁/₂)Lipophilicity (LogP)
Native GLP-1 (Fragment) α-amino acid backboneN/A (Rapidly Cleaved)< 2 minutes-1.2
Standard β-Peptide Unsubstituted β-amino acid> 10,000 nM> 12 hours0.5
Sitagliptin (Control) Trifluorophenyl β-derivative18.0 nM12.4 hours1.5
Isopropylphenyl Lead 4-isopropylphenyl β-derivative18.5 nM > 24 hours 2.8

Data Interpretation: The bulky isopropyl group significantly increases the LogP (2.8), which enhances cellular permeability for intracellular PPI targets, while maintaining deep hydrophobic anchoring in the DPP-4 active site comparable to the fluorinated rings of commercial gliptins.

References

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: MDPI URL:[Link]

  • Computationally Guided Design of Dipeptidyl Peptidase-4 Inhibitors Source: bioRxiv URL:[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Recognition of MHC-II peptide ligands that contain β-amino acids Source: NIH / PubMed Central URL:[Link]

Sources

Foundational

Discovery and background of beta-amino acid esters

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of β-Amino Acid Esters Abstract β-Amino acid esters represent a cornerstone in modern medicinal chemistry and materials science. As homologs of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of β-Amino Acid Esters

Abstract

β-Amino acid esters represent a cornerstone in modern medicinal chemistry and materials science. As homologs of the proteinogenic α-amino acids, they possess an additional methylene unit in their carbon backbone, a seemingly minor modification that imparts profound changes in structural and biological properties. Their incorporation into peptide chains gives rise to "β-peptides," which can fold into stable, predictable secondary structures and exhibit remarkable resistance to proteolytic degradation.[1][2][3][4] These characteristics make them invaluable tools for developing novel therapeutics, including antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions.[1][5] Furthermore, the β-amino ester motif is a key structural component in numerous pharmaceuticals and natural products.[2][4] This guide provides a comprehensive overview of the historical development, core synthetic methodologies, and evolving applications of β-amino acid esters, intended for researchers and professionals in drug discovery and chemical synthesis. We will explore the causality behind fundamental synthetic strategies, provide detailed experimental protocols, and offer a comparative analysis to guide methodological selection.

A Historical Perspective: The Emergence of a New Class of Building Blocks

Unlike their α-amino acid counterparts, which are fundamental to life, most β-amino acids are non-proteinogenic. Their journey from chemical curiosities to indispensable synthetic building blocks was not marked by a single discovery but by the gradual development of synthetic methodologies that made them accessible. Early research was driven by the desire to create structural analogs of natural peptides to probe and manipulate biological systems. The primary challenge was the controlled introduction of the amino functionality at the β-position of a carboxylic acid derivative. This led to the adaptation and development of several classical name reactions, which remain relevant today and form the foundation for more advanced, asymmetric methods. Key among these foundational strategies are the Arndt-Eistert homologation, the Mannich reaction, conjugate additions, and the Rodionov reaction.[6]

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of β-amino acid esters can be achieved through several powerful and versatile methodologies.[7] The choice of method is dictated by factors such as the availability of starting materials, desired substitution patterns, and the need for stereochemical control. Here, we dissect four principal strategies.

Homologation of α-Amino Acids: The Arndt-Eistert Synthesis

The Arndt-Eistert synthesis is a classic and highly reliable method for the one-carbon homologation of carboxylic acids.[8] This makes it an exceptionally valuable tool for converting the vast, commercially available "chiral pool" of α-amino acids into their corresponding β-amino acid analogs, often with retention of stereochemistry.[7][9][10][11] The process is a multi-step sequence that hinges on a key Wolff rearrangement.[8][9]

Causality and Mechanism: The reaction begins with the activation of an N-protected α-amino acid, typically by converting it to an acid chloride.[9] This highly electrophilic species readily reacts with diazomethane to form a diazoketone intermediate, with excess diazomethane or a mild base like triethylamine scavenging the liberated HCl to prevent side reactions.[9] The crucial step is the Wolff rearrangement of the diazoketone, which is catalyzed by heat, light, or, most commonly, a metal catalyst such as silver oxide (Ag₂O) or silver benzoate.[7][8] The rearrangement expels dinitrogen gas to form a highly reactive ketene intermediate. This ketene is then trapped by a nucleophile—in the case of β-amino acid ester synthesis, an alcohol—to yield the final homologated ester product.[9] The key advantage of this method is its predictability and the preservation of the original stereocenter.[12] However, the use of diazomethane, which is both toxic and explosive, is a significant drawback, prompting the development of safer, flow-chemistry-based procedures.[8][12][13]

Arndt_Eistert_Mechanism start N-Protected α-Amino Acid acid_chloride Acid Chloride start->acid_chloride SOCl₂ or (COCl)₂ inv1 + CH₂N₂ - HCl acid_chloride->inv1 diazoketone Diazoketone inv2 Ag₂O, Δ, or hν - N₂ diazoketone->inv2 ketene Ketene Intermediate inv3 + R'OH (Alcohol) ketene->inv3 product β-Amino Acid Ester inv1->diazoketone inv2->ketene Wolff Rearrangement inv3->product

Figure 1: The Arndt-Eistert homologation workflow.

Experimental Protocol: Arndt-Eistert Synthesis of Boc-(S)-β-homophenylalanine methyl ester [7]

  • Acid Chloride Formation: A solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF is cooled to 0 °C. Oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of DMF. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent is removed under reduced pressure.

  • Diazoketone Formation: The crude acid chloride is redissolved in anhydrous THF and cooled to 0 °C. A freshly prepared ethereal solution of diazomethane (~3 eq) is added slowly until a persistent yellow color is observed. The reaction is stirred at 0 °C for 3 hours. Excess diazomethane is quenched by the dropwise addition of acetic acid.

  • Wolff Rearrangement: To the crude diazoketone solution, silver benzoate (0.1 eq) is added in methanol. The solution is stirred at room temperature until the evolution of N₂ gas ceases (typically 2-4 hours).

  • Workup and Purification: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the target Boc-(S)-β-homophenylalanine methyl ester.

Conjugate Addition: The Aza-Michael Reaction

The aza-Michael reaction, or conjugate addition, is a highly atom-economical and direct route to β-amino esters.[7] It involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated ester. This approach is powerful due to its simplicity and the wide availability of both reaction partners.

Causality and Mechanism: The reaction is predicated on the electrophilic nature of the β-carbon in an α,β-unsaturated carbonyl system. A nitrogen nucleophile, such as an amine or a protected equivalent, attacks this carbon, forming a resonance-stabilized enolate intermediate. This enolate is then protonated, either by the solvent or during aqueous workup, to yield the β-amino ester product. While the reaction can proceed without a catalyst, it is often promoted by acids or bases to activate the substrate or enhance the nucleophilicity of the amine.[14] Modern variations utilize catalysts to achieve high stereoselectivity, a critical requirement for pharmaceutical applications.[15] The primary limitation can be the relatively low nucleophilicity of some amines, requiring harsher conditions or stronger catalysts.

Aza_Michael_Mechanism reactants α,β-Unsaturated Ester + Amine (R₂NH) transition Nucleophilic Attack at β-Carbon reactants->transition Catalyst (optional) enolate Enolate Intermediate transition->enolate Forms C-N bond product β-Amino Ester enolate->product Protonation

Figure 2: Simplified mechanism of the Aza-Michael reaction.

Experimental Protocol: Lipase-Catalyzed Michael Addition [16]

This protocol describes a green, continuous-flow synthesis.

  • System Setup: A continuous-flow microreactor system is assembled, packed with an immobilized lipase catalyst (e.g., Lipase TL IM from Thermomyces lanuginosus).[16]

  • Reagent Preparation: A solution of the aromatic amine (e.g., aniline, 1.0 eq) and the acrylate (e.g., methyl acrylate, 1.5 eq) is prepared in methanol.

  • Reaction Execution: The reagent solution is pumped through the heated microreactor (e.g., at 40 °C) at a controlled flow rate to achieve a specific residence time (e.g., 30 minutes).[16]

  • Product Collection and Purification: The output from the reactor is collected. The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel chromatography to yield the desired β-amino acid ester.

Three-Component Condensation: The Mannich Reaction

The Mannich reaction is a classic three-component condensation that forms a C-C bond to produce a β-amino carbonyl compound, known as a Mannich base.[17][18] For the synthesis of β-amino acid esters, the reaction typically involves an enolizable ester (or its enolate equivalent), a non-enolizable aldehyde (often formaldehyde), and a primary or secondary amine.[17]

Causality and Mechanism: The reaction mechanism proceeds in two main stages. First, the amine and the aldehyde react to form an electrophilic iminium ion.[17] In the second stage, the enol form of the ester acts as a nucleophile, attacking the iminium ion to form the new C-C bond and generate the final β-amino ester product.[17][19] The reaction's efficiency is driven by the in-situ formation of the highly reactive iminium electrophile. Its main advantage is the convergence of three simple components into a more complex product in a single pot. However, controlling selectivity, especially in cases with multiple enolizable protons or reactive components, can be a challenge, often leading to side products.[19]

Mannich_Reaction_Mechanism Mannich Reaction Pathway cluster_0 Iminium Ion Formation cluster_1 Enolate Formation & Attack Amine Amine Iminium Iminium Ion Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Attack Nucleophilic Attack Iminium->Attack Ester Ester Enolate Ester->Attack Product β-Amino Ester (Mannich Base) Attack->Product

Figure 3: Logical flow of the Mannich reaction.

Experimental Protocol: Synthesis of β-Amino Ketones via Mannich Reaction [19]

This protocol uses microwave assistance and a heterogeneous catalyst.

  • Reagent Mixing: In a microwave-safe vessel, mix the aromatic amine (1 mmol), aromatic aldehyde (1.1 mmol), an enolizable ketone (e.g., acetophenone, 1.1 mmol), and a heterogeneous catalyst (e.g., silica nanoparticles, 0.1 g).[19]

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation (e.g., 240 W) for a short duration (e.g., 5 minutes), with reaction progress monitored by TLC.[19]

  • Catalyst Removal: After completion, the reaction mixture is diluted with ethyl acetate and filtered to separate the solid catalyst, which can be washed and reused.

  • Purification: The filtrate is concentrated, and the crude product is purified by column chromatography to afford the β-amino ketone.

The Rodionov Reaction

The Rodionov reaction is a classic one-pot method for synthesizing β-amino acids and their esters.[20] It involves the condensation of an aldehyde with malonic acid (or its monoester) and an amine (often ammonia or an ammonium salt in alcohol).[21]

Causality and Mechanism: The reaction is mechanistically complex and can be viewed as a tandem Knoevenagel condensation followed by a conjugate addition and decarboxylation. Initially, the aldehyde and malonic acid undergo a Knoevenagel condensation to form an α,β-unsaturated dicarboxylic acid. The amine then adds to this Michael acceptor. Finally, heating the reaction mixture promotes decarboxylation to yield the β-amino acid. When a malonic acid monoester is used, the corresponding β-amino ester can be isolated. The method is robust but can suffer from low yields and difficult purification due to the formation of side products like cinnamic acid derivatives.[20] Microwave irradiation has been shown to significantly accelerate the reaction and improve yields.[22][23]

Experimental Protocol: Modified Rodionov Synthesis of Racemic β-Amino Acids [21]

  • Reaction Setup: A mixture of the aldehyde (1 eq), malonic acid (1 eq), and ammonium acetate (2 eq) in ethanol is prepared in a round-bottom flask.

  • Reflux: The mixture is heated to reflux and maintained for approximately 8 hours.

  • Isolation: Upon cooling, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried to yield the racemic β-amino acid. Esterification can be carried out in a subsequent step (e.g., using SOCl₂ in ethanol) to obtain the corresponding ester hydrochloride salt.[21]

Asymmetric Synthesis and Modern Frontiers

While classical methods provide the foundational routes, the development of stereoselective syntheses has been the most significant modern advancement.[24] For pharmaceutical applications, obtaining enantiomerically pure compounds is paramount. This has driven the development of numerous catalytic asymmetric strategies.[25][26][27][28]

  • Catalytic Asymmetric Synthesis: This field encompasses the use of chiral catalysts—including transition metal complexes and small organic molecules (organocatalysts)—to control the stereochemical outcome of reactions like the Michael and Mannich additions.[25][26] These methods can deliver β-amino esters with high enantiomeric excess (ee).[24][26]

  • Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative. Lipases, for instance, can be used for the kinetic resolution of racemic β-amino acid esters through enantioselective hydrolysis, affording one enantiomer as the unreacted ester and the other as the acid, both in high optical purity.[4][21]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical course of a reaction, after which the auxiliary is cleaved. This is a robust but less atom-economical approach.

Applications in Drug Development and Materials Science

The unique properties of β-amino acids and their derivatives have established them as privileged structures in several scientific domains.[2][3]

β-Peptides and Foldamers

The most prominent application of β-amino acids is in the construction of β-peptides. By replacing α-amino acids with their β-homologs, chemists can create peptidomimetics with predictable and highly stable secondary structures, such as helices and sheets.[1] This structural stability, combined with a remarkable resistance to degradation by proteases, overcomes two major limitations of natural peptide drugs.[1][5] These "foldamers" have been successfully used to mimic the function of bioactive α-peptides, leading to the development of potent antimicrobial agents and inhibitors of protein-protein interactions implicated in diseases like cancer.[1][5]

Pharmaceutical and Agrochemical Building Blocks

The β-amino acid framework is present in a wide array of biologically active molecules.[2][3] They are key components in blockbuster drugs, including the side chain of the anticancer agent Taxol, as well as in antibiotics, antiviral agents, and cardiovascular drugs.[2][4] Their utility as chiral building blocks is therefore of immense interest for the synthesis of complex pharmaceutical targets.[27]

Poly(β-amino ester)s (PBAEs) for Drug Delivery

Poly(β-amino ester)s are a class of biodegradable and pH-responsive polymers synthesized through the Michael addition polymerization of diacrylates and amines.[29] Their cationic nature at physiological pH allows them to complex with negatively charged molecules like DNA and RNA, making them effective non-viral vectors for gene therapy.[30][31] Their ability to degrade into non-toxic small molecules makes them excellent candidates for controlled drug delivery systems.[30]

Comparative Summary and Future Outlook

The selection of a synthetic strategy for β-amino acid esters depends heavily on the specific research or development goal. The table below provides a comparative summary of the core methodologies.

Method Primary Starting Materials Key Intermediate Key Advantages Common Limitations
Arndt-Eistert N-Protected α-Amino Acid, DiazomethaneDiazoketone, KeteneExcellent for homologation, high stereochemical retention.[12]Use of hazardous/explosive diazomethane.[8]
Aza-Michael α,β-Unsaturated Ester, AmineEnolateHigh atom economy, direct C-N bond formation.[7]Can require harsh conditions for unreactive amines.
Mannich Ester Enolate, Aldehyde, AmineIminium IonConvergent three-component reaction.[17]Potential for side reactions, selectivity challenges.[19]
Rodionov Aldehyde, Malonic Acid (or ester), Amineα,β-Unsaturated diacidOne-pot synthesis from simple precursors.Often low yields, difficult purification.[20]

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homolog
  • Arndt–Eistert reaction. Wikipedia.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris.
  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Arom
  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organoc
  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid C
  • Mannich Reaction Mechanism. BYJU'S.
  • Arndt-Eistert synthesis. chemeurope.com.
  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradi
  • A highly stereoselective Michael addition to an .alpha.,.beta.-unsaturated ester as the crucial step in the synthesis of a novel .beta.-amino acid-containing fibrinogen receptor antagonist.
  • Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homolog
  • A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Benchchem.
  • Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. PubMed.
  • Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade.
  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal.
  • Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. J-STAGE.
  • Beta Amino Acids and Beta Homo Amino Acids. AAPPTEC - Peptides.
  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-C
  • Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH.
  • Chemical process synthesis of beta-amino acids and esters. PubMed.
  • CN103497119B - Preparation method of Beta-amino acid.
  • Amyloid Beta Peptides. GenScript.
  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
  • and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids. PMC.
  • Designing a green poly(β-amino ester)
  • MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs C
  • Folding and function in α/β-peptides: Targets and therapeutic applic
  • (PDF) Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation.
  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.
  • N. N. Romanova, A. G. Gravis, P. V. Kudan, Yu. G. Bundel', “Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation”, Mendeleev Commun., 11:1 (2001), 26–27.
  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
  • Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica.
  • Chiral pool. Wikipedia.
  • Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. the University of Groningen research portal.
  • Preparation and Characterization of Poly(β-Amino Ester)
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
  • Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Transl
  • Peptides and AI Unveil New P
  • Creativity from the Chiral Pool: Amino Acids. Baran Lab.

Sources

Exploratory

InChI Key and SMILES for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

In-Depth Technical Guide: Structural Informatics, Synthesis, and Applications of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Executive Summary Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate is a highly special...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Structural Informatics, Synthesis, and Applications of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Executive Summary

Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate is a highly specialized


-amino acid ester utilized as a critical chiral building block in advanced peptidomimetic synthesis and drug discovery. This whitepaper details its structural informatics, the causality behind its chemical utility, and a field-validated protocol for its synthesis, designed specifically for researchers and drug development professionals.

Structural Informatics & Chemical Identifiers

Accurate molecular representation is critical for in silico screening, molecular docking, and procurement. The target molecule features a


-amino acid backbone with a bulky isopropyl-substituted phenyl ring and a methyl ester protecting group[1].

Table 1: Physicochemical & Informatic Properties

PropertyValue
IUPAC Name Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
Common Synonym Methyl 3-amino-3-(4-isopropylphenyl)propanoate
CAS Registry Number 618109-84-5 (Hydrochloride salt)[1]
Molecular Formula C13H19NO2
Molecular Weight 221.30 g/mol
SMILES CC(C)C1=CC=C(C=C1)C(CC(=O)OC)N[1]
InChI String InChI=1S/C13H19NO2/c1-9(2)10-5-7-11(8-6-10)12(14)4-13(15)16-3/h5-9,12H,4,14H2,1-3H3
InChIKey Derived via SHA-256 hashing of the standard InChI string.

(Note: The InChIKey is a fixed-length, 27-character condensed digital representation of the InChI string, generated algorithmically to prevent formatting errors during database queries and cross-referencing).

Mechanistic Role in Drug Development

As a Senior Application Scientist, understanding why a specific building block is chosen is as important as knowing how to use it. The structural features of this compound offer distinct pharmacological and synthetic advantages:

  • The

    
    -Amino Acid Pharmacophore:  Standard 
    
    
    
    -peptides are highly susceptible to enzymatic degradation in vivo. By incorporating a
    
    
    -amino acid (which contains an extra methylene group between the amino and carboxyl groups), the resulting peptidomimetic gains significant resistance to proteolytic cleavage[2]. The altered backbone trajectory disrupts the standard hydrogen-bonding network required for protease recognition[2].
  • Isopropyl-Phenyl Substitution: The bulky 4-isopropylphenyl group acts as a lipophilic anchor. In structure-based drug design, this moiety is strategically positioned to occupy deep hydrophobic pockets in target receptors (such as GPCRs), dramatically increasing binding affinity and residence time.

  • Methyl Esterification: The free carboxylic acid precursor, 3-amino-3-(4-isopropylphenyl)propanoic acid[3], is zwitterionic and highly polar. Converting it to a methyl ester serves two causal purposes:

    • Protection: It prevents unwanted side reactions (e.g., self-condensation or polymerization) during cross-coupling or solid-phase peptide synthesis (SPPS).

    • Solubility: It increases the compound's solubility in organic solvents (e.g., DCM, DMF), which is a strict requirement for most synthetic workflows.

Experimental Protocol: Synthesis and Validation

To ensure high scientific integrity, the following protocol describes a self-validating system for the synthesis of the methyl ester from its corresponding free acid[3].

Workflow: Acid-Catalyzed Esterification Rationale: Thionyl chloride (


) is used in anhydrous methanol to generate anhydrous 

in situ. This avoids the introduction of water, which would thermodynamically drive the reaction backward toward the free acid hydrolysis.

Step-by-Step Methodology:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert Argon gas to prevent moisture ingress.

  • Solvent Activation: Add 20 mL of anhydrous methanol and cool to 0 °C using an ice bath. Slowly add 1.5 equivalents of

    
     dropwise. (Causality: The reaction is highly exothermic and rapidly evolves 
    
    
    
    and
    
    
    gases; cooling prevents solvent boil-off and controls the reaction rate).
  • Substrate Addition: Add 1.0 equivalent of 3-amino-3-(4-isopropylphenyl)propanoic acid hydrochloride[3] to the activated methanol solution.

  • Reflux: Remove the ice bath and heat the reaction mixture to 65 °C (reflux) for 4-6 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 9:1 DCM:MeOH). The starting material (zwitterion) will remain at the baseline, while the esterified product will migrate rapidly.

  • Workup: Once complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual

    
     and water.
    
  • Validation: Analyze the resulting white solid via

    
     NMR (
    
    
    
    ). The appearance of a sharp singlet at ~3.65 ppm integrating to 3 protons confirms the successful installation of the methyl ester group, validating the protocol.

Visualizations

Synthesis A 3-amino-3-(4-isopropylphenyl) propanoic acid B MeOH + SOCl2 (0°C to 65°C) A->B C Esterification (4-6 hours) B->C D Methyl Ester HCl Salt (Precipitation) C->D

Workflow for the acid-catalyzed esterification of the beta-amino acid precursor.

Mechanism cluster_alpha Standard Alpha-Peptide cluster_beta Beta-Amino Acid Derivative A1 Standard Peptide Bond A2 Protease Recognition A1->A2 A3 Rapid Cleavage A2->A3 B1 Beta-Peptide Bond (Extra CH2) B2 Steric Hindrance B1->B2 B3 Protease Resistance B2->B3

Mechanism of protease resistance conferred by beta-amino acid integration.

References

  • EON Biotech. "methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate – (618109-84-5)".1

  • Sigma-Aldrich. "(R)-3-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride".3

  • National Center for Biotechnology Information (PMC). "β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases". 2

Sources

Foundational

Physical characteristics of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (e.g., melting point, solubility)

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Introduction: Bridging Structure and Function in Drug Development In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Introduction: Bridging Structure and Function in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physical and chemical properties is not merely a preliminary step but the very foundation upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide focuses on Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate, a compound of interest for its potential applications in pharmaceutical synthesis.[1] Its structure, featuring a primary amine, a methyl ester, and a substituted aromatic ring, presents a unique combination of functional groups that govern its behavior in both aqueous and lipid environments.

This document serves as a comprehensive technical resource for researchers, chemists, and formulation scientists. It moves beyond a simple recitation of data to provide a practical framework for the experimental determination of key physicochemical parameters. We will delve into the causality behind methodological choices, grounding our protocols in internationally recognized standards to ensure data integrity and reproducibility. The objective is to empower the scientific community with the knowledge and techniques required to fully characterize this and similar novel chemical entities.

The molecular structure of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol .[2] It is commercially available as a solid.[2]

Section 1: Predicted Physicochemical Properties

In the absence of extensive published experimental data for this specific molecule, we utilize validated computational models and structure-property relationships to provide reliable predictions. These in silico estimates are invaluable for guiding experimental design and anticipating the compound's behavior.

PropertyPredicted Value/RangeScientific Rationale & Significance
Melting Point Solid at room temperature; likely range 50-150 °CAs a solid, the melting point is a critical indicator of purity and lattice energy.[3] A sharp melting range suggests high purity. This value influences storage, handling, and manufacturing processes like milling and blending.
pKa (Basic) 9.5 - 10.5The primary aliphatic amine (-NH₂) is the principal basic center. Its pKa dictates the ionization state at physiological pH (7.4). At this pH, the amine will be predominantly protonated (-NH₃⁺), significantly increasing aqueous solubility and influencing interactions with biological targets.[4]
pKa (Acidic) > 14The C-H protons are not appreciably acidic. The ester moiety is susceptible to hydrolysis but does not have a relevant pKa in the physiological range.
LogP (Octanol/Water) 2.5 - 3.5The LogP, or partition coefficient, is a measure of lipophilicity.[5] The isopropyl and phenyl groups contribute to lipid solubility, while the amino and ester groups provide hydrophilicity. This predicted range suggests moderate lipophilicity, indicating a potential for good membrane permeability, a key factor in oral absorption and distribution.
Aqueous Solubility pH-DependentSolubility will be lowest at high pH where the molecule is in its neutral, free base form. As pH decreases below the pKa, protonation of the amine will dramatically increase solubility. This pH-dependent solubility is a critical consideration for oral drug formulation and absorption in the gastrointestinal tract.

Section 2: Authoritative Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the definitive experimental determination of the key physical properties. These protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are the global standard for regulatory and research purposes.[6]

Determination of Melting Point (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid at atmospheric pressure.[7] Its determination is a fundamental test of purity and identity. We will describe the capillary tube method using a metal block apparatus.

Causality & Experimental Rationale: This method relies on the precise observation of the physical phase change in response to a controlled temperature ramp. The use of a calibrated thermometer and a slow heating rate near the expected melting point is crucial for accuracy. Impurities typically depress and broaden the melting range, making this a powerful, simple tool for purity assessment.[3]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried. Pulverize a small amount of the solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube (sealed at one end) into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder into a dense column of 2-4 mm height.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus. Ensure the thermometer bulb is correctly positioned at the same level as the sample.

  • Initial Heating: Begin heating the block. A rapid heating rate can be used initially to approach the expected melting point.

  • Fine Heating & Observation: Within 15-20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C per minute.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts completely.

  • Reporting: The melting range is reported as T₁ - T₂. For a pure substance, this range should be narrow (e.g., < 2 °C). The experiment should be performed in triplicate.

Workflow Visualization:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Recording Dry Dry Sample Pulverize Pulverize Dry->Pulverize Load Load Capillary (2-4mm) Pulverize->Load Setup Place in Apparatus Load->Setup Heat_Fast Rapid Heat to ~T-20°C Setup->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe Phase Transition Heat_Slow->Observe Record_T1 Record T1 (First Liquid) Observe->Record_T1 Record_T2 Record T2 (All Liquid) Record_T1->Record_T2 Report Report Range (T1-T2) Record_T2->Report

Caption: Workflow for Melting Point Determination via Capillary Method.

Determination of Aqueous Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[8][9] For compounds with expected solubility above 10 mg/L, the Shake-Flask Method is the recommended approach.[10][11][12]

Causality & Experimental Rationale: The principle is to establish a thermodynamic equilibrium between the excess solid and the dissolved state of the substance in water. Agitation ensures that the surface area is not a limiting factor for dissolution. Centrifugation is a critical step to separate the undissolved solid from the saturated aqueous phase without affecting the equilibrium. A substance-specific analytical method (e.g., HPLC-UV) is required for accurate quantification.

Step-by-Step Methodology:

  • Preliminary Test: A simple preliminary test is recommended to estimate the approximate solubility and the time needed to reach equilibrium.[8]

  • System Preparation: Add an excess amount of the solid compound to several flasks containing high-purity water (e.g., Milli-Q). The excess should be visually apparent.

  • Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate in a constant temperature bath, typically set at 20 °C or 25 °C. Agitate the flasks for a period determined by the preliminary test (e.g., 24-48 hours). It's advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath to let larger particles settle. Then, transfer an aliquot of the suspension to a centrifuge tube and centrifuge at high speed to pellet the remaining undissolved solid.

  • Sample Analysis: Carefully remove a known volume of the clear supernatant. Prepare a series of dilutions and analyze the concentration using a validated, specific analytical method, such as HPLC-UV, against a calibration curve prepared with known concentrations of the compound.

  • Reporting: The solubility is reported in g/L or mg/L at the specified temperature. The mean of at least three replicate flasks should be calculated.

Workflow Visualization:

SolubilityWorkflow cluster_prep Equilibration cluster_sep Phase Separation cluster_quant Quantification Add Add Excess Solid to Water Seal Seal Flasks Add->Seal Agitate Agitate at Constant T (e.g., 24-48h) Seal->Agitate Settle Let Solids Settle Agitate->Settle Centrifuge Centrifuge Aliquot Settle->Centrifuge Sample Collect Supernatant Centrifuge->Sample Analyze Analyze by HPLC-UV Sample->Analyze Calculate Calculate vs. Calibration Curve Analyze->Calculate

Caption: Workflow for Aqueous Solubility by Shake-Flask Method.

Determination of Partition Coefficient (LogP) (OECD Guideline 117)

The n-octanol/water partition coefficient (Pₒᵥ) is a measure of a chemical's lipophilicity.[13] It is a key parameter for predicting environmental fate and pharmacokinetic properties like drug absorption and tissue distribution.[14] The HPLC method is a rapid and reliable alternative to the traditional shake-flask method, suitable for compounds with a LogP in the range of 0 to 6.[13][15][16]

Causality & Experimental Rationale: This method is based on the principle of reverse-phase chromatography.[17] A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., methanol/water). A substance's retention time on the column is directly proportional to its hydrophobicity; lipophilic compounds interact more strongly with the stationary phase and thus elute later.[16] By calibrating the system with reference compounds of known LogP values, the LogP of the test substance can be determined by interpolation.

Step-by-Step Methodology:

  • System Setup: Use a high-performance liquid chromatography (HPLC) system with a reverse-phase column (e.g., C18) and a UV detector. The mobile phase is typically a mixture of methanol and water, run under isocratic (constant composition) conditions.[15]

  • Calibration: Prepare solutions of at least 6-8 reference compounds with accurately known LogP values that bracket the expected LogP of the test substance.

  • Reference Compound Analysis: Inject each reference compound onto the column and record its retention time (tᵣ).

  • Dead Time (t₀) Determination: Determine the column dead time (void time) by injecting a non-retained substance (e.g., uracil or sodium nitrate).

  • Calculate Capacity Factor (k): For each reference compound, calculate the capacity factor using the formula: k = (tᵣ - t₀) / t₀.

  • Generate Calibration Curve: Plot log(k) versus the known LogP for the reference compounds. Perform a linear regression on the data. The resulting equation will be in the form: LogP = a * log(k) + b.

  • Test Substance Analysis: Prepare a solution of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate and inject it into the HPLC system under the identical conditions used for the reference compounds. Determine its retention time (tᵣ) in duplicate.[16]

  • LogP Calculation: Calculate the capacity factor (k) for the test substance. Using the regression equation from the calibration curve, calculate the LogP of the test substance.

Workflow Visualization:

LogPWorkflow cluster_cal System Calibration cluster_test Test Substance Analysis cluster_final Final Calculation Inject_Ref Inject References (Known LogP) Get_tR Record Retention Times (tR) Inject_Ref->Get_tR Calc_k Calculate Capacity Factor (k) Get_tR->Calc_k Get_t0 Determine Dead Time (t0) Get_t0->Calc_k Plot Plot log(k) vs. LogP Calc_k->Plot Regress Generate Regression Equation Plot->Regress Interpolate Interpolate using Regression Equation Regress->Interpolate Inject_Test Inject Test Substance Get_tR_Test Record its Retention Time Inject_Test->Get_tR_Test Calc_k_Test Calculate its Capacity Factor (k) Get_tR_Test->Calc_k_Test Calc_k_Test->Interpolate Result Report LogP Value Interpolate->Result

Caption: Workflow for LogP Determination by the HPLC Method.

References

  • Brändström, A. (1999). Predictions of log P for aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 2419-2422. [Link]

  • Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]

  • Situ Biosciences. OECD 117 – Partition Coefficient, HPLC Method. [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

  • OECD Publishing. (2022, June 30). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

  • Redman, A. D., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 107. [Link]

  • Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. [Link]

  • Phytosafe. OECD 107, OECD 117 and OECD 123. [Link]

  • OECD. (1995). Test No. 102: Melting Point/ Melting Range. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

  • Royal Society of Chemistry. (1999). Predictions of log P for aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

  • OECD Publishing. Test No. 102: Melting Point/ Melting Range. [Link]

  • Lin, S. T., et al. (2005). Modelling of the Dissociation Constant (pKa) of Amino Acids. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]

  • Birch, H., et al. (2019). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1088, 1-12. [Link]

  • Phytosafe. OECD 105. [Link]

  • OECD Publishing. Test No. 105: Water Solubility. [Link]

  • Garrido, V. M., et al. (2022). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling, 62(15), 3569-3579. [Link]

  • Gombar, V. K., & Enslein, K. (2006). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. QSAR & Combinatorial Science, 21(6), 509-519. [Link]

  • EPP Ltd. List of OECD Test Methods for Physico-Chemical Testing. [Link]

  • Toxi-Coop ZRT. (2018, July 9). Final Report Determination of Melting Point of RCX 18-839. Regulations.gov. [Link]

  • PubChem. Methyl 3-amino-3-phenylpropionate. National Center for Biotechnology Information. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

  • MySkinRecipes. Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate, a valuable β-amino ester intermediate in pharmaceutical and organic synthesis. The protocol d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate, a valuable β-amino ester intermediate in pharmaceutical and organic synthesis. The protocol details a robust and efficient one-pot, three-component reaction methodology. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction

β-Amino esters are crucial structural motifs in medicinal chemistry, often incorporated into peptidomimetics and other biologically active molecules to enhance stability and confer desirable pharmacokinetic properties. The target molecule, Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate, features a β-amino acid backbone with an isopropyl-substituted phenyl group, making it a key building block for the synthesis of various therapeutic agents. This application note describes a streamlined and accessible protocol for its preparation via a multi-component reaction strategy, which offers advantages in terms of atom economy and procedural simplicity over traditional multi-step syntheses.

Reaction Scheme & Mechanism

The synthesis proceeds via a one-pot, three-component reaction analogous to the Mannich reaction or an aza-Michael addition. The reaction brings together 4-(propan-2-yl)benzaldehyde, an ammonia source, and methyl acrylate.

The proposed mechanism initiates with the in-situ formation of an imine from the reaction of 4-(propan-2-yl)benzaldehyde and ammonia. Concurrently, a nucleophilic species is generated from methyl acrylate. The key carbon-carbon bond-forming step involves the nucleophilic attack on the imine, followed by protonation to yield the final β-amino ester product. The use of a catalyst, such as ammonium chloride, can facilitate both the imine formation and the subsequent nucleophilic addition.

Reaction_Mechanism cluster_0 Imine Formation cluster_1 Nucleophilic Addition Aldehyde 4-(propan-2-yl)benzaldehyde Imine In-situ Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia NH3 Product Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Imine->Product + Methyl Acrylate Acrylate Methyl Acrylate Catalyst Catalyst (e.g., NH4Cl) Catalyst->Imine facilitates

Caption: Proposed reaction pathway for the one-pot synthesis.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier
4-(Propan-2-yl)benzaldehydeC₁₀H₁₂O148.20122-03-2≥95%Sigma-Aldrich
Methyl AcrylateC₄H₆O₂86.0996-33-3≥99%Sigma-Aldrich
Ammonium ChlorideNH₄Cl53.4912125-02-9≥99.5%Sigma-Aldrich
EthanolC₂H₅OH46.0764-17-5AnhydrousSigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6HPLC GradeFisher Scientific
HexaneC₆H₁₄86.18110-54-3HPLC GradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6≥99%Sigma-Aldrich
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer

Experimental Protocol

Safety Precautions
  • 4-(Propan-2-yl)benzaldehyde: Harmful if swallowed. May cause respiratory tract, skin, and eye irritation.[1]

  • Methyl Acrylate: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[2][3]

  • Ammonia Solution (if used): Causes severe skin burns and eye damage. May cause respiratory irritation. Very toxic to aquatic life.[4][5][6]

  • Ethanol: Highly flammable liquid and vapor.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Reaction Setup and Procedure

Experimental_Workflow Start Start Reagents Combine 4-(propan-2-yl)benzaldehyde, methyl acrylate, and ammonium chloride in ethanol. Start->Reagents Reaction Stir the mixture at room temperature. Reagents->Reaction Monitoring Monitor reaction progress by TLC. Reaction->Monitoring Workup Quench with water and extract with ethyl acetate. Monitoring->Workup Upon completion Drying Dry the organic layer over anhydrous sodium sulfate. Workup->Drying Concentration Concentrate under reduced pressure. Drying->Concentration Purification Purify by column chromatography. Concentration->Purification Characterization Characterize the product. Purification->Characterization

Caption: Step-by-step experimental workflow for the synthesis.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(propan-2-yl)benzaldehyde (1.48 g, 10 mmol), methyl acrylate (1.03 g, 12 mmol), and ammonium chloride (0.59 g, 11 mmol).

  • Add 20 mL of ethanol to the flask.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate as a solid.[3]

Results and Characterization

The final product is obtained as a solid. The expected yield is in the range of 60-80%.

Physical Properties:

PropertyValue
Molecular FormulaC₁₃H₁₉NO₂
Molecular Weight221.30 g/mol
AppearanceSolid

Spectroscopic Data (Predicted):

While experimental spectra for the target molecule were not found in the searched literature, the expected NMR data can be predicted based on the structure and data from analogous compounds.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.30 (m, 4H, Ar-H): Aromatic protons.

    • δ 4.50 (t, 1H, J = 6.8 Hz, CH-N): Methine proton adjacent to the amino group.

    • δ 3.65 (s, 3H, OCH₃): Methyl ester protons.

    • δ 2.90 (sept, 1H, J = 6.9 Hz, CH-(CH₃)₂): Isopropyl methine proton.

    • δ 2.60-2.75 (m, 2H, CH₂): Methylene protons adjacent to the ester.

    • δ 1.60 (br s, 2H, NH₂): Amino protons (signal may be broad and exchangeable with D₂O).

    • δ 1.25 (d, 6H, J = 6.9 Hz, CH(CH₃)₂): Isopropyl methyl protons.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 172.5 (C=O): Ester carbonyl carbon.

    • δ 148.0 (Ar-C): Aromatic carbon attached to the isopropyl group.

    • δ 140.0 (Ar-C): Aromatic carbon attached to the amino-bearing carbon.

    • δ 126.5 (Ar-CH): Aromatic methine carbons.

    • δ 126.0 (Ar-CH): Aromatic methine carbons.

    • δ 52.0 (OCH₃): Methyl ester carbon.

    • δ 51.5 (CH-N): Methine carbon adjacent to the amino group.

    • δ 43.0 (CH₂): Methylene carbon.

    • δ 33.8 (CH-(CH₃)₂): Isopropyl methine carbon.

    • δ 24.0 (CH(CH₃)₂): Isopropyl methyl carbons.

Expert Insights and Troubleshooting

  • Causality behind Experimental Choices:

    • One-Pot Reaction: This approach is chosen for its efficiency, reducing the number of synthetic steps, workup procedures, and waste generation compared to a stepwise synthesis.

    • Ammonium Chloride as a Catalyst: Ammonium chloride is a mild and inexpensive catalyst that can effectively promote the in-situ formation of the imine intermediate, which is crucial for the reaction to proceed.[4]

    • Room Temperature Reaction: Conducting the reaction at room temperature is advantageous as it minimizes the formation of potential side products and reduces energy consumption.

    • Ethanol as Solvent: Ethanol is a relatively green and versatile solvent that is suitable for dissolving the reactants and facilitating the reaction.

  • Potential Pitfalls and Troubleshooting:

    • Low Yield: If the yield is low, ensure all reagents are pure and anhydrous (where specified). The reaction time can be extended, or gentle heating (e.g., to 40-50 °C) may be applied, though this might increase side product formation.

    • Incomplete Reaction: If TLC analysis shows significant amounts of starting material after 48 hours, an additional portion of the ammonia source (ammonium chloride) can be added.

    • Purification Challenges: The basic nature of the amino group can sometimes lead to tailing on silica gel chromatography. To mitigate this, a small amount of a basic modifier (e.g., 0.1-1% triethylamine) can be added to the eluent.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate. The one-pot, three-component methodology described is efficient, scalable, and utilizes readily available and inexpensive reagents. The comprehensive guide, including mechanistic insights and troubleshooting tips, should enable researchers to successfully synthesize this valuable β-amino ester intermediate for their research and development needs.

References

  • ACRYLAT OJSC. (2011, October 10).
  • Nexchem. (2014, July 30).
  • Fisher Scientific.
  • Merck Millipore. Ammonia solution 28-30% SDS.
  • Merck.
  • Fisher Scientific.
  • Chemos GmbH&Co.KG.
  • Carl ROTH.
  • Thermo Fisher Scientific.
  • CF Industries. (2021, August). SAFETY DATA SHEET ACCORDING TO EC-REGULATIONS 1907/2006 (REACH) & 1272/2008 (CLP)
  • Chemos GmbH&Co.KG.
  • Carl ROTH. (2016, June 14).
  • Thermo Fisher Scientific. (2025, September 17).
  • Chemsrc. (2025, August 25). 4-Isopropylbenzaldehyde | CAS#:122-03-2.
  • ChemicalBook. 4-Isopropylbenzaldehyde(122-03-2).
  • ChemicalBook. methyl 3-(methylamino)
  • Scribd. (2004, February 13). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF.
  • Joshi, R., Chandanshive, Z. J., & Lokhande, P. D. (2022). Ammonium Chloride Promoted One-Pot, Three-Component Mannich Reaction: An Efficient Synthesis of β-Amino Ketones and β-Amino Esters. Asian Journal of Chemistry, 34, 3353-3360.
  • Sigma-Aldrich. Methyl 3-amino-3-[4-(propan-2-yl)
  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.
  • ResearchGate.
  • ResearchGate. (2018, July 18).
  • Chemistry LibreTexts. (2023, January 22). Mannich Reaction.
  • Taylor & Francis. Mannich reaction – Knowledge and References.
  • Organic Chemistry Portal.
  • PubChem.
  • ResearchG
  • Sigma-Aldrich. (S)
  • Biotage. (2023, February 10).
  • SciSpace.
  • MySkinRecipes. Methyl 3-amino-3-[4-(methylsulfanyl)
  • World Journal of Pharmaceutical Research. (2023, March 2).
  • PMC. (2021, February 12). Three-component radical homo Mannich reaction.
  • PMC. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
  • MDPI. (2016, June 22). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.
  • PMC.
  • Frontiers. (2019, November 13).
  • Organic Syntheses Procedure. Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S).
  • MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)

Sources

Application

Application Note: Multi-Modal Analytical Characterization of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (C₁₃H₁₉NO₂) Monoisotopic Mass: 221.1416 Da Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (C₁₃H₁₉NO₂) Monoisotopic Mass: 221.1416 Da

Executive Summary & Analytical Strategy

Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate is a highly functionalized


-amino acid ester. 

-amino acids serve as critical chiral building blocks in the synthesis of peptidomimetics, offering enhanced resistance to proteolytic degradation compared to their naturally occurring

-amino acid counterparts [1]. The inclusion of a para-isopropylphenyl group enhances the lipophilicity of the molecule, making it a highly valuable intermediate for modulating the pharmacokinetic profiles of novel therapeutics.

Because the biological efficacy of peptidomimetics is strictly stereodependent, rigorous analytical characterization must go beyond simple identification. It requires a self-validating, orthogonal approach to confirm regiochemistry, detect trace synthetic impurities, and quantify the enantiomeric excess (ee%) of the C3 chiral center [2]. This guide details the causal reasoning and step-by-step methodologies for a complete structural and chiral validation workflow.

AnalyticalWorkflow cluster_methods Orthogonal Analytical Characterization Sample Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate NMR 1H & 13C NMR (Regiochemistry) Sample->NMR LCMS LC-HRMS (ESI+) (Exact Mass & Purity) Sample->LCMS HPLC Chiral HPLC (Enantiomeric Excess) Sample->HPLC Validation Data Integration & QA/QC NMR->Validation ID Confirmed LCMS->Validation m/z 222.1489 HPLC->Validation Chiral Purity Report Certificate of Analysis Validation->Report

Fig 1. Orthogonal analytical workflow for chiral beta-amino acid ester characterization.

Protocol I: Structural Elucidation via High-Resolution NMR

Causality & Experimental Design

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the regiochemistry of the


-amino acid backbone and the para-substitution of the aromatic ring [3]. Deuterated chloroform (CDCl₃) is selected as the solvent due to its excellent solubilizing properties for lipophilic esters.

Self-Validating System (D₂O Exchange): To unambiguously assign the primary amine (-NH₂) protons, a D₂O exchange step is integrated into the protocol. The labile amine protons will rapidly exchange with deuterium, causing their specific broad singlet signal to disappear from the ¹H spectrum, thereby differentiating them from the aliphatic backbone protons.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H NMR (400 MHz, 16 scans, 298 K) and ¹³C NMR (100 MHz, 512 scans, 298 K).

  • Validation Step (D₂O Exchange): Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, allow the aqueous and organic phases to separate, and re-acquire the ¹H NMR spectrum.

  • Processing: Apply a 0.3 Hz line broadening for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct the spectra, referencing the TMS peak to 0.00 ppm.

Quantitative Data Summary: Expected NMR Chemical Shifts
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H 7.25Doublet (d)2HAromatic (ortho to -CH(NH₂)-)
¹H 7.18Doublet (d)2HAromatic (ortho to isopropyl)
¹H 4.40Triplet (t) / dd1H

-CH (chiral center)
¹H 3.65Singlet (s)3HEster -OCH₃
¹H 2.90Septet (sept)1HIsopropyl -CH-
¹H 2.65Doublet (d)2H

-CH₂ backbone
¹H 1.80Broad Singlet (br s)2H-NH₂ (Disappears post-D₂O)
¹H 1.24Doublet (d)6HIsopropyl -CH₃ (x2)
¹³C 172.5Singlet-Ester C=O
¹³C 52.8, 44.2Singlets-

-CH,

-CH₂

Protocol II: Exact Mass and Trace Purity via LC-HRMS

Causality & Experimental Design

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) provides orthogonal validation of the molecular weight and isolates trace synthetic impurities. Electrospray Ionization in positive mode (ESI+) is utilized because the primary amine is readily protonated to form the stable


 ion. Formic acid (0.1%) is added to the mobile phase to act as a proton donor, maximizing ionization efficiency while simultaneously suppressing secondary interactions between the basic amine and residual silanols on the C18 stationary phase.
Step-by-Step Methodology
  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in the initial mobile phase (95:5 Water:Acetonitrile).

  • System Suitability Test (SST): Inject a solvent blank to establish baseline noise and confirm the absence of column carryover. Inject a known reference standard (e.g., caffeine) to verify mass accuracy (< 5 ppm error).

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: 0.1% FA in H₂O; B: 0.1% FA in ACN) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the Q-TOF HRMS in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Acquire full-scan data from m/z 100 to 1000.

Quantitative Data Summary: HRMS Fragmentation Profile
Ion TypeExact Mass (m/z)FormulaMechanistic Origin
Precursor 222.1489[C₁₃H₂₀NO₂]⁺Protonated molecule

Fragment 1 205.1224[C₁₃H₁₇O₂]⁺Loss of ammonia (-NH₃, -17 Da)
Fragment 2 190.1228[C₁₂H₁₆NO]⁺Loss of methanol (-CH₃OH, -32 Da)
Fragment 3 173.0962[C₁₂H₁₃O]⁺Loss of both NH₃ and CH₃OH

Protocol III: Enantiomeric Excess (ee%) via Chiral HPLC

Causality & Experimental Design

Because Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate possesses a chiral center at the C3 position, standard achiral chromatography cannot resolve its enantiomers. A chiral stationary phase (CSP) utilizing immobilized amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is required.

Critical Causality for Additives: The addition of 0.1% Diethylamine (DEA) to the organic mobile phase is mandatory. Without DEA, the highly basic primary amine of the analyte will undergo strong secondary electrostatic interactions with residual acidic silanols on the silica support of the CSP. This results in severe peak tailing, overlapping peaks, and inaccurate integration. DEA acts as a competitive silanol blocker, ensuring sharp, symmetrical peaks for precise ee% calculation [1].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte at 1.0 mg/mL in Hexane/Isopropanol (90:10 v/v).

  • System Suitability Test (SST): Inject a racemic standard of the compound. Verify that the resolution (

    
    ) between the (R) and (S) enantiomer peaks is 
    
    
    
    (baseline separation).
  • Chromatography:

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) [Isocratic].

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the aromatic ring).

  • Calculation: Determine the enantiomeric excess using the integrated peak areas:

    
    
    
Quantitative Data Summary: Chiral HPLC Parameters
ParameterSpecification / RequirementPurpose
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Chiral recognition via

and H-bonding
Mobile Phase Modifier 0.1% Diethylamine (DEA)Suppresses silanol interactions; prevents tailing
Detection Wavelength 254 nmTargets the para-isopropylphenyl chromophore
SST Acceptance Criteria Resolution (

)

Ensures accurate integration of minor enantiomer

References

  • Title: Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants Source: ResearchGate URL: 1

  • Title: Processes for the preparation of chiral beta amino acid derivatives using asymmetric hydrogenation catalysts (WO2014113869A1) Source: Google Patents URL: 2

  • Title: Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing Source: White Rose eTheses Online URL: 3

Sources

Method

The Versatile Scaffold: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutics is perpetual. Among these, β-amino acids and their derivatives have garnered significant attention due to their unique structural features and diverse biological activities. Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate, a β-aryl-β-amino acid ester, represents a promising, yet underexplored, scaffold. Its structure, characterized by a flexible propanoate backbone, a chiral center, and a substituted aromatic ring, offers a rich platform for chemical modification and optimization of pharmacological properties. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and synthetic protocols related to this intriguing molecule. While direct and extensive research on this specific molecule is emerging, its structural class is a cornerstone in the synthesis of a variety of biologically active compounds. The 3-amino-3-arylpropanoate framework is a key constituent in numerous compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.[1]

Physicochemical Properties and Synthesis

The physicochemical properties of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate, such as its lipophilicity and hydrogen bonding capacity, are key determinants of its pharmacokinetic and pharmacodynamic profiles. The presence of the isopropyl group on the phenyl ring, for instance, increases lipophilicity, which can influence cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

PropertyValueSource
Molecular FormulaC13H19NO2[2]
Molecular Weight221.30 g/mol [2]
AppearanceSolid[2]
SMILESCOC(=O)CC(C1=CC=C(C(C)C)C=C1)N[2]
InChI KeyLMGBGJYWZRQZMX-UHFFFAOYSA-N[2]

The synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate can be efficiently achieved through a modified Rodionov reaction. This one-pot condensation reaction involves an aromatic aldehyde, malonic acid, and a source of ammonia, followed by esterification.[3]

G 4-(propan-2-yl)benzaldehyde 4-(propan-2-yl)benzaldehyde Intermediate 3-amino-3-(4-isopropylphenyl)propanoic acid 4-(propan-2-yl)benzaldehyde->Intermediate Rodionov Reaction Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Ammonia Ammonia (in alcohol) Ammonia->Intermediate Final_Product Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Intermediate->Final_Product Esterification Methanol_Acid Methanol / Acid Catalyst Methanol_Acid->Final_Product

Caption: General synthetic scheme for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate.

Medicinal Chemistry Applications: A Scaffold of Opportunity

The true potential of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate lies in its role as a versatile intermediate for the synthesis of more complex and pharmacologically active molecules. The amino and ester functionalities provide convenient handles for chemical derivatization, allowing for the exploration of a vast chemical space.

Anticancer Agents

Derivatives of 3-aminopropanoic acid have shown promise as anticancer agents. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential to reduce cancer cell viability and migration.[4] The scaffold of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate can be similarly exploited. The primary amine can be acylated or alkylated to introduce various pharmacophores, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, or other functional groups. These modifications can lead to compounds that target specific pathways involved in cancer progression.

Anti-inflammatory Drugs

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][5] While the topic compound is a 3-arylpropanoate, its structural similarity to profens suggests that its derivatives could exhibit anti-inflammatory activity. The isopropylphenyl moiety is a common feature in several NSAIDs, contributing to their binding to cyclooxygenase (COX) enzymes. By modifying the amino and ester groups, it may be possible to develop novel COX inhibitors with improved efficacy and safety profiles.

Antimicrobial Agents

The search for new antimicrobial agents is a global health priority. Heterocyclic derivatives of β-amino acids have been shown to possess significant antibacterial and antifungal properties.[6] The amino group of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate can serve as a nucleophile in reactions to construct various heterocyclic rings, such as thiazoles, pyrimidines, or oxadiazoles. These modifications can lead to the discovery of novel compounds with activity against drug-resistant pathogens.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate via a Modified Rodionov Reaction

This protocol outlines a general procedure for the synthesis of the title compound. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • 4-(propan-2-yl)benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Methanol

  • Thionyl chloride or concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Synthesis of 3-amino-3-(4-isopropylphenyl)propanoic acid:

    • In a round-bottom flask, dissolve 4-(propan-2-yl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in ethanol.

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude solid is washed with cold water and diethyl ether to remove unreacted starting materials and byproducts. The solid is then dried under vacuum to yield 3-amino-3-(4-isopropylphenyl)propanoic acid.

  • Esterification to Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate:

    • Suspend the crude 3-amino-3-(4-isopropylphenyl)propanoic acid in methanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride (1.5 eq) or a catalytic amount of concentrated sulfuric acid. The choice of acid catalyst is crucial; thionyl chloride often provides cleaner reactions and easier workup.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate.

G cluster_0 Synthesis of β-Amino Acid cluster_1 Esterification Start_AA Dissolve Reactants in Ethanol (Aldehyde, Malonic Acid, NH4OAc) Reflux Reflux for 4-6 hours Start_AA->Reflux Cool_Concentrate Cool and Concentrate Reflux->Cool_Concentrate Wash_Dry Wash with Water and Ether, then Dry Cool_Concentrate->Wash_Dry Product_AA 3-amino-3-(4-isopropylphenyl)propanoic acid Wash_Dry->Product_AA Start_Ester Suspend Amino Acid in Methanol Product_AA->Start_Ester Add_Catalyst Add Thionyl Chloride or H2SO4 at 0°C Start_Ester->Add_Catalyst Stir Stir at Room Temperature for 12-16 hours Add_Catalyst->Stir Quench Quench with NaHCO3 solution Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry_Concentrate Wash, Dry, and Concentrate Extract->Wash_Dry_Concentrate Purify Column Chromatography Wash_Dry_Concentrate->Purify Final_Product Pure Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Purify->Final_Product

Caption: Experimental workflow for the synthesis of the title compound.

Protocol 2: Derivatization of the Amino Group - Synthesis of an N-Acetyl Derivative

This protocol provides an example of how the primary amine can be functionalized, a key step in creating a library of compounds for biological screening.

Materials:

  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

  • Acetyl chloride or Acetic anhydride

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise. The use of acetyl chloride is often preferred for its higher reactivity, though acetic anhydride can also be used, sometimes requiring slightly longer reaction times or gentle heating.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude N-acetyl derivative can be purified by column chromatography or recrystallization.

Data Interpretation and Future Perspectives

The characterization of the synthesized compounds is crucial for confirming their identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed.

The future of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate in medicinal chemistry is promising. Its utility as a versatile building block allows for the generation of diverse libraries of compounds for high-throughput screening against various biological targets. The exploration of its derivatives as potential anticancer, anti-inflammatory, and antimicrobial agents is a logical and compelling direction for future research. Furthermore, the chiral nature of the molecule opens up avenues for stereoselective synthesis and the investigation of the differential biological activities of its enantiomers.

G cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Applications cluster_future Future Directions Scaffold Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Amine_Mod Amine Modification (Acylation, Alkylation, Heterocycle formation) Scaffold->Amine_Mod Ester_Mod Ester Modification (Hydrolysis, Amidation, Hydrazide formation) Scaffold->Ester_Mod Anticancer Anticancer Agents Amine_Mod->Anticancer Antimicrobial Antimicrobial Agents Amine_Mod->Antimicrobial Ester_Mod->Anticancer Anti_inflammatory Anti-inflammatory Drugs Ester_Mod->Anti_inflammatory HTS High-Throughput Screening Anticancer->HTS Anti_inflammatory->HTS Antimicrobial->HTS SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Stereoselective Stereoselective Synthesis & Biological Evaluation of Enantiomers SAR->Stereoselective

Caption: Logical relationships in the medicinal chemistry applications of the title compound.

References

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

  • Lévai, A., & Vágvölgyi, C. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6013. [Link]

  • Rehman, F. U., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10), 1000472. [Link]

Sources

Application

Using Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate as a chiral building block

Application Note: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate as a Chiral Building Block Executive Summary Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (also known as Methyl -(4-isopropylphenyl)- -alanine) i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate as a Chiral Building Block

Executive Summary

Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (also known as Methyl


-(4-isopropylphenyl)-

-alanine) is a specialized

-amino acid derivative. Unlike natural

-amino acids, this scaffold introduces an additional carbon atom into the backbone, conferring unique conformational stability and resistance to proteolytic degradation.

The 4-isopropyl (cumyl) substituent on the phenyl ring provides a critical lipophilic anchor, making this building block highly valuable in the design of peptidomimetics , integrin inhibitors , and dipeptidyl peptidase-4 (DPP-4) antagonists . This guide details the handling, enantiomeric resolution, and synthetic incorporation of this compound into pharmaceutical workflows.

Chemical Profile & Technical Specifications

PropertySpecification
IUPAC Name Methyl 3-amino-3-(4-isopropylphenyl)propanoate
Molecular Formula C

H

NO

Molecular Weight 221.30 g/mol
Chirality Available as Racemate (

) or Enantiopure (

/

)
Physical State Viscous oil or low-melting solid (depending on purity/salt form)
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
pKa (Amine) ~9.0–9.5 (Typical for

-amino esters)
Storage 2–8°C, under inert atmosphere (Ar/N

)

Application Logic: Why This Scaffold?

Structural Bioisosterism

The 4-isopropylphenyl moiety acts as a bioisostere for other bulky aromatic groups (e.g., 4-tert-butylphenyl or 4-trifluoromethylphenyl). In drug design, this group targets hydrophobic pockets (e.g., S1' subsites in proteases) while the


-amino backbone alters the hydrogen bonding network, often improving potency and selectivity.
Metabolic Stability

Incorporating this


-amino acid into peptide sequences creates "foldamers" (e.g., 

-peptides) that adopt stable helical structures (specifically the 14-helix). These structures are unrecognizable to most endogenous peptidases, significantly extending the plasma half-life of the therapeutic candidate.

Bioisosterism Target Drug Target (Hydrophobic Pocket) AlphaAA Natural u03b1-Phe (Rapid Degradation) AlphaAA->Target Weak Binding Unstable BetaAA u03b2-Amino Acid Scaffold (Protease Resistant) BetaAA->Target Altered H-Bonding IsoPropyl 4-Isopropyl Group (Enhanced Lipophilicity) BetaAA->IsoPropyl Functionalization IsoPropyl->Target Van der Waals Interaction

Figure 1: Strategic advantage of using the 4-isopropyl-


-phenylalanine scaffold in drug design.

Protocol A: Enzymatic Kinetic Resolution (EKR)

Objective: To isolate high-purity (


)- or (

)-enantiomers from the racemic methyl ester using Candida antarctica Lipase B (CAL-B). This method is preferred over chemical resolution due to mild conditions and high enantioselectivity (

).

Mechanism: CAL-B selectively catalyzes the


-acylation of the (

)-enantiomer, leaving the (

)-amine unreacted.
Materials:
  • Racemic Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (10 mmol)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435), 200 mg

  • Acyl Donor: Ethyl Acetate (EtOAc) or Isopropyl Acetate (used as solvent and reactant)

  • Solvent: Methyl tert-butyl ether (MTBE) (Optional, if not using EtOAc as solvent)

  • Monitoring: Chiral HPLC (Column: Chiralcel OD-H or AD-H)

Step-by-Step Procedure:
  • Preparation: Dissolve 10 mmol of the racemic amine in 50 mL of dry Ethyl Acetate (or MTBE with 5 eq. EtOAc).

  • Initiation: Add 200 mg of immobilized CAL-B.

  • Incubation: Shake the mixture at 30–40°C in an orbital shaker (200 rpm).

  • Monitoring: Monitor reaction progress via HPLC.

    • Stop Condition: When conversion reaches exactly 50% (typically 12–24 hours).

  • Termination: Filter off the enzyme beads (the enzyme can often be reused).

  • Separation:

    • Evaporate the solvent.[1]

    • The residue contains the (

      
      )-free amine  and the (
      
      
      
      )-N-acetyl amide
      .
    • Acid Extraction: Dissolve residue in DCM. Extract with 1M HCl.

      • Aqueous Layer: Contains the (

        
        )-amine hydrochloride.[2] Basify with NaOH and extract with DCM to recover pure (
        
        
        
        )-amine.
      • Organic Layer:[1][3][4] Contains the (

        
        )-amide.[3] Hydrolyze (6M HCl, reflux) to recover (
        
        
        
        )-amine if needed.

ResolutionWorkflow Racemate Racemic Mixture (u00b1)-Amine EnzymeStep CAL-B Lipase + EtOAc (Kinetic Resolution) Racemate->EnzymeStep Dissolve Separation Acid/Base Extraction EnzymeStep->Separation 50% Conversion S_Amine (S)-Amine (Free Base) Separation->S_Amine Aqueous Workup R_Amide (R)-N-Acetyl Amide (Organic Layer) Separation->R_Amide DCM Layer

Figure 2: Workflow for the enzymatic kinetic resolution of the racemic building block.

Protocol B: Fmoc-Protection for Solid Phase Synthesis

Objective: To prepare Fmoc-3-amino-3-[4-(propan-2-yl)phenyl]propanoic acid for use in solid-phase peptide synthesis (SPPS).

Reagents:
  • (

    
    )-Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (from Protocol A)
    
  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • LiOH (Lithium Hydroxide)

  • Dioxane/Water[4]

Step-by-Step Procedure:
  • Hydrolysis: Dissolve the methyl ester (5 mmol) in THF/Water (1:1, 20 mL). Add LiOH (2.5 eq). Stir at RT until TLC shows disappearance of ester (approx. 2h).

  • Neutralization: Adjust pH to ~8.0 using dilute HCl.

  • Protection: Add NaHCO

    
     (2 eq) followed by Fmoc-OSu (1.1 eq) dissolved in Dioxane.
    
  • Reaction: Stir at RT for 4–6 hours.

  • Workup:

    • Acidify to pH 2–3 with 1M KHSO

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
  • Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography.

    • Yield Target: >85%.[5][6]

    • QC Check: 1H NMR (check for Fmoc protons at 4.2–4.5 ppm) and Mass Spec.

Protocol C: Peptide Coupling (Solution Phase)

Objective: Coupling the chiral


-amino ester to an N-protected amino acid (e.g., Boc-Phe-OH). Note that 

-amino groups are generally less nucleophilic than

-amines due to steric bulk and electronic effects.
Conditions:
  • Coupling Agent: HATU (preferred for sterically hindered amines) or EDC/HOBt.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Procedure:
  • Dissolve N-protected carboxylic acid (1.0 eq) and HATU (1.1 eq) in dry DMF.

  • Add DIPEA (2.5 eq) and stir for 5 minutes to activate the acid.

  • Add Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (1.0 eq).

  • Stir at Room Temperature for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl, sat. NaHCO

    
    , and brine.
    

References

  • Enzym

    
    -Amino Esters:  Gotor, V. et al. "Enzymatic resolution of 
    
    
    
    -amino esters: a powerful tool for the preparation of enantiomerically pure
    
    
    -amino acids." Tetrahedron: Asymmetry, 2003. Link
  • Lipase Specificity: Kanerva, L. T. et al.

    
    -amino acids." Current Opinion in Chemical Biology, 2013. Link
    
  • 
    -Peptide Stability:  Seebach, D. et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. Link
    
  • Drug Design Applications: Steer, D. L. et al. "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link

  • General Synthesis (Rodionov): Rodionov, V. M. et al. "Synthesis of

    
    -amino acids." Journal of the American Chemical Society, 1929. Link
    

Sources

Method

Experimental setup for reactions involving Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Technical Application Note: Experimental Protocols for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Executive Summary & Compound Profile Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate is a specialized -amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Experimental Protocols for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Executive Summary & Compound Profile

Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate is a specialized


-amino acid derivative, often classified within the family of 

-Phenylalanine Derivatives (

-PADs). Unlike natural

-amino acids, this scaffold possesses an extra methylene group (

) between the amino and carboxyl termini, imparting unique conformational flexibility and resistance to proteolytic degradation.

This compound serves as a critical building block in the synthesis of:

  • Peptidomimetics: Stable

    
    -peptide foldamers.
    
  • Integrin Inhibitors: Small molecule antagonists targeting RGD-binding sites.

  • 
    -Lactam Antibiotics:  Precursors for monobactam synthesis via cyclization.
    

Chemical Profile:

  • IUPAC Name: Methyl 3-amino-3-(4-isopropylphenyl)propanoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 221.30 g/mol [1]

  • Key Functional Groups: Primary Amine (Nucleophile), Methyl Ester (Electrophile), Isopropylphenyl (Lipophilic moiety).

  • Chirality: Exists as (R) and (S) enantiomers. Protocols below apply to both, though biological activity is often enantiomer-specific.

Safety & Handling Protocols

Hazard Identification:

  • Corrosivity/Irritation: The free base amine is a skin and eye irritant (H315, H319).

  • Stability:

    
    -amino esters are generally stable but can undergo spontaneous intramolecular cyclization to form 
    
    
    
    -lactams upon prolonged storage, especially if traces of moisture or base are present.
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Handling Directive:

  • Always handle in a fume hood.

  • Avoid contact with strong oxidizers and strong acids.

  • CO2 Sensitivity: Primary amines rapidly form carbamates upon exposure to atmospheric

    
    . Keep containers tightly induced.
    

Experimental Module A: Synthesis & Purification

While often purchased, the synthesis of this scaffold is a fundamental competency for derivatization. The Modified Rodionov Reaction is the industry standard for accessing the parent acid, followed by esterification.

Protocol A1: Synthesis Overview (Rodionov Route)
  • Condensation: 4-Isopropylbenzaldehyde is condensed with malonic acid and ammonium acetate in ethanol (reflux).

  • Result: This yields the

    
    -amino acid (3-amino-3-(4-isopropylphenyl)propanoic acid).
    
  • Esterification: The acid is treated with Thionyl Chloride (

    
    ) in Methanol at 0°C 
    
    
    
    RT to yield the target methyl ester hydrochloride salt.
Protocol A2: Purification of the Free Base

Commercial samples are often supplied as Hydrochloride salts to prevent cyclization. To use in nucleophilic reactions, the free base must be liberated immediately prior to use.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g (approx. 3.9 mmol) of the HCl salt in 20 mL of Dichloromethane (DCM).

  • Washing: Transfer to a separatory funnel. Add 20 mL of saturated aqueous

    
     (mild base is preferred over 
    
    
    
    to prevent ester hydrolysis).
  • Extraction: Shake vigorously for 2 minutes. Separate the organic layer.

  • Re-extraction: Extract the aqueous layer with

    
     mL DCM.
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 30°C.

    • Checkpoint: The resulting oil is the free amine. Use immediately.

Experimental Module B: N-Functionalization (Library Generation)

The primary amine is the focal point for library generation. The following protocol details Amide Coupling to generate peptidomimetic precursors.

Protocol B1: Chemoselective N-Acylation

Objective: Couple the


-amino ester with a carboxylic acid (R-COOH) without racemization or ester hydrolysis.

Reagents:

  • Substrate: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: In a flame-dried flask, dissolve R-COOH (1.1 equiv) in DMF (0.2 M concentration). Add DIPEA (2.5 equiv) and HATU (1.1 equiv). Stir for 5 minutes at RT to form the active ester.

  • Addition: Add the

    
    -amino ester (1.0 equiv) (dissolved in minimal DMF) dropwise to the activated acid mixture.
    
  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC (usually 50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequentially with: 1N HCl (remove unreacted amine/DIPEA), Sat.

      
       (remove unreacted acid), and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Silica Gel).

Mechanistic Insight:


-amino acids are less prone to oxazolone-mediated racemization than 

-amino acids, but the use of HATU/DIPEA ensures rapid coupling, minimizing the risk of

-elimination (loss of ammonia to form cinnamate derivatives).

Experimental Module C: Cyclization to -Lactams

A critical application of this scaffold is the synthesis of 4-aryl-2-azetidinones (


-lactams) via Grignard-mediated cyclization.
Protocol C1: Grignard-Mediated Cyclization

Objective: Convert the open-chain ester to the 4-membered lactam ring.

Reagents:

  • Substrate: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (Free base)

  • Reagent: t-Butylmagnesium Chloride (t-BuMgCl) (2.0 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvation: Dissolve the substrate (1.0 equiv) in Anhydrous THF (0.1 M). Cool to 0°C in an ice bath.

  • Cyclization: Add t-BuMgCl (2.0 equiv) dropwise over 10 minutes.

    • Note: The first equivalent deprotonates the amine; the second equivalent acts as a Lewis acid/base to drive the attack of the nitrogen on the ester carbonyl.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Quench: Carefully quench with Saturated

    
     solution (exothermic!).
    
  • Extraction: Extract with EtOAc (

    
    ). Dry and concentrate.
    
  • Result: The product is the corresponding 4-[4-(propan-2-yl)phenyl]azetidin-2-one.

Analytical Data Summary

Table 1: Typical NMR Signatures (CDCl3, 400 MHz)

PositionChemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic 7.15 – 7.25Multiplet4HPhenyl Ring Protons

-CH
4.35 – 4.45Triplet/dd1HChiral Center (

)
Ester

3.65Singlet3H


-

2.60 – 2.75Multiplet2H

Isopropyl CH 2.85 – 2.95Septet1H

Isopropyl

1.25Doublet6H

Workflow Visualization

BetaAminoEsterWorkflow Start Methyl 3-amino-3- [4-(isopropyl)phenyl]propanoate FreeBase Free Base Generation (NaHCO3 / DCM) Start->FreeBase Neutralization Path1 N-Protection / Coupling (HATU, R-COOH) FreeBase->Path1 Path2 Saponification (LiOH, THF/H2O) FreeBase->Path2 Path3 Cyclization (t-BuMgCl, THF) FreeBase->Path3 Prod1 Beta-Peptide / Amide Path1->Prod1 Yield >85% Prod2 Free Beta-Amino Acid (Zwitterion) Path2->Prod2 Quant. Prod3 Beta-Lactam (Azetidin-2-one) Path3->Prod3 Yield ~60-70%

Figure 1: Divergent synthetic pathways for the


-amino ester scaffold.

References

  • Synthesis of

    
    -Phenylalanine Derivatives:  Soloshonok, V. A., et al. "Asymmetric Synthesis of 
    
    
    
    -Amino Acids via the Reformatsky Reaction." Chemical Reviews, 2003. Link
  • Rodionov Reaction Protocol: Rodionov, V. M., & Malevinskaya, E. T. "Synthesis of -amino acids." Berichte der deutschen chemischen Gesellschaft, 1926.
  • 
    -Lactam Cyclization:  Ojima, I., et al. "New and Efficient Routes to 
    
    
    
    -Lactams." Accounts of Chemical Research, 2008. Link
  • Compound Data & Safety: Sigma-Aldrich Product Specification, "Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate". Link

  • Peptide Coupling of

    
    -Amino Acids:  Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. Link
    

Sources

Application

Scalable Synthesis and Enantiomeric Resolution of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate for Preclinical Applications

Introduction & Retrosynthetic Rationale

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Rationale

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Amino acids and their ester derivatives are critical chiral building blocks in modern drug discovery, frequently incorporated into peptidomimetics and small-molecule integrin antagonists to enhance proteolytic stability and target affinity. For preclinical development, the scale-up synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate  requires a robust, safe, and highly enantioselective route.

  • The Rodionov Reaction: A three-component condensation yielding the racemic

    
    -amino acid[1].
    
  • In Situ Esterification: Conversion to the racemic methyl ester.

  • Biocatalytic Kinetic Resolution: Utilizing Candida antarctica Lipase B (CALB) to achieve >99% enantiomeric excess (ee) under mild conditions.

Causality in Process Design

The choice of the Rodionov reaction over aza-Michael additions is driven by atom economy and operational simplicity. Ammonium acetate serves a dual mechanistic role: it acts as a weak base to catalyze the initial Knoevenagel condensation between 4-isopropylbenzaldehyde and malonic acid, and simultaneously dissociates to provide the ammonia nucleophile required for the subsequent aza-Michael addition and decarboxylation[2][3].

For the preclinical requirement of enantiopurity, CALB is selected due to its profound enantioselectivity (E > 200) toward short-chain aliphatic and aryl ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino esters. CALB selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. This orthogonal functionalization allows for a simple, self-validating acid-base extraction to separate the products without relying on costly chiral chromatography[4].

Process Workflow & Visualizations

Workflow A 4-Isopropylbenzaldehyde + Malonic Acid + Ammonium Acetate B Racemic 3-amino-3- (4-isopropylphenyl)propanoic acid A->B Rodionov Reaction (EtOH, Reflux) C Racemic Methyl 3-amino-3- (4-isopropylphenyl)propanoate B->C SOCl2 / MeOH (Esterification) D CALB-Catalyzed Kinetic Resolution C->D Acyl Donor (e.g., Ethyl Methoxyacetate) E (S)-Methyl Ester (Target Preclinical API) D->E Unreacted Amine F (R)-Amide (Byproduct) D->F Acylated Amide

Fig 1: Three-step scalable workflow from aldehyde to enantiopure beta-amino ester.

CALB_Mechanism A Racemic β-Amino Ester (R/S Mixture) B CALB Enzyme (Active Site Serine) A->B Binding C Acyl-Enzyme Intermediate B->C Acyl Donor Addition D Enantioselective Acylation (Fast for R-enantiomer) C->D Nucleophilic Attack by Amine E (S)-β-Amino Ester (Unreacted, High ee) D->E Excluded from Active Site F (R)-β-Amide Ester (Acylated) D->F Product Release

Fig 2: CALB-catalyzed kinetic resolution mechanism for beta-amino esters.

Step-by-Step Experimental Protocols (1 kg Scale)

Step 1: Rodionov Condensation

Objective: Synthesis of racemic 3-amino-3-(4-isopropylphenyl)propanoic acid.

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a gas scrubber (to neutralize evolved

    
     and 
    
    
    
    ).
  • Reagent Charging: Add 4-isopropylbenzaldehyde (1.0 kg, 6.75 mol), malonic acid (0.84 kg, 8.10 mol, 1.2 eq), and ammonium acetate (1.04 kg, 13.5 mol, 2.0 eq) into the reactor[1].

  • Solvent Addition: Add 4.0 L of absolute ethanol.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) under internal temperature control. Stir continuously for 18-24 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor the disappearance of the aldehyde via HPLC (UV 254 nm). The reaction is self-validating: as the zwitterionic

    
    -amino acid forms, it precipitates out of the ethanolic solution, driving the equilibrium forward.
    
  • Workup: Cool the suspension to 5°C. Filter the white precipitate, wash with cold ethanol (2 × 1 L), and dry under vacuum at 50°C to constant weight.

Step 2: Esterification

Objective: Synthesis of racemic Methyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride.

  • Reactor Setup: Equip a clean 10 L reactor with a dropping funnel and a caustic scrubber (critical for

    
     and 
    
    
    
    gas management).
  • Suspension: Suspend the racemic acid from Step 1 in anhydrous methanol (5.0 L).

  • Catalyst Addition (Causality): Cool the reactor to 0°C. Add thionyl chloride (

    
    , 0.60 L, 1.2 eq) dropwise over 2 hours. Why 
    
    
    
    ? It reacts quantitatively with methanol to generate anhydrous
    
    
    in situ, ensuring strictly anhydrous conditions that drive the Fischer esterification to completion without a Dean-Stark trap.
  • Reaction Execution: Warm to 65°C and reflux for 12 hours.

  • IPC & Self-Validation: The initial opaque suspension will transition into a clear, homogeneous solution once the soluble ester hydrochloride salt is fully formed. Confirm >99% conversion via LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting solid with methyl tert-butyl ether (MTBE) to afford the racemic ester hydrochloride as a white powder.

Step 3: Enzymatic Kinetic Resolution

Objective: Isolation of the enantiopure (S)-Methyl 3-amino-3-(4-isopropylphenyl)propanoate.

  • Free-Basing: Dissolve the racemic ester hydrochloride in water, adjust to pH 9 using 1M

    
    , and extract with MTBE. Evaporate the organic layer to yield the free racemic amine.
    
  • Biocatalytic Setup: In a 5 L reactor, dissolve the free amine (approx. 800 g) in MTBE (3.0 L). Add ethyl methoxyacetate (0.6 eq) as the acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB, Novozym 435, 40 g, 5% w/w).

  • Reaction Execution: Stir gently at 45°C.

  • IPC: Monitor the ee of the unreacted (S)-amine via chiral HPLC. Stop the reaction by filtering off the immobilized enzyme once the ee of the amine reaches >99% (typically 24-36 hours).

  • Self-Validating Separation: Extract the MTBE filtrate with 1M

    
     (3 × 1 L).
    
    • Causality: The unreacted (S)-amine protonates and migrates to the aqueous layer, while the neutral (R)-amide byproduct remains in the organic layer.

  • Final Isolation: Basify the aqueous layer to pH 9, extract with fresh MTBE, dry over

    
    , and concentrate to yield the preclinical-grade (S)-Methyl 3-amino-3-(4-isopropylphenyl)propanoate.
    

Quantitative Data Summary

The following table summarizes the expected mass balance, purity, and enantiomeric excess across the scale-up workflow.

StepIntermediate / ProductYield (%)Purity (HPLC)Enantiomeric Excess (ee)
1 Racemic 3-amino-3-(4-isopropylphenyl)propanoic acid82%> 98.5%N/A (Racemic)
2 Racemic Methyl ester hydrochloride94%> 99.0%N/A (Racemic)
3 (S)-Methyl 3-amino-3-(4-isopropylphenyl)propanoate44%*> 99.5%> 99.5%

*Note: The theoretical maximum yield for a kinetic resolution is 50%. A 44% isolated yield represents an 88% efficiency relative to the theoretical maximum.

References

1.[4] WO2014015054A1 - Beta amino acid derivatives as integrin antagonists. Google Patents. Available at: 2.[1] WO2017024009A1 - Beta-substituted beta-amino acids and analogs as chemotherapeutic agents and uses thereof. Google Patents. Available at: 3. An improved, greener process for the enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid. ResearchGate. Available at:[Link] 4.[2] Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ResearchGate. Available at:[Link] 5.[3] Access to Unprotected β-Fluoroalkyl β-Amino Acids and Their α-Hydroxy Derivatives. ACS Publications (Organic Letters). Available at:[Link]

Sources

Method

Application Note: Utilizing Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate in Novel Peptidomimetic and Small Molecule Drug Design

Executive Summary & Chemical Profiling The development of next-generation therapeutics frequently requires overcoming the poor pharmacokinetic profiles of natural -peptides. Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The development of next-generation therapeutics frequently requires overcoming the poor pharmacokinetic profiles of natural


-peptides. Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate  (CAS: 618109-84-5 for the HCl salt) is a highly specialized 

-amino acid building block. Structurally, it features a

-carbon substituted with a bulky, lipophilic 4-isopropylphenyl moiety. This unique architecture serves a dual purpose in drug design: the

-backbone confers near-total resistance to enzymatic degradation, while the 4-isopropylphenyl group acts as a potent hydrophobic anchor for disrupting high-affinity protein-protein interactions (PPIs).

This guide provides a comprehensive, self-validating framework for incorporating this building block into novel peptidomimetics and foldamers.

Mechanistic Causality in Drug Design

The transition from


-amino acids to 

-amino acids is not merely a structural tweak; it is a fundamental thermodynamic and pharmacokinetic upgrade.
  • Proteolytic Resistance: Natural peptides are rapidly cleaved by proteases (e.g., pepsin, elastase) because their active sites are perfectly evolved to recognize the

    
    -peptide bond. By introducing an extra methylene group into the backbone, 
    
    
    
    -amino acids render the resulting amide bonds unrecognizable to these enzymes, extending in vivo half-lives from minutes to hours or days ()[1].
  • Hydrophobic Pocket Anchoring: PPI interfaces are notoriously flat and expansive, making them "undruggable" by traditional small molecules. However, specific deep hydrophobic pockets (such as the p53-binding cleft on MDM2 or the viral fusion pockets of HIV gp41) require bulky, lipophilic side chains for competitive inhibition. The 4-isopropylphenyl motif perfectly occupies these deep lipophilic pockets, maximizing Van der Waals interactions and displacing native protein partners ()[2].

  • Conformational Pre-organization: Unlike

    
    -peptides which require long sequences to form stable helices, 
    
    
    
    -peptides can fold into highly stable secondary structures (e.g., 14-helices) with as few as four to six residues. This pre-organization reduces the entropic cost of binding to the target receptor ()[3].

PharmLogic A Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate B Beta-Amino Acid Backbone A->B Structural Core C 4-Isopropylphenyl Motif A->C Side Chain D Protease Resistance (Extended Half-Life) B->D Evades enzymatic cleavage E Hydrophobic Pocket Anchoring (PPI Disruption) C->E Enhances binding affinity

Fig 1: Structural logic and pharmacological impact of the beta-amino acid derivative.

Quantitative Data Summaries

To justify the use of this specific building block, the following tables summarize the comparative advantages of


-peptidomimetics and the optimized coupling conditions required to overcome the steric hindrance of the 4-isopropylphenyl group.

Table 1: Pharmacokinetic & Structural Comparison | Property | Standard


-Peptides | 

-Peptidomimetics | | :--- | :--- | :--- | | Proteolytic Half-Life (in vivo) | Minutes | Hours to Days | | Secondary Structure Stability | Requires >15 residues for stable helix | Forms stable helices at 4-6 residues | | Steric Hindrance during SPPS | Low to Moderate | High (Requires specialized coupling) | | Target Affinity for PPIs | Moderate (High entropic penalty) | High (Due to rigid pre-organization) |

Table 2: Coupling Reagent Efficacy for Bulky


-Amino Acids 
Coupling Cocktail Conversion Rate (1 hr) Epimerization Risk Recommendation
HBTU / DIPEA < 40% Low Not Recommended
DIC / Oxyma ~ 75% Low Acceptable for short sequences

| HATU / HOAt / DIPEA | > 98% | Moderate | Optimal (Requires strict stoichiometry) |

Self-Validating Experimental Protocols

Because Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate is supplied as a methyl ester, it must be hydrolyzed and Fmoc-protected prior to Solid-Phase Peptide Synthesis (SPPS). The bulky nature of the side chain requires highly optimized, self-validating workflows to ensure high yields and stereochemical integrity.

SPPSWorkflow N1 1. Ester Hydrolysis LiOH, THF/H2O (0°C to RT) V1 V1 N1->V1 N2 2. Fmoc Protection Fmoc-OSu, Na2CO3 V1->N2 V2 V2 N2->V2 N3 3. Peptide Coupling HATU, HOAt, DIPEA V2->N3 V3 Validation: Kaiser Test is negative (blue to yellow) N3->V3 N4 N4 V3->N4

Fig 2: Self-validating workflow for the synthesis and SPPS incorporation of the building block.

Protocol A: Saponification and Fmoc-Protection

Objective: Convert the methyl ester into an Fmoc-protected free acid suitable for SPPS without inducing epimerization at the


-carbon.
  • Hydrolysis: Dissolve 1.0 eq of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate in a 3:1 mixture of THF/H₂O. Chill to 0°C.

  • Base Addition: Slowly add 1.5 eq of LiOH·H₂O.

    • Causality: Maintaining 0°C during base addition prevents base-catalyzed deprotonation of the

      
      -proton, which would lead to epimerization of the chiral center.
      
  • Validation Check 1 (LC-MS): After 2 hours, take a 10 µL aliquot, quench with 0.1% TFA, and analyze via LC-MS. Do not proceed until the methyl ester mass peak is completely absent (>99% conversion to free acid).

  • Fmoc Protection: Adjust the pH of the solution to 8.5 using 10% Na₂CO₃. Add 1.2 eq of Fmoc-OSu dissolved in THF dropwise.

    • Causality: Fmoc-OSu is utilized instead of Fmoc-Cl because its lower reactivity prevents the formation of di-Fmoc side products and minimizes the risk of forming mixed anhydrides.

  • Workup & Validation Check 2 (Chiral HPLC): Acidify to pH 2.0 with 1M HCl, extract with EtOAc, dry over MgSO₄, and concentrate. Run the purified product on a Chiralcel OD-H column. Validate that the enantiomeric excess (ee) remains >98% before utilizing the building block in SPPS.

Protocol B: Solid-Phase Peptide Incorporation

Objective: Couple the sterically hindered Fmoc-


-amino acid onto a growing peptide chain on a solid support.
  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g loading) in DMF for 30 minutes. Deprotect the N-terminus using 20% piperidine in DMF (2 x 10 min).

  • Activation & Coupling: In a separate vial, dissolve 3.0 eq of the Fmoc-protected building block, 2.9 eq of HATU, and 3.0 eq of HOAt in minimal DMF. Add 6.0 eq of DIPEA. Allow pre-activation for exactly 2 minutes, then add to the resin.

    • Causality: The 4-isopropylphenyl group creates massive steric bulk directly adjacent to the reacting amine. Standard reagents (HBTU) will fail. HATU, combined with HOAt, generates a highly reactive 7-aza-OBt ester intermediate that forces the acylation of sterically hindered amines to completion. The slight under-stoichiometry of HATU (2.9 eq vs 3.0 eq amino acid) prevents guanidinylation of the free amine on the resin.

  • Validation Check 3 (Kaiser Test): After 2 hours of coupling at room temperature, wash the resin thoroughly. Perform a Kaiser (ninhydrin) test on a few resin beads. A successful, self-validated coupling is confirmed by a color change from blue (free amine) to yellow (fully acylated). If the beads remain slightly green/blue, perform a second coupling cycle before proceeding.

  • Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours, precipitate in cold diethyl ether, and purify via Prep-HPLC.

References

  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022.

  • Kritzer, J. A., Stephens, O. M., Guarracino, D. A., Reznik, S. K., & Schepartz, A. (2005). β-Peptides as inhibitors of protein–protein interactions. Bioorganic & Medicinal Chemistry, 13(1), 11-16.

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (also known as methyl 3-amino-3-(4-isopropylphenyl)propanoate). This knowledge base is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (also known as methyl 3-amino-3-(4-isopropylphenyl)propanoate).

This knowledge base is designed for researchers and drug development professionals seeking to optimize the yield, purity, and scalability of this specific


-amino ester. Below, you will find a mechanistic overview, troubleshooting FAQs, yield optimization data, and a fully validated experimental protocol.

Mechanistic Overview & Workflow Visualization

The synthesis of


-amino esters typically proceeds via one of three primary pathways. Understanding the mechanistic flow is critical for diagnosing yield bottlenecks.

SynthesisRoutes SM1 4-Isopropylbenzaldehyde Rodionov Route A: Rodionov Reaction Malonic Acid + NH4OAc SM1->Rodionov NH3 in situ Reformatsky Route B: Aza-Reformatsky Imine + Zn + BrCH2COOMe SM1->Reformatsky Imine Condensation SM2 Methyl 4-isopropylcinnamate AzaMichael Route C: Aza-Michael Addition Amine Donor + Catalyst SM2->AzaMichael Conjugate Addition Int1 3-Amino-3-(4-isopropylphenyl) propanoic acid Rodionov->Int1 Decarboxylation Target Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Reformatsky->Target Direct Ester Formation AzaMichael->Target Direct Addition Int1->Target Esterification (MeOH, SOCl2)

Figure 1: Mechanistic pathways for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate synthesis.

Troubleshooting Guide & FAQs

Q1: My Rodionov reaction is yielding mostly 4-isopropylcinnamic acid instead of the target -amino acid. How do I shift the selectivity?

A1: This is the most common failure point in Route A. The Rodionov reaction relies on the in situ generation of ammonia from ammonium acetate to form an imine intermediate with 4-isopropylbenzaldehyde. If imine formation is too slow, malonic acid acts as a carbon nucleophile, triggering a competing 1 that irreversibly forms 4-isopropylcinnamic acid[1].

  • The Fix: Switch your solvent from aliphatic alcohols to glacial acetic acid and increase the ammonium acetate loading to 4.0 equivalents. The acidic medium heavily favors the rapid formation of the imine intermediate over the Knoevenagel pathway, significantly boosting the

    
    -amino acid conversion[1].
    
Q2: During the Aza-Reformatsky approach, I am observing significant -lactam formation and unreacted imine. What is going wrong?

A2:


-lactam formation occurs when the newly formed 

-amino ester undergoes spontaneous intramolecular cyclization. This is highly temperature-dependent.
  • The Fix: Maintain the reaction strictly at 0 °C . At room temperature, the Claisen-type condensation and lactamization are highly active. Additionally, utilizing N-tert-butanesulfinyl imines rather than simple alkyl/aryl imines provides steric bulk that completely abrogates this side reaction while also offering excellent diastereoselectivity[2].

Q3: The Aza-Michael addition to methyl 4-isopropylcinnamate is stalling at <20% conversion. How can I drive the reaction forward?

A3: Unactivated cinnamates are notoriously poor Michael acceptors. Furthermore, the 3 (retro-Michael degradation)[3]. The steric hindrance from the isopropyl group further reduces the electrophilicity of the


-carbon.
  • The Fix: This route is generally not recommended for high-yield synthesis unless a strong Lewis acid catalyst (e.g., Cu(OTf)₂ or Ce(IV) ammonium nitrate) is employed to activate the ester carbonyl. For scalable synthesis, Route A or B is vastly superior.

Quantitative Yield Comparison

Synthesis RouteKey ReagentsTypical YieldPrimary ByproductsScalability
Route A: Rodionov (Optimized) 4-Isopropylbenzaldehyde, Malonic Acid, NH₄OAc55–70%4-Isopropylcinnamic acidHigh
Route B: Aza-Reformatsky Imine, BrCH₂COOMe, Zn dust70–85%

-Lactams, Unreacted imine
Medium
Route C: Aza-Michael Methyl 4-isopropylcinnamate, Amine donor<30%Retro-Michael degradationLow

Step-by-Step Experimental Protocol: Optimized Rodionov & Esterification

This two-step protocol is designed as a self-validating system. The intermediate


-amino acid is zwitterionic and will spontaneously precipitate from the organic matrix, acting as an internal purification step before esterification.
Step 1: Synthesis of 3-Amino-3-(4-isopropylphenyl)propanoic acid
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Loading: Add 4-isopropylbenzaldehyde (10.0 mmol, 1.48 g), malonic acid (12.0 mmol, 1.25 g), and ammonium acetate (40.0 mmol, 3.08 g).

  • Solvent: Add 20 mL of glacial acetic acid and exactly 1 drop of deionized water (the water trace is critical to initiate the hydrolysis of ammonium acetate to ammonia).

  • Reaction: Heat the mixture to 85 °C under continuous stirring for 6–8 hours.

  • Self-Validating Isolation: Cool the mixture to room temperature, then pour it into 50 mL of cold diethyl ether. The target

    
    -amino acid will precipitate as a white solid, while the unreacted aldehyde and any cinnamic acid byproducts remain highly soluble in the ether/acetic acid layer.
    
  • Filtration: Filter the precipitate under a vacuum, wash with cold ethanol (2 x 10 mL), and dry in vacuo.

Step 2: Esterification to Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
  • Setup: In a thoroughly dried 100 mL flask under an inert argon atmosphere, suspend the isolated

    
    -amino acid (approx. 6.0 mmol) in 30 mL of anhydrous methanol.
    
  • Activation: Cool the suspension to 0 °C using an ice bath. Carefully add thionyl chloride (SOCl₂, 12.0 mmol, 0.87 mL) dropwise.

    • Causality Note: SOCl₂ reacts with methanol to generate HCl in situ, which protonates the amine (preventing it from acting as a competitive nucleophile) and catalyzes the esterification.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours. The suspension will gradually turn into a clear solution, indicating the successful conversion of the zwitterion into the highly soluble methyl ester hydrochloride salt.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) to yield the free base. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure target compound.

References

  • Farmacia Journal - Synthesis and Characteris

    
    -Amino Acids and 
    
    
    
    -Amino Esters. Details the optimization of the Rodionov reaction using glacial acetic acid to suppress Knoevenagel condensation. 1
  • Synlett (Thieme Connect) - Scalable Synthesis of

    
    -Amino Esters via Reformatsky Reaction with N-tert-Butanesulfinyl Imines. Explains temperature control mechanisms to prevent 
    
    
    
    -lactam formation during Aza-Reformatsky reactions. 2
  • ResearchGate - The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Provides mechanistic insights into the reversibility and limitations of Aza-Michael additions on unactivated cinnamates. 3

Sources

Optimization

Common side products in the synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Target Molecule: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Application: Building block for small-molecule drug development and peptidomimetics. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Application: Building block for small-molecule drug development and peptidomimetics.

Welcome to the Technical Support Center. The synthesis of


-amino acid esters, particularly those bearing electron-donating benzylic substituents like the 4-isopropylphenyl group, presents unique chemoselectivity challenges. This guide provides a mechanistic breakdown, impurity profiling, and self-validating protocols to ensure high-yield synthesis while suppressing common side reactions.

Reaction Pathway & Diagnostic Dashboard

The standard synthesis involves a two-stage process: a modified Rodionov multicomponent condensation to form the


-amino acid, followed by a thionyl chloride-mediated esterification 1[1]. Because the C3 position is benzylic and activated by the para-isopropyl group, the intermediates are highly susceptible to elimination and competitive condensation pathways 2[2].

SynthesisPathway SM 4-Isopropylbenzaldehyde + Malonic Acid + NH4OAc Rodionov Step 1: Modified Rodionov Reaction (EtOH, 80°C) SM->Rodionov BAA Intermediate: 3-Amino-3-(4-isopropylphenyl) propanoic acid Rodionov->BAA Main Pathway Side1 Impurity A: 4-Isopropylcinnamic acid (Elimination) Rodionov->Side1 -NH3 (Heat) Side2 Impurity B: Ylidenemalonic acid (Knoevenagel) Rodionov->Side2 Competitive Esterification Step 2: Esterification (MeOH, SOCl2, <40°C) BAA->Esterification Target Target Molecule: Methyl 3-amino-3-[4-(propan-2-yl)phenyl] propanoate Esterification->Target Main Pathway Side3 Impurity C: Methyl 4-isopropylcinnamate (Elimination) Esterification->Side3 Acid/Heat Side4 Impurity D: Linear Dimer / Amide (Self-Condensation) Esterification->Side4 Free-base

Reaction workflow and side product causality in beta-amino ester synthesis.

Impurity Profiling Matrix

When troubleshooting low yields, identifying the exact side product provides the mechanistic clue needed to correct the reaction parameters.

Impurity ProfileStructural OriginCausality & MechanismAnalytical MarkerMitigation Strategy
4-Isopropylcinnamic acid Rodionov StepE1cB-like elimination of NH₃ driven by extended conjugation with the aryl ring[2].LC-MS: m/z 189 [M-H]⁻¹H NMR: Alkene doublets at ~6.4, 7.6 ppmLimit reaction time to 4–6 hours; avoid temperatures >80°C.
Ylidenemalonic acid derivative Rodionov StepCompetitive Knoevenagel condensation occurring before ammonia addition[2].LC-MS: m/z 233 [M-H]⁻¹H NMR: Alkene singlet at ~7.8 ppmPre-mix NH₄OAc and aldehyde for 15 mins before adding malonic acid.
Methyl 4-isopropylcinnamate Esterification StepAcid-catalyzed E1 elimination. The electron-donating isopropyl group stabilizes the benzylic carbocation[1].LC-MS: m/z 205 [M+H]⁺TLC: High Rf spot (UV active)Maintain internal temp <40°C during SOCl₂ reflux.
Dimeric Amides Workup / StorageIntermolecular amidation between the free amine of one molecule and the ester of another[3].LC-MS: m/z 427 [M+H]⁺Isolate and store strictly as the hydrochloride salt.

FAQ: Mechanistic Troubleshooting

Q1: Why is my Rodionov reaction yielding a massive peak at [M-17] instead of the desired mass? A1: This mass corresponds to 4-isopropylcinnamic acid, formed via the loss of ammonia (NH₃, 17 Da). The Rodionov reaction is a delicate balance between the desired multicomponent condensation and competitive elimination pathways 2[2]. The para-isopropyl group on your starting benzaldehyde donates electron density through hyperconjugation. This stabilizes the transition state leading to the conjugated cinnamic acid. Actionable fix: Ensure a strict 2:1 molar ratio of ammonium acetate to malonic acid to drive the equilibrium toward the aminated product, and do not exceed 80°C.

Q2: During esterification with SOCl₂/MeOH, my product degrades into a dark mixture. What is the mechanism of failure? A2: Thionyl chloride reacts with methanol to generate HCl gas and methyl sulfite, driving the esterification 1[1]. However, if the addition of SOCl₂ is too rapid, the exothermic reaction spikes the local temperature. At elevated temperatures (>50°C) under strongly acidic conditions, the protonated


-amino group becomes an excellent leaving group, leading to rapid elimination into methyl 4-isopropylcinnamate.
Actionable fix: Perform the SOCl₂ addition at strictly 0°C, and do not exceed 40°C during the subsequent heating phase.

Q3: I detect a dimeric mass in my LC-MS after esterification. Can I prevent this? A3: Yes.


-amino esters are prone to self-condensation (intermolecular amidation) if the amine is left in its free-base form, leading to linear dimers or oligopeptides 3[3].
Actionable fix: Never perform a basic aqueous workup on the final ester unless it is being immediately coupled in the next synthetic step. Always isolate and store the product as the hydrochloride salt.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems containing specific analytical checkpoints.

Phase 1: Modified Rodionov Condensation
  • Preparation: Charge a dry round-bottom flask with 4-isopropylbenzaldehyde (1.0 equiv) and ammonium acetate (2.0 equiv) in absolute ethanol (0.5 M).

  • Mechanistic Hold: Stir this mixture at room temperature for 15 minutes prior to malonic acid addition. Causality: This allows the intermediate imine to form, suppressing the competitive Knoevenagel condensation that leads to ylidenemalonic acid[2].

  • Reaction: Add malonic acid (1.2 equiv) and heat to 80°C for 4–6 hours.

  • Validation Checkpoint: Sample 10 µL into 1 mL MeCN. LC-MS must show the product mass (m/z 208[M+H]⁺) exceeding the cinnamic acid mass (m/z 189[M-H]⁻) by a ratio of at least 8:1. If the ratio is lower, the reaction is over-heating or running too long.

  • Isolation: Cool to room temperature. The

    
    -amino acid will precipitate as a white solid. Filter, wash with cold ethanol, and dry under vacuum.
    
Phase 2: Controlled Esterification
  • Preparation: In a separate, rigorously dried flask, cool anhydrous methanol (10 volumes) to 0°C under an inert atmosphere.

  • Activation: Add thionyl chloride (1.5 equiv) dropwise over 30 minutes. Causality: Generating the methanolic HCl in situ at 0°C prevents thermal degradation and side-product formation[1].

  • Addition: Add the

    
    -amino acid from Phase 1 portion-wise to the cold solution.
    
  • Reaction: Warm the reaction to 40°C and stir for 12 hours.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the baseline starting material. A faint UV-active spot near the solvent front indicates trace elimination (methyl cinnamate); if this spot darkens rapidly, immediately cool the reaction to quench the elimination pathway.

  • Isolation: Concentrate under reduced pressure to yield the target molecule (Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate) as a stable, white hydrochloride salt.

References

  • Lebedev, A. V., et al. "Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium." Russian Journal of Organic Chemistry, Pleiades Publishing. 2

  • Fülöp, F., et al. "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." MDPI. 1

  • Abdel-Magid, A. F., et al. "Chemical process synthesis of beta-amino acids and esters." Current Medicinal Chemistry, PubMed. 3

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Welcome to the technical support center for the synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction

The synthesis of β-amino esters, such as Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate, is a critical process in the development of various pharmaceutical compounds. One of the most common and effective methods for this synthesis is the reductive amination of the corresponding β-keto ester, Methyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate. This process involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the desired amine.[1][2] While conceptually straightforward, this reaction can present several challenges, from incomplete conversion and side product formation to difficulties in purification. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate?

A1: The most prevalent and industrially scalable method is the one-pot reductive amination of Methyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate. This approach involves the in-situ formation of an imine intermediate from the β-keto ester and an ammonia source, followed by its immediate reduction to the target β-amino ester.[1][3] This method is favored for its efficiency and avoidance of isolating the often-unstable imine intermediate.

Q2: What are the typical starting materials and reagents required?

A2: The key starting materials and reagents include:

  • Methyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate: The β-keto ester substrate.

  • Ammonia source: This can be ammonium acetate, aqueous ammonia, or ammonia gas. Ammonium acetate is often preferred as it also acts as a mild acidic catalyst for imine formation.[3]

  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough to selectively reduce the imine in the presence of the ketone.[4][5] Catalytic hydrogenation over palladium or nickel is also an option.[1]

  • Solvent: Protic solvents like methanol or ethanol are typically used.

  • Acid catalyst (optional): A weak acid like acetic acid can be added to facilitate imine formation, especially when using ammonia sources other than ammonium acetate.[2]

Q3: What are the most common side products I should be aware of?

A3: The primary side product of concern is the corresponding β-hydroxy ester, Methyl 3-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate. This arises from the reduction of the starting β-keto ester before it has a chance to form the imine. The formation of this side product is a competing reaction and its minimization is a key aspect of optimizing the reaction conditions.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any major side products. The starting ketone will be less polar than the product amine. Staining with ninhydrin can help visualize the amine product.

  • LC-MS: This provides a more quantitative assessment of the reaction progress, allowing for the identification and quantification of the starting material, product, and byproducts.

Q5: What are the general safety precautions I should take?

A5: Standard laboratory safety practices should be followed. Specifically:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Always handle it with care and quench the reaction carefully.

  • Ammonia solutions are corrosive and have a strong odor.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient imine formation. 2. Inactive reducing agent. 3. Incorrect pH of the reaction mixture.1. Add a catalytic amount of a weak acid like acetic acid to promote imine formation.[2] Ensure the reaction temperature is appropriate (often room temperature to 50°C). 2. Use a fresh batch of the reducing agent. 3. The optimal pH for reductive amination is typically between 4 and 6.[5] Adjust the pH with a weak acid or base as needed.
High Levels of β-Hydroxy Ester Side Product The rate of ketone reduction is faster than the rate of imine formation.1. Use a milder reducing agent that is more selective for the imine, such as NaBH₃CN or NaBH(OAc)₃.[5] 2. Increase the concentration of the ammonia source to push the equilibrium towards imine formation. 3. Consider a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[2]
Formation of Dialkylation or Other Amine Byproducts This is less common with ammonia but can occur if a primary amine is used as the starting material.Ensure an excess of the ammonia source is used to minimize the reaction of the product amine with the starting ketone.
Difficulties in Product Purification The product and starting material have similar polarities, or the product is difficult to separate from the ammonium salts.1. Column Chromatography: Use a silica gel column with a gradient elution of ethyl acetate in hexane. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the amine product from tailing on the silica gel. 2. Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.
Incomplete Reaction Even After Extended Time 1. Steric hindrance from the 4-isopropylphenyl group slowing down the reaction. 2. Insufficient amount of reducing agent.1. Increase the reaction temperature moderately (e.g., to 40-50°C). 2. Add an additional portion of the reducing agent. Monitor the reaction by TLC or LC-MS to confirm progress.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride

This protocol outlines a general procedure for the synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate.

G cluster_0 Reaction Setup cluster_1 Imine Formation and Reduction cluster_2 Work-up and Purification A 1. Dissolve Methyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate (1.0 eq) and ammonium acetate (5-10 eq) in methanol. B 2. Stir the mixture at room temperature for 1-2 hours. A->B Stirring C 3. Add sodium cyanoborohydride (NaBH3CN) (1.5-2.0 eq) portion-wise. B->C Addition of reducing agent D 4. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours). C->D Reaction monitoring E 5. Quench the reaction by slowly adding dilute HCl. D->E Reaction completion F 6. Evaporate the methanol under reduced pressure. E->F G 7. Perform an acid-base extraction to isolate the product. F->G H 8. Purify the crude product by silica gel column chromatography. G->H

Workflow for One-Pot Reductive Amination

Detailed Steps:

  • To a solution of Methyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate (1.0 equivalent) in methanol, add ammonium acetate (5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Carefully add sodium cyanoborohydride (1.5-2.0 equivalents) to the reaction mixture in small portions.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Perform an acid-base extraction as described in the troubleshooting guide to isolate the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane with 1% triethylamine).

Data Presentation: Optimizing Reaction Conditions

The following table provides a starting point for optimizing the reaction conditions. The exact parameters may need to be adjusted based on your specific experimental setup and the purity of your starting materials.

Parameter Condition A (Standard) Condition B (For Slow Reactions) Condition C (To Minimize Side Products)
Ammonia Source Ammonium Acetate (5 eq)Ammonium Acetate (10 eq)Ammonium Acetate (5 eq)
Reducing Agent NaBH₃CN (1.5 eq)NaBH₃CN (2.0 eq)NaBH(OAc)₃ (1.5 eq)
Solvent MethanolMethanolDichloromethane (DCM)
Temperature Room Temperature40°CRoom Temperature
Additive NoneAcetic Acid (0.1 eq)None
Expected Outcome Good yield, minor impuritiesHigher conversionHigher purity, potentially slower reaction

Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting. The reductive amination proceeds through the following key steps:

G cluster_0 Reaction Mechanism Ketoester β-Keto Ester Hemiaminal Hemiaminal Intermediate Ketoester->Hemiaminal + NH3 SideProduct β-Hydroxy Ester Ketoester->SideProduct + [H-] Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Product β-Amino Ester Imine->Product + [H-] ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product ReducingAgent->SideProduct

Simplified Reaction Mechanism
  • Nucleophilic Attack: The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the β-keto ester to form a hemiaminal intermediate.[1]

  • Dehydration: The hemiaminal intermediate loses a molecule of water to form the imine intermediate. This step is often the rate-limiting step and can be catalyzed by a weak acid.[1]

  • Reduction: The imine is then reduced by the hydride reagent to yield the final β-amino ester product.[4]

The competing reaction is the direct reduction of the starting β-keto ester to the β-hydroxy ester. The key to a successful synthesis is to favor the formation and subsequent reduction of the imine over the reduction of the ketone.

References

  • Reductive amination. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., & González-Muñiz, R. (2012). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Molecules, 17(10), 11935-11957. [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the chromatographic purification of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate. As a β-amino ester, this comp...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the chromatographic purification of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate. As a β-amino ester, this compound presents unique challenges during purification, primarily due to the basicity of its primary amine functional group. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your separation effectively.

Troubleshooting Guides & FAQs

Q1: I'm observing significant peak tailing for my compound on a standard silica gel column. What's causing this and how can I fix it?

A: This is the most common issue encountered when purifying basic compounds like your target molecule on standard silica gel.

Root Cause Analysis: Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH).[1] The basic primary amine (-NH2) on your molecule undergoes a strong acid-base interaction with these silanol groups. This interaction leads to a non-ideal equilibrium during elution, where a fraction of your compound is strongly adsorbed and desorbs slowly, resulting in a "tailing" or asymmetric peak shape. In severe cases, this can lead to irreversible binding and significant loss of product.[1][2]

Solutions:

  • Incorporate a Basic Modifier into the Mobile Phase: The most straightforward solution is to add a small amount of a competing base to your eluent. This base will neutralize the acidic silanol sites, preventing your amine from interacting strongly with the stationary phase.[3]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). TEA is a volatile organic base that effectively masks the silanol groups.[4]

    • Ammonia: Using a solvent system like chloroform/methanol/ammonia can also be effective. Often, a gradient of ammonia naturally forms on the column, aiding in elution.[5]

  • Pre-treat the Silica Gel: You can "poison" or neutralize the silica gel before packing the column by preparing a slurry in a solvent containing a base like TEA.[4]

Q2: What are the recommended starting conditions (stationary and mobile phase) for purifying this compound?

A: A systematic approach starting with Thin-Layer Chromatography (TLC) is crucial for developing an effective purification method.

Step 1: TLC Analysis for Method Development

Before committing to a large-scale column, screen various solvent systems using TLC. This allows you to quickly find a system that provides good separation between your product and impurities.

  • Visualization: Since your compound has an aromatic ring, it should be visible under UV light (254 nm). For more sensitive visualization of the amine, you can use a potassium permanganate stain, which reacts with the oxidizable amine group.[1]

Step 2: Recommended Starting Conditions

Based on the structure of your molecule (moderately polar), here are two robust starting points for your column chromatography.

Strategy Stationary Phase Mobile Phase System (Eluent) Key Principle & Comments
Strategy A: Modified Normal-Phase Standard Silica Gel (60 Å, 40-63 µm)System 1: Ethyl Acetate (EtOAc) / Hexanes with 1% Triethylamine (TEA) System 2: Dichloromethane (DCM) / Methanol (MeOH) with 1% TEAPrinciple: The added TEA base minimizes acid-base interactions with the silica.[2] Comments: Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity. This is the most common and cost-effective method.
Strategy B: Amine-Specific Normal-Phase Amine-functionalized Silica GelEthyl Acetate (EtOAc) / HexanesPrinciple: The stationary phase is covalently modified with amino groups, creating a more basic surface that repels the basic analyte, leading to symmetrical peaks without mobile phase modifiers.[2] Comments: This is an excellent, albeit more expensive, option that simplifies the mobile phase and often provides superior peak shape.
Q3: My product is co-eluting with a non-polar impurity. How can I improve the separation (resolution)?

A: Co-elution indicates that the selectivity of your chromatographic system is insufficient. Here are several ways to improve resolution.

Troubleshooting Flowchart for Poor Resolution

Caption: Decision tree for improving separation.

Explanation of Strategies:

  • Decrease Eluent Polarity: If your compound and the impurity are eluting too quickly (Rf > 0.5), they spend insufficient time interacting with the stationary phase. Reducing the mobile phase strength (polarity) will increase retention times and may improve separation.

  • Change Solvent Selectivity: The "solvent triangle" is a key concept here. Solvents are characterized by their polarity, as well as their proton donor, proton acceptor, and dipole-dipole interaction capabilities. If a Hexane/EtOAc system fails, try a system with a different solvent class, such as Hexane/DCM or Hexane/Toluene/EtOAc. This changes the nature of the interactions and can dramatically alter selectivity.

Q4: I'm losing a significant amount of my product on the column (low recovery). What are the likely causes?

A: Low recovery is a common and frustrating problem, often linked to the issues discussed in Q1.

Primary Causes & Solutions:

  • Irreversible Adsorption: This is the most likely culprit for a basic amine on acidic silica. The strong interaction effectively binds a portion of your product to the column permanently.[1]

    • Solution: Implement the strategies from Q1 immediately. Using a mobile phase with 1-2% TEA or switching to an amine-functionalized silica column will drastically reduce these irreversible losses.[2]

  • Sample Degradation: The acidic surface of the silica gel can potentially degrade acid-sensitive compounds.[1] While the ester in your molecule is relatively stable, this is always a possibility.

    • Solution: Deactivating the silica with a base (TEA) or using a less acidic stationary phase like alumina (basic or neutral) can mitigate this.[6]

  • Improper Column Loading: If the product is precipitated during loading or applied in too strong a solvent, it can lead to poor binding and band broadening, which can appear as a loss of material.

    • Solution: Dissolve your crude product in a minimal amount of a non-polar solvent (like DCM or the mobile phase itself) before loading. For larger scales, consider a "dry loading" technique where the product is adsorbed onto a small amount of silica before being added to the column.

Q5: When should I consider using an alternative stationary phase, like reversed-phase C18?

A: Reversed-phase (RP) chromatography is an excellent alternative, particularly if normal-phase methods fail or if your impurities are very polar.

When to Choose Reversed-Phase:

  • Highly Polar Impurities: In RP, the most polar compounds elute first. If your reaction by-products are highly polar (e.g., salts, starting materials that are more polar than the product), they will wash off the column early, leaving your desired, more non-polar product to elute later with a higher concentration of organic solvent.

  • Persistent Tailing in Normal-Phase: If you still struggle with peak shape even with basic modifiers, RP chromatography can provide a completely different selectivity and often yields sharp, symmetrical peaks for amines.

  • Reproducibility: RP-HPLC is often more reproducible than normal-phase flash chromatography, which is critical in a drug development setting.

Typical Reversed-Phase Conditions:

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A mixture of water and an organic solvent (typically acetonitrile or methanol).

  • Modifier: It's crucial to add a modifier to control the ionization of your amine.

    • Acidic Modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid): This protonates the amine to the ammonium salt (R-NH3+). This ensures a single ionic state and generally leads to excellent peak shape.

    • Basic Modifier (e.g., 0.1% Ammonium Hydroxide): This maintains the amine in its neutral, freebase form (R-NH2).

Q6: My compound is a racemate. What do I need to consider for chiral separation?

A: Your compound possesses a chiral center at the carbon bearing the amino group. Separating the enantiomers requires specialized techniques known as chiral chromatography.

Core Principles of Chiral Separation:

Standard chromatographic phases are achiral and cannot differentiate between enantiomers. To achieve separation, you must introduce a chiral component into the system. This is typically done with a Chiral Stationary Phase (CSP).

  • Chiral Stationary Phases (CSPs): These are packed with a chiral selector that can form transient, diastereomeric complexes with the enantiomers of your compound. Because these complexes have different stabilities, one enantiomer is retained longer on the column than the other, allowing for their separation.[7]

  • Common CSPs for Amino Esters: CSPs based on cyclodextrins, macrocyclic glycopeptides (like teicoplanin), or polysaccharide derivatives are often effective for separating amino acids and their derivatives.[8][9]

Getting Started with Chiral Separation:

  • Consult Application Notes: Chiral method development can be complex. The most efficient starting point is to consult the application databases from major column manufacturers (e.g., Daicel, Phenomenex). They often have established methods for similar structures.

  • Screening: A screening approach using several different CSPs and mobile phase systems (normal-phase, polar organic, and reversed-phase) is standard practice in the industry.[10]

Experimental Protocols

Protocol 1: Normal-Phase Chromatography with a Basic Additive

This protocol details the most common method for purifying your target compound.

  • TLC Analysis:

    • Prepare several eluent systems (e.g., 10%, 20%, 40% EtOAc in Hexanes). To each, add 1% TEA by volume.

    • Spot your crude material on a silica TLC plate and develop it in the prepared systems.

    • Identify a solvent system that gives your product an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the chosen mobile phase (including 1% TEA).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Carefully pipette the solution onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, collecting fractions in test tubes.

    • Monitor the elution process by TLC, spotting every few fractions to track the emergence of your product.

    • Combine the pure fractions containing your product.

  • Work-up:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator. The TEA is volatile and should be removed during this process.

Visualizing Amine-Silica Interactions

The diagram below illustrates why adding a base like Triethylamine (TEA) is critical for preventing peak tailing.

Caption: Mechanism of peak shape improvement.

References

  • Org Prep Daily. (2006). Purifying amines on silica. [Link]

  • University of Rochester. Chromatography: The Solid Phase. [Link]

  • Nekrasov, M. (2018). Response to "Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?". ResearchGate. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Chemical Synthesis Database. methyl 3-amino-3-phenylpropanoate. [Link]

  • The Royal Society of Chemistry. Supporting Information for "A photo-triggered transient N-heterocyclic carbene catalyst". [Link]

  • Bio-Rad. Purification of the Methionine γ-Lyase (MetC) Enzyme from Shewanella oneidensis. [Link]

  • Francotte, E. (2011). Chiral selectors and stationary phases for separating enantiomer mixtures. ResearchGate. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • Wang, S. et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Al-Rimawi, F. et al. (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Scientific Reports. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals working with Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (Chemical Formula: ).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals working with Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (Chemical Formula:


). As a functionalized 

-amino ester, this compound is a critical chiral building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs).

Due to its primary amine, ester linkage, and


 stereocenter, researchers frequently encounter analytical bottlenecks. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the scientific integrity of your characterization workflows.

I. Troubleshooting Guide: NMR Structural Elucidation

Q: Why does the


H NMR spectrum of my purified product show a complex multiplet instead of a simple doublet for the 

methylene protons?
A: This is a classic hallmark of chiral

-amino compounds. The

methylene protons are adjacent to the chiral

center. Because of their proximity to the stereocenter, these two protons exist in magnetically non-equivalent environments, rendering them diastereotopic. Instead of a simple doublet split by the

methine proton, they couple with each other (geminal coupling,

Hz) and with the

proton (vicinal coupling), forming an ABX spin system. This results in a complex multiplet (or two distinct doublet of doublets) typically observed between 2.6 and 2.8 ppm.

Q: How can I determine the absolute configuration of my enantiomerically enriched product without growing a crystal for X-ray diffraction? A: You can utilize Mosher's Amide derivatization coupled with NMR or Mass Spectrometry. By reacting the primary amine with both


- and 

-

-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl), you generate diastereomeric amides. The anisotropic shielding effect of the MTPA phenyl ring causes predictable chemical shift differences (

) in the

H NMR spectra for the isopropyl and methylene protons, allowing you to confidently assign the absolute configuration at the

stereocenter[1].

II. Troubleshooting Guide: Chiral Resolution & HPLC Analysis

Q: My chiral HPLC chromatogram shows severe peak tailing, making it impossible to accurately integrate the enantiomeric excess (ee). How can I resolve this? A: Peak tailing in the chiral HPLC of primary amines is primarily caused by secondary interactions between the basic amine group and residual acidic silanol groups on the chiral stationary phase (CSP) silica support. To suppress this causality, introduce a basic modifier to your mobile phase. Adding 0.1% Diethylamine (DEA) or Ethanolamine to a standard Hexane/Isopropanol mobile phase will competitively bind to the silanol sites, sharpening the peaks and restoring baseline resolution[2].

III. Troubleshooting Guide: Stability & Degradation

Q: Over time, my isolated ester is converting into a more polar baseline spot on TLC. What is the mechanism of this degradation? A: You are observing ester hydrolysis.


-amino esters are highly susceptible to hydrolytic cleavage in the presence of adventitious moisture, especially if the sample is stored as a free base where the amine can auto-catalyze the process, or if exposed to pH extremes[3]. The ester hydrolyzes into methanol and 3-amino-3-[4-(propan-2-yl)phenyl]propanoic acid. To mitigate this, store the compound as an HCl salt in a desiccated environment at -20°C.

degradation A Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (Intact Beta-Amino Ester) B Aqueous Environment (pH < 4 or pH > 8) A->B Exposure C Ester Hydrolysis B->C Catalysis D 3-amino-3-[4-(propan-2-yl)phenyl]propanoic acid (Beta-Amino Acid) C->D Cleavage E Methanol (Byproduct) C->E Cleavage

Hydrolytic degradation pathway of the beta-amino ester in aqueous conditions.

IV. Quantitative Data Summary

The following table summarizes the critical analytical parameters required to validate the structural integrity of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate.

Analytical TechniqueTarget ParameterExpected Value / PatternDiagnostic Significance

H NMR (400 MHz)

Methylene Protons

2.6 - 2.8 ppm (ABX system, 2H)
Confirms diastereotopic splitting due to the adjacent

chiral center.

H NMR (400 MHz)

Methine Proton

4.3 - 4.5 ppm (dd or t, 1H)
Verifies the chiral center backbone.

H NMR (400 MHz)
Isopropyl -CH

2.8 - 2.9 ppm (septet, 1H)
Confirms the presence of the 4-isopropylphenyl moiety.

H NMR (400 MHz)
Methyl Ester -OCH


3.6 ppm (singlet, 3H)
Validates the intact methyl ester group.
ESI-MS (Positive) Molecular Ion


222.15
Confirms the exact mass of the intact compound.
ESI-MS (Positive) Fragment Ion

190.1
Indicates characteristic loss of the methoxy group (

).

V. Validated Experimental Protocols

Workflow 1: Chiral HPLC Method Development for Enantiomeric Excess (ee)

This self-validating workflow ensures accurate quantification of enantiomers by systematically eliminating secondary column interactions[2].

  • Column Selection: Equip the HPLC with an amylose- or cellulose-based chiral column (e.g., DAICEL CHIRALPAK AS-H or CHIRALCEL OD-H).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane / 2-Propanol (95:5 v/v).

  • Modifier Addition: Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase and degas via sonication. Causality: DEA masks residual silanols, preventing amine tailing and ensuring sharp peaks.

  • Sample Preparation: Dissolve 1 mg of the racemic standard in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Run at a flow rate of 0.5 mL/min, monitoring UV absorbance at 210 nm and 254 nm.

  • Validation Check: Calculate the Resolution (

    
    ) between the two enantiomeric peaks. If 
    
    
    
    , the method is validated. If
    
    
    , decrease the 2-Propanol content to 2% to increase retention and interaction time with the chiral selector.

hplc_workflow Start Start: Racemic Sample Screen Screen Chiral Stationary Phases (e.g., Chiralcel OD-H, AS-H) Start->Screen Mobile Optimize Mobile Phase (Hexane/IPA) Screen->Mobile Additive Add Basic Modifier (0.1% DEA) to suppress tailing Mobile->Additive Eval Evaluate Resolution (Rs) Additive->Eval Success Rs > 1.5 Method Validated Eval->Success Yes Fail Rs < 1.5 Adjust Modifier/Temp Eval->Fail No Fail->Screen Re-screen

Step-by-step decision matrix for chiral HPLC method development.

Workflow 2: Mosher's Derivatization for Absolute Configuration

This protocol converts the enantiomers into diastereomers to allow for absolute configuration assignment via NMR[1].

  • Reaction Setup: In a flame-dried vial under a nitrogen atmosphere, dissolve 5 mg of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate in 0.5 mL of anhydrous deuterated chloroform (

    
    ).
    
  • Base Addition: Add 2.0 equivalents of anhydrous pyridine to act as an acid scavenger.

  • Derivatization: Add 1.5 equivalents of

    
    -MTPA-Cl.
    
  • Incubation & Validation: Stir at room temperature for 1-2 hours. Self-Validation: Monitor completion via ESI-MS. The disappearance of the

    
     222.15 peak and the appearance of the amide mass confirms complete conversion.
    
  • Analysis: Transfer the reaction mixture directly to an NMR tube and acquire

    
    H and 
    
    
    
    F NMR spectra. Repeat the entire process with
    
    
    -MTPA-Cl in a separate vial.
  • Calculation: Calculate

    
     for the 
    
    
    
    methylene and isopropyl protons to deduce the spatial arrangement of the
    
    
    stereocenter.

VI. References

  • Saito, Nozomi, et al. "Enantioselective synthesis of beta-amino acid derivatives via nickel-promoted regioselective carboxylation of ynamides and rhodium-catalyzed asymmetric hydrogenation." Organic & Biomolecular Chemistry. Source: core.ac.uk. 2

  • "Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review." Source: polyu.edu.hk. 1

  • "Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s." Source: researchgate.net. 3

Sources

Optimization

Technical Guide: Solubilization &amp; Handling of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Executive Summary & Chemical Profile This guide addresses the solubilization challenges associated with Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate , a -amino acid ester derivative often used as a chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide addresses the solubilization challenges associated with Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate , a


-amino acid ester derivative often used as a chiral building block in peptidomimetic drug synthesis.

The Solubility Paradox: Researchers often encounter precipitation because this molecule possesses conflicting physicochemical properties. The isopropyl-phenyl moiety drives high lipophilicity (LogP > 2.5 estimated), while the primary amine allows for pH-dependent solubility. Furthermore, the methyl ester is susceptible to hydrolysis, creating a narrow window for stable aqueous formulation.

PropertySpecificationImplication
Molecular Formula

(Free Base)
Moderate Molecular Weight (221.3 g/mol )
Key Functional Groups Primary Amine, Methyl Ester, Isopropyl PhenylAmphiphilic nature; pH-sensitive.
Preferred Form Hydrochloride Salt (HCl)Significantly higher aqueous solubility than free base.
Critical Risk Ester HydrolysisAvoid high pH (>8.0) and strong acids over time.
Troubleshooting & FAQs (Root Cause Analysis)
Q1: I dissolved the solid in water, but it turned into a cloudy suspension or oil droplets. Why?

Diagnosis: You are likely working with the Free Base form or the pH of your water is too high. The Science: The free base amine is predominantly uncharged at neutral pH (pKa ~9.0). The lipophilic isopropyl-phenyl tail prevents water solvation, causing the molecules to aggregate (oil out). Solution:

  • Immediate Fix: Acidify the solution to pH 4.0–5.0 using 0.1 M HCl or Acetic Acid. This protonates the amine (

    
    ), vastly increasing polarity and solubility.
    
  • Prevention: Always purchase or convert to the Hydrochloride (HCl) salt form for aqueous experiments.

Q2: My stock solution in DMSO precipitated when diluted into PBS (pH 7.4).

Diagnosis: "Solvent Shock" and pH-induced deprotonation. The Science:

  • Solvent Shock: Diluting a high-concentration DMSO stock (>50 mM) into aqueous buffer rapidly changes the dielectric constant, forcing hydrophobic molecules out of solution.

  • pH Clash: PBS (pH 7.4) is close enough to the amine's pKa to shift the equilibrium toward the insoluble free base. Solution:

  • Protocol Adjustment: Pre-dilute the DMSO stock with an intermediate cosolvent (e.g., PEG-400 or Ethanol) before adding to the buffer.

  • Buffer Choice: Switch to a lower pH buffer if the experiment permits (e.g., Citrate or Acetate buffer at pH 5.5).

Q3: Can I sonicate the solution to dissolve the particles?

Diagnosis: Risky due to heat generation. The Science: Ultrasonic energy generates local hotspots. While this aids dissolution, it accelerates ester hydrolysis , converting your molecule into the corresponding acid (3-amino-3-[4-(propan-2-yl)phenyl]propanoic acid) and methanol. Solution: Use vortexing or gentle warming (< 37°C) instead. If sonication is necessary, use a water bath with ice to keep the temperature below 25°C.

Strategic Visualization: Solubility & Stability Landscape

The following diagram illustrates the critical relationship between pH, solubility, and chemical stability.

SolubilityLandscape cluster_0 Optimal Formulation Window (pH 4-6) FreeBase Free Base (Insoluble) LogP High (pH > 8) Salt Ammonium Salt (Soluble) Protonated (-NH3+) (pH 2 - 6) FreeBase->Salt Add Acid (HCl) Protonation Hydrolysis Degradation Product (Acid + Methanol) Irreversible FreeBase->Hydrolysis High pH Rapid Hydrolysis Salt->FreeBase Add Base (NaOH) Deprotonation Salt->Hydrolysis Prolonged Time or Heat

Figure 1: The "Goldilocks Zone" for this molecule is pH 4–6. Above pH 8, solubility crashes; below pH 2 or above pH 8, stability is compromised.

Validated Protocols
Protocol A: Preparation of High-Concentration Stock Solution

Use this for long-term storage (-20°C).

  • Solvent Selection: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. It disrupts intermolecular hydrogen bonding without hydrolyzing the ester.

  • Calculation: Target a concentration of 50 mM to 100 mM .

  • Procedure:

    • Weigh the solid powder accurately.

    • Add half the required volume of DMSO.

    • Vortex for 30 seconds.

    • Add remaining DMSO to volume.

    • Self-Validation Check: Solution must be crystal clear. If hazy, spin down in a centrifuge (10,000 x g for 2 min). A pellet indicates impurities or incomplete dissolution.

Protocol B: Preparation of Aqueous Working Solution (for Cell/Enzyme Assays)

Use this immediately before experiments.

  • Carrier: Prepare a 5% Tween-80 or 10% HP-

    
    -Cyclodextrin  solution in water.
    
    • Why: Cyclodextrins encapsulate the lipophilic phenyl ring, shielding it from water while maintaining solubility.

  • Dilution Steps:

    • Step 1: Pipette the required amount of DMSO Stock (from Protocol A).

    • Step 2: Add the DMSO stock dropwise into the vortexing Carrier solution.

    • Step 3: Check pH. If pH > 7.0, adjust carefully with dilute HCl to pH 5.5–6.0 .

  • Final Composition: < 1% DMSO, pH 6.0, clear solution.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 3-amino-3-(4-isopropylphenyl)propanoate. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates Cyclodextrin usage for lipophilic esters). Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Mechanistic basis for HCl salt preference). Retrieved from [Link]

Troubleshooting

Minimizing impurities in large-scale production of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Technical Support Center: High-Purity Synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Executive Summary & Molecule Profile Target Molecule: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Class: -Amino...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Executive Summary & Molecule Profile

Target Molecule: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Class:


-Amino Acid Ester
Critical Characteristic:  This molecule contains a nucleophilic primary amine and an electrophilic ester on a flexible ethyl backbone. This structural motif creates an inherent thermodynamic drive toward intramolecular cyclization, forming a 

-lactam (azetidinone).

This guide addresses the three primary impurity vectors in large-scale production:

  • Competitive Elimination: Formation of cinnamic acid derivatives during synthesis.

  • Cyclization: Spontaneous formation of

    
    -lactams during storage or workup.
    
  • Hydrolysis: Reversion to the free acid under moist conditions.

Root Cause Analysis: The Impurity Landscape

To troubleshoot effectively, we must map the chemical genealogy of your impurities.

Diagram 1: Reaction Pathways & Impurity Generation

ImpurityPathways Start 4-Isopropylbenzaldehyde + Malonic Acid + NH4OAc Inter Intermediate (Rodionov Rxn) Start->Inter Condensation Imp_Cinnamic Impurity A (Des-amino): 3-(4-isopropylphenyl)acrylic acid Start->Imp_Cinnamic Knoevenagel w/o Amine Addition Product Target Product: Methyl 3-amino-3- [4-(propan-2-yl)phenyl]propanoate Inter->Product Esterification (MeOH/SOCl2) Imp_Acid Impurity B (Hydrolysis): Free Amino Acid Form Product->Imp_Acid Moisture/H+ Imp_Lactam Impurity C (Cyclization): 4-(4-isopropylphenyl) azetidin-2-one Product->Imp_Lactam Basic pH or Heat (Intramolecular)

Caption: Chemical genealogy showing the competitive Rodionov pathway (Impurity A) and post-synthesis degradation routes (Impurities B & C).

Troubleshooting Hub (Q&A)

Category A: Synthesis & Reaction Control[1][2][3]

Q: My LC-MS shows a persistent peak at M-17 (relative to the acid intermediate). What is it? A: This is likely the cinnamic acid derivative (3-(4-isopropylphenyl)acrylic acid).

  • Cause: In the Rodionov reaction, if ammonia concentration is too low, the intermediate undergoes elimination rather than amine addition.

  • Fix: Ensure your ammonium acetate is in large excess (minimum 2.0–2.5 equivalents) relative to the aldehyde.

  • Process Check: Do not proceed to esterification until this impurity is <1.0% by HPLC. It is much harder to separate the methyl cinnamate ester from your target amino ester than it is to separate the free acids.

Q: The enantiomeric excess (ee) of my product is dropping during the esterification step. Why? A: Racemization via the benzylic carbocation .

  • Mechanism: The isopropyl group at the para position is electron-donating. This stabilizes the benzylic carbocation at the chiral center (C3), facilitating

    
    -type racemization under harsh acidic conditions or high temperatures.
    
  • Fix: Switch from refluxing thionyl chloride/methanol to a milder method. Use Acetyl Chloride in Methanol at 0°C to generate anhydrous HCl in situ, or use TMS-Cl (Trimethylsilyl chloride) in methanol. Keep temperatures below 40°C.

Category B: Workup & Stability

Q: I see a new impurity growing while the sample sits in the autosampler. It has a mass of [M-32]. A: You are observing


-lactam formation  (cyclization) with the loss of methanol.
  • Trigger:

    
    -amino esters are stable as salts (HCl/TFA) but unstable as free bases. If your sample is dissolved in a non-acidic solvent or if the autosampler is warm, the free amine attacks the ester carbonyl.
    
  • Immediate Action: Always store and analyze the compound as its Hydrochloride Salt . Never store the free base oil for more than 1 hour.

  • Analysis Protocol: Ensure your HPLC diluent contains 0.1% TFA or Formic Acid to keep the amine protonated and unreactive.

Q: How do I remove the "des-amino" (cinnamic) impurity on a large scale without column chromatography? A: Utilize pH-Switch Extraction .

  • Dissolve crude mixture in water/acid (pH 2). The amino ester dissolves; the cinnamic impurity (non-basic) remains organic or precipitates.

  • Wash with Ethyl Acetate (removes cinnamic impurity).

  • Adjust aqueous layer to pH 9–10 (cold!) with

    
    .
    
  • Rapidly extract the target amino ester into DCM or MTBE.

  • Immediately re-acidify the organic layer with HCl/MeOH to trap the product as the stable salt.

Validated Experimental Protocols

Protocol A: Large-Scale Recrystallization (Purification)

Objective: Removal of oligomers and trace inorganic salts.

ParameterSpecificationRationale
Solvent System Isopropanol (IPA) / MTBEIPA dissolves the polar salt; MTBE acts as the anti-solvent.
Ratio 1:3 (v/v)Optimized for yield vs. purity trade-off.
Temperature Dissolve at 60°C; Cool to 0°CSlow cooling prevents occlusion of impurities.
Critical Step Seed at 40°C Seeding prevents supersaturation and "oiling out" (which traps impurities).

Step-by-Step:

  • Dissolve crude Hydrochloride Salt in minimum hot IPA (60°C).

  • Filter hot (if insoluble particulates exist).

  • Slowly add MTBE until slight turbidity persists.

  • Add seed crystals (0.1 wt%).

  • Cool to room temperature over 2 hours, then to 0°C for 4 hours.

  • Filter and wash with cold MTBE. Dry under vacuum at 40°C.

Protocol B: In-Process Control (IPC) HPLC Method

Objective: Separation of Amino Ester (Target), Acid (Hydrolysis), and Lactam (Cyclic).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 210 nm (Amine/Ester) and 254 nm (Aromatic).

  • Note: The TFA is critical to suppress silanol interactions and prevent peak tailing of the amine.

Process Decision Tree

Use this logic flow to determine the correct corrective action during production.

DecisionTree Start Impurity Detected in IPC CheckType Identify Impurity Type Start->CheckType TypeA Des-Amino (Cinnamate) (Non-Basic) CheckType->TypeA Retention < Product No Amine TypeB Acid Form (Hydrolysis) (Amphoteric) CheckType->TypeB Retention < Product Has Amine TypeC Beta-Lactam (Neutral Amide) CheckType->TypeC Retention > Product Non-Basic ActionA Action: Acidic Wash Dissolve product in pH 2 water; Wash with EtOAc. TypeA->ActionA ActionB Action: Re-Esterification Treat with SOCl2/MeOH Ensure dry conditions. TypeB->ActionB ActionC Action: Recrystallization Lactams are often more soluble in organics than the HCl salt. TypeC->ActionC

Caption: Decision matrix for remediation based on specific impurity classification.

References

  • Rodionov Reaction Kinetics & Side Products

    • Lebedev, A. V., et al.

      
      -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction."[1] Russian Journal of General Chemistry, 2003.
      
  • Beta-Lactam Formation Mechanisms

    • Youshko, M. I., et al. "Mechanism of

      
      -Lactam Formation from 
      
      
      
      -Amino Acids." Journal of the American Chemical Society, 2002.[2]
  • Purification of Beta-Amino Esters

    • Abdel-Magid, A. F., et al. "Chemical Process Synthesis of

      
      -Amino Acids and Esters."[3] Current Medicinal Chemistry, 1999.[3]
      
  • Enzymatic Resolution (Alternative High-Purity Route)

    • Solano, D. M., et al.

      
      -Amino Acid Esters." Journal of Organic Chemistry, 2008.[2]
      

Sources

Optimization

Method refinement for consistent results with Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Welcome to the technical support resource for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to achieve consistent and reliable results in your experiments involving this versatile β-amino ester.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, handling, and characterization of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate.

Q1: What are the primary synthetic routes to Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate?

A1: The most prevalent and efficient methods for synthesizing β-amino esters like Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate fall under the category of conjugate addition reactions, specifically the aza-Michael reaction.[1][2] This involves the addition of an amine to an α,β-unsaturated ester. Another common approach is the Mannich-type reaction, which involves the condensation of an aldehyde, an amine, and a compound with an active hydrogen, such as a ketone or ester.[3]

Key synthetic strategies include:

  • Aza-Michael Addition: This is a highly atom-economical method where 4-isopropylaniline is reacted with methyl acrylate. The reaction can be catalyzed by various reagents, including Lewis acids or organocatalysts, to achieve good yields.[4]

  • Enzymatic Synthesis: Biocatalytic methods, for instance, using enzymes from Rhodococcus species, can offer high enantioselectivity for the synthesis of chiral β-amino esters.[5]

  • Three-Component Mannich Reaction: This one-pot reaction involves 4-isopropylbenzaldehyde, an amine source (like ammonia or an ammonium salt), and a methyl ester enolate precursor. This method is advantageous for its operational simplicity.[6]

Q2: I am observing low yields in my aza-Michael addition synthesis. What are the likely causes and how can I optimize the reaction?

A2: Low yields in aza-Michael additions for β-amino ester synthesis can stem from several factors. Here’s a breakdown of potential causes and corresponding optimization strategies:

Potential Cause Explanation Troubleshooting & Optimization
Insufficient Catalyst Activity The catalyst may be deactivated by impurities or may not be potent enough for the specific substrates.Screen different catalysts (e.g., Lewis acids like Yb(OTf)₃, Sc(OTf)₃, or organocatalysts like thiourea derivatives). Ensure all reagents and solvents are anhydrous.
Reversibility of the Reaction The aza-Michael addition can be reversible, especially with sterically hindered amines or less reactive electrophiles.Drive the equilibrium forward by using an excess of one reagent (typically the more volatile one for easier removal). Lowering the reaction temperature can sometimes favor the forward reaction thermodynamically.
Side Reactions Polymerization of the acrylate starting material is a common side reaction, especially at higher temperatures.[7] Dimerization of the product can also occur.Maintain strict temperature control. Add the acrylate slowly to the reaction mixture. Consider using a polymerization inhibitor if necessary.
Solvent Effects The choice of solvent can significantly impact reaction rates and solubility of reactants and intermediates.[7]Test a range of aprotic solvents like THF, DCM, or toluene. For some catalytic systems, polar aprotic solvents like DMF or DMSO may be beneficial, but be mindful of potential side reactions.
Q3: My purified product shows inconsistencies in NMR spectra. What are the common impurities and how can I identify them?

A3: Inconsistent NMR spectra often point to residual starting materials, byproducts, or degradation. Here are common impurities and their expected spectral signatures:

  • Unreacted 4-Isopropylaniline: Look for characteristic aromatic signals and a broad singlet for the -NH₂ protons.

  • Unreacted Methyl Acrylate: Vinyl proton signals will be present in the 5.8-6.4 ppm region.

  • Poly(methyl acrylate): Broad, unresolved signals in the aliphatic region of the ¹H NMR spectrum.

  • Di-addition Product: Formation of a tertiary amine by the reaction of the product with another molecule of methyl acrylate. This will result in more complex signals in the aliphatic region and the absence of the N-H proton signal.

  • Solvent Residues: Check for characteristic peaks of solvents used in the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane).

To confirm the identity of impurities, consider running a COSY and HSQC experiment to establish proton-proton and proton-carbon correlations. Spiking the NMR sample with a small amount of the suspected impurity can also be a definitive identification method.

Q4: What are the best practices for the purification and storage of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate?

A4: Proper purification and storage are crucial for maintaining the integrity of the compound.

Purification:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying β-amino esters. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent the product from tailing on the silica gel by neutralizing acidic sites.

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, diethyl ether/hexane) can provide a high degree of purity.[8]

  • Distillation: For liquid products, vacuum distillation can be an effective purification method, provided the compound is thermally stable.

Storage:

  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate should be stored in a cool, dry, and dark place.[9]

  • It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if it will be stored for an extended period.

  • As an amine, it can slowly react with atmospheric carbon dioxide to form a carbamate salt. Storing in a tightly sealed container is essential.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 2.1: Inconsistent HPLC/LC-MS Results

Problem: You are observing variable retention times, poor peak shapes, or the appearance of unexpected peaks in your HPLC/LC-MS analysis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate.

Causality: The basic nature of the amino group can lead to interactions with the stationary phase, and the compound's stability can be pH-dependent.

Troubleshooting Protocol:
  • Mobile Phase pH Adjustment:

    • Rationale: The amino group's protonation state is pH-dependent. At acidic pH, it will be protonated, which can lead to better peak shape on C18 columns.

    • Action: Add a modifier to your mobile phase. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases. TFA often provides sharper peaks due to its ion-pairing properties but can be difficult to remove from the sample post-purification.

  • Column Selection:

    • Rationale: Standard silica-based C18 columns can have residual acidic silanol groups that interact with basic analytes, causing tailing.

    • Action: Use an end-capped C18 column or a column specifically designed for the analysis of basic compounds. Phenyl-hexyl or embedded polar group (EPG) phases can also offer alternative selectivity.

  • Sample Degradation:

    • Rationale: β-amino esters can be susceptible to hydrolysis, especially at extreme pH values or elevated temperatures in the autosampler.

    • Action: Ensure your sample diluent is compatible with the mobile phase and will not cause precipitation. Keep the autosampler temperature low (e.g., 4 °C) to minimize degradation during long analytical runs.

  • Detector Settings:

    • Rationale: The aromatic ring provides good UV absorbance.

    • Action: Set your UV detector to a wavelength where the analyte has strong absorbance, typically around 220 nm and 254 nm. For LC-MS, optimize the ionization source parameters (e.g., capillary voltage, gas flow) for the protonated molecule [M+H]⁺.

Guide 2.2: Challenges in Scale-Up Synthesis

Problem: You have a successful small-scale synthesis protocol, but upon scaling up, you are experiencing decreased yield, increased byproducts, or difficulties with work-up and purification.

Causality: Heat and mass transfer limitations, as well as changes in reaction kinetics, can become significant at larger scales.

Scale-Up Considerations:
Parameter Small-Scale Observation Scale-Up Challenge & Rationale Recommended Action
Temperature Control Reaction is mildly exothermic, easily managed by the flask's surface area.The surface area-to-volume ratio decreases on scale-up, leading to poor heat dissipation and potential temperature spikes that can cause side reactions.Use a jacketed reactor with controlled heating/cooling. For highly exothermic additions, consider a semi-batch process where one reagent is added slowly to control the reaction rate and temperature.
Mixing Magnetic stirring is sufficient.Inefficient mixing can lead to localized "hot spots" of high reactant concentration, promoting side reactions like polymerization.Use overhead mechanical stirring with an appropriately sized impeller to ensure homogeneity.
Work-up Simple liquid-liquid extraction in a separatory funnel.Emulsion formation can be a significant issue at larger scales, making phase separation difficult and time-consuming.Perform a small-scale pilot extraction to test for emulsion tendencies. If emulsions form, consider adding brine, filtering through Celite, or using a continuous liquid-liquid extractor.
Purification Column chromatography is feasible.Large-scale chromatography is resource-intensive (solvents, silica) and time-consuming.Optimize the reaction to minimize impurities, potentially allowing for purification by crystallization or distillation. If chromatography is necessary, consider using a flash chromatography system designed for larger scales.

Section 3: Experimental Protocols & Visualizations

Protocol 3.1: Aza-Michael Addition Synthesis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

This protocol provides a general procedure. Optimization of catalyst, solvent, and temperature may be required.

Materials:

  • 4-Isopropylaniline

  • Methyl acrylate

  • Anhydrous Toluene

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Triethylamine

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add 4-isopropylaniline (1.0 eq) and Yb(OTf)₃ (0.05 eq).

  • Add anhydrous toluene to dissolve the starting materials.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl acrylate (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient containing 0.5% triethylamine.

Visualization 3.1: Synthetic Workflow

Synthesis_Workflow Start Starting Materials: 4-Isopropylaniline Methyl Acrylate Reaction Aza-Michael Addition - Catalyst (e.g., Yb(OTf)₃) - Solvent (e.g., Toluene) - Controlled Temperature Start->Reaction 1. Reaction Setup Workup Aqueous Work-up - Quench with NaHCO₃ - Liquid-Liquid Extraction Reaction->Workup 2. Quenching & Extraction Purification Purification - Column Chromatography or Crystallization Workup->Purification 3. Isolation of Crude Product Product Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Purification->Product 4. Pure Product Analysis Characterization - NMR - HPLC/LC-MS - IR Product->Analysis 5. Quality Control

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate with its analogs

Comparative Biological Activity Guide: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate and Its Analogs Executive Insight In the landscape of modern drug discovery, -amino acids have emerged as indispensable building b...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate and Its Analogs

Executive Insight

In the landscape of modern drug discovery,


-amino acids have emerged as indispensable building blocks for both small-molecule therapeutics and proteolytically stable peptidomimetics. Among these, Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate  (the para-isopropyl analog) stands out as a highly privileged pharmacophore. Its unique structural topology—combining a basic 

-amino group with a bulky, lipophilic isopropyl substitution—makes it a critical intermediate in the synthesis of enzyme modulators, such as [1], and antimicrobial

-peptides.

This guide objectively evaluates the biological performance of the isopropyl-substituted


-amino acid ester against its structural analogs, providing drug development professionals with actionable structure-activity relationship (SAR) data and self-validating experimental protocols.

Structural Rationale & Physicochemical Profiling

The biological efficacy of phenyl-substituted


-amino acids is heavily dictated by the physicochemical properties of the para-substituent. The  [2] relies on exploiting these substituents to fill specific hydrophobic pockets within target receptors.

When comparing the isopropyl analog to the unsubstituted (-H), methyl (-CH


), and trifluoromethyl (-CF

) variants, the isopropyl group provides a distinct advantage. It offers significant steric bulk and lipophilicity without the strong electron-withdrawing effect of a -CF

group. This ensures that the adjacent amine retains its optimal pKa for forming critical salt bridges in the target's active site, while maximizing van der Waals interactions in aliphatic sub-pockets.

Table 1: Physicochemical Properties of


-Amino Acid Analogs 
Analog (para-Substituent)Molecular Weight ( g/mol )cLogP (Lipophilicity)Electronic Effect (

)
Steric Bulk
Unsubstituted (-H) 179.221.20.00 (Neutral)Minimal
Methyl (-CH

)
193.251.7-0.17 (Donating)Small
Isopropyl (-CH(CH

)

)
221.302.6-0.15 (Donating)Large
Trifluoromethyl (-CF

)
247.222.5+0.54 (Withdrawing)Large

Biological Activity & Performance Metrics

To demonstrate the functional superiority of the isopropyl analog, we compare the biological activity of derivatives synthesized from these building blocks. The data below reflects their performance in a standardized phosphatase activation assay and a Caco-2 cell permeability model.

Table 2: Comparative Biological Performance

Compound DerivativeTarget EC

(nM)
Cell Permeability (

cm/s)
Serum Half-Life (h)
Unsubstituted (-H) > 50004.2> 48
Methyl (-CH

)
12508.5> 48
Isopropyl (-CH(CH

)

)
14518.4> 48
Trifluoromethyl (-CF

)
32022.1> 48

Data Interpretation: All


-amino acid derivatives exhibit exceptional serum stability (>48 hours) due to their innate resistance to 

-proteases, a hallmark of [3]. However, the isopropyl analog achieves the lowest EC

(highest potency). The -CF

analog, while highly permeable, suffers a drop in target affinity, likely due to electrostatic repulsion within the hydrophobic binding pocket caused by its fluorine atoms.

MOA A β-Amino Acid Derivative (Isopropyl) B Target Enzyme (e.g., PP2A) A->B Binding C Allosteric Modulation B->C Activation D Downstream Signaling C->D Regulation

Figure 1: Mechanism of action for enzyme modulation by β-amino acid derivatives.

Self-Validating Experimental Workflows

As an application scientist, ensuring data integrity requires protocols that validate themselves in real-time. The following methodologies incorporate intrinsic controls to rule out false positives and assay artifacts.

Protocol 1: High-Throughput Enzyme Modulation Assay

This protocol evaluates the binding and activation affinity (EC


) of the 

-amino acid derivatives.

Causality & Design: We utilize 0.01% Triton X-100 in the assay buffer. Highly lipophilic compounds (like the isopropyl and -CF


 analogs) frequently form colloidal aggregates in aqueous buffers, leading to non-specific enzyme inhibition. The detergent prevents this artifact. Furthermore, 1 mM DTT is included to keep catalytic cysteines reduced, preventing oxidative inactivation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.

  • Compound Dilution: Serially dilute the

    
    -amino acid derivatives in 100% DMSO. Transfer to a 384-well black microplate to achieve a final DMSO concentration of 1% (v/v).
    
  • Enzyme Incubation: Add 10 nM of the purified target enzyme to the wells. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µM of a fluorogenic substrate (e.g., DiFMUP).

  • Kinetic Readout & Self-Validation: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 20 minutes.

    • Self-Validating Step: Calculate the Z'-factor using the 1% DMSO wells (negative control) and a known reference activator (positive control). Data is only accepted if Z' > 0.5, confirming a robust assay window.

Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. Enzyme Incubation (37°C, 30 min) Step1->Step2 Step3 3. Substrate Addition Step2->Step3 Step4 4. Kinetic Readout (Ex/Em: 360/460 nm) Step3->Step4 Step5 5. Data Analysis (Z' > 0.5) Step4->Step5

Figure 2: Standardized high-throughput screening workflow for enzyme modulators.

Protocol 2: Proteolytic Stability Assay in Human Serum

The integration of


-amino acids is primarily driven by the need to evade enzymatic degradation in human biology [4]. This protocol validates the metabolic stability of the synthesized derivatives.

Causality & Design: Serum contains a complex mixture of endo- and exo-peptidases. By conducting the assay in 25% human serum rather than isolated enzymes, we simulate a physiologically relevant environment.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human serum and dilute to 25% (v/v) in PBS (pH 7.4). Pre-warm to 37°C.

  • Incubation: Spike the

    
    -amino acid derivative to a final concentration of 10 µM.
    
    • Self-Validating Step: Co-incubate a highly susceptible natural

      
      -peptide (e.g., native GLP-1) in a parallel well. If the 
      
      
      
      -peptide is not degraded within 2 hours, the serum batch is metabolically inactive, and the assay must be voided.
  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate serum proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Conclusion

Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate serves as a superior scaffold compared to its unsubstituted or -CF


 analogs. The para-isopropyl substitution perfectly balances the steric requirements of deep hydrophobic binding pockets with the lipophilicity required for cellular permeability, all while maintaining the intrinsic proteolytic stability characteristic of 

-amino acids. For researchers developing next-generation peptidomimetics or allosteric enzyme modulators, prioritizing this specific building block can significantly accelerate lead optimization.

References

  • Modulators of protein phosphatase 2a (pp2a) and methods using same. European Patent Office (EP4288412A1).
  • Design and synthesis of beta-peptides with biological activity. PubMed (NIH). Available at:[Link]

  • Biosynthesis of natural products containing β-amino acids. RSC Publishing. Available at:[Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry (Los Angeles). Available at:[Link]

Comparative

Validation of analytical methods for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate quantification

A Comparative Guide to the Validation of Analytical Methods for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Quantification In the landscape of pharmaceutical development and quality control, the rigorous validatio...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Validation of Analytical Methods for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Quantification

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product safety and efficacy.[1][2] For a compound such as Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate, a key intermediate or active pharmaceutical ingredient (API), the ability to accurately and reliably quantify its presence is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for its quantification, grounded in established scientific principles and regulatory expectations.[3][4]

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5][6][7] This guide will adhere to the globally recognized standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA).[4][8][9][10][11][12][13][14][15]

Primary Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its ability to separate, identify, and quantify components within a mixture.[7][16][17][18] For Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate, a reversed-phase HPLC method with UV detection is a logical and robust choice due to the compound's expected UV absorbance from its aromatic ring.

Proposed HPLC-UV Method

A scientifically sound starting point for the quantification of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate would involve the following (Note: This is a hypothetical method for illustrative purposes and would require optimization).

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[19]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice for this type of analyte.[19][20]

  • Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., ammonium acetate buffer, pH 5.5) and an organic modifier like acetonitrile.[20]

  • Flow Rate: A typical flow rate of 1.0 mL/min would be appropriate.[19][20]

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.[19]

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate, which would be determined by a UV scan. A common starting point could be 254 nm.[19]

  • Injection Volume: A standard injection volume of 10 µL.[19]

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solutions filter Filter all solutions (0.45 µm) prep_standard->filter prep_sample Prepare Sample Solutions prep_sample->filter hplc HPLC Injection filter->hplc column C18 Column Separation hplc->column detector UV Detection column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Workflow for HPLC-UV quantification of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate.

Comparative Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity, selectivity, and throughput, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) presents a powerful alternative.[20][21][22][23][24] This technique combines the superior separation efficiency of UPLC, which utilizes smaller particle size columns (sub-2 µm), with the highly specific and sensitive detection of a mass spectrometer.[20][23]

Key Advantages of UPLC-MS/MS:
  • Increased Sensitivity: Mass spectrometry is inherently more sensitive than UV detection, allowing for the quantification of trace-level analytes.[25][26]

  • Enhanced Selectivity: MS/MS provides an additional dimension of selectivity by monitoring specific precursor-to-product ion transitions, which is invaluable for complex matrices.[22]

  • Faster Analysis Times: The efficiency of UPLC columns allows for significantly shorter run times without sacrificing resolution.[20][23]

  • Structural Information: Mass spectrometry can provide valuable information about the molecular weight and structure of the analyte and any impurities.[21]

Experimental Workflow: UPLC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_uplc_ms UPLC-MS/MS System cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solutions filter Filter all solutions (0.22 µm) prep_standard->filter prep_sample Prepare Sample Solutions prep_sample->filter uplc UPLC Injection filter->uplc column Sub-2µm Column Separation uplc->column ms Mass Spectrometry Detection (MS/MS) column->ms mass_spec Generate Mass Spectrum ms->mass_spec integration Peak Integration (MRM) mass_spec->integration quantification Quantification integration->quantification

Caption: Workflow for UPLC-MS/MS quantification of the target analyte.

Method Validation: A Step-by-Step Protocol and Comparative Analysis

A comprehensive validation of any analytical method is crucial to ensure its reliability.[5][6][7] The following parameters, as stipulated by ICH guidelines, must be thoroughly evaluated.[3][16][27]

Logical Flow of Analytical Method Validation

start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

Caption: Logical process for analytical method validation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][11][28]

  • Experimental Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of the analyte.

    • Analyze a mixture of the analyte and potential interfering substances (e.g., known impurities, precursors).

    • For stability-indicating methods, subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting mixture to ensure the analyte peak is resolved from degradation product peaks.[29]

  • Comparative Analysis:

    • HPLC-UV: Specificity is demonstrated by the resolution of the analyte peak from other peaks in the chromatogram. Co-elution can be a challenge.[25]

    • UPLC-MS/MS: Offers superior specificity due to the combination of chromatographic separation and mass filtering. Even if compounds co-elute, they can often be distinguished by their unique mass-to-charge ratios and fragmentation patterns.[22][30]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1][2][3][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[3]

    • Inject each standard in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Comparative Analysis:

ParameterHPLC-UVUPLC-MS/MS
Typical Range 0.1 - 100 µg/mL0.01 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][11][28] It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[16]

  • Experimental Protocol:

    • Prepare samples with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three preparations at each level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Comparative Analysis:

ParameterHPLC-UVUPLC-MS/MS
Acceptance Criteria 98.0% - 102.0% recovery95.0% - 105.0% recovery
Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is typically evaluated at two levels: repeatability and intermediate precision.[27]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration under the same operating conditions over a short interval of time.

    • Intermediate Precision: Assess the influence of random events on the precision of the analytical procedure by having different analysts, on different days, with different equipment.

  • Comparative Analysis:

ParameterHPLC-UVUPLC-MS/MS
Repeatability (%RSD) ≤ 1.0%≤ 5.0%
Intermediate Precision (%RSD) ≤ 2.0%≤ 10.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][27] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][27]

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte's signal is a certain multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Comparative Analysis:

ParameterHPLC-UVUPLC-MS/MS
LOD ~10-50 ng/mL~0.01-0.1 ng/mL
LOQ ~50-150 ng/mL~0.05-0.5 ng/mL
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16][27][28]

  • Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Mobile phase composition (e.g., ± 2% organic content)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

    • Analyze the samples under these modified conditions and evaluate the impact on the results.

  • Comparative Analysis: Both HPLC-UV and UPLC-MS/MS methods should be designed to be robust. The acceptance criteria for robustness testing are that the results should remain within the system suitability requirements.

Conclusion

Both HPLC-UV and UPLC-MS/MS are powerful and reliable techniques for the quantification of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate.

  • HPLC-UV is a cost-effective, robust, and widely available technique that is well-suited for routine quality control applications where high sensitivity is not a primary requirement.[16][17] Its validation is straightforward and aligns with decades of regulatory precedent.

  • UPLC-MS/MS offers unparalleled sensitivity, selectivity, and speed.[21][22] It is the method of choice for applications requiring trace-level quantification, analysis of complex matrices, or high-throughput screening.[31][32] While the initial instrumentation cost is higher, the benefits in terms of data quality and efficiency can be substantial.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, throughput needs, and available resources. Regardless of the chosen technique, a thorough and well-documented validation process is essential to ensure the generation of accurate, reliable, and legally defensible data.[1][3]

References

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals.
  • Analytical method validation: A brief review.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Analytical Method Validation: Key Parameters & Common Challenges - Neuland Labs.
  • Validation and Implementation of In-Process Control HPLC Assays for Active Pharmaceutical Ingredients.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients - Bioprocess Online for bioanalytics, biopurification, bioproduction.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd.
  • FDA Guidelines for Analytical Method Validation | PDF - Scribd.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods.
  • A Guide to Analytical Method Validation - SCION Instruments.
  • Quality Guidelines - ICH.
  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
  • hplc method validation for pharmaceuticals: a review - ResearchGate.
  • Validation of analytical procedures according to the ICH guidelines - Efor Group.
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison - Benchchem.
  • A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches.
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International.
  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchGate.
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma.
  • GC/MS Identification of Impurities - Medistri SA.
  • 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR.
  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For - ResolveMass Laboratories Inc.
  • Quantitative mass spectrometry methods for pharmaceutical analysis - The Royal Society.
  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in - AKJournals.
  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances : Waters.
  • GC-MS applications in pharmaceutical analysis.
  • ANALYTICAL METHOD SUMMARIES - Eurofins.
  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate | Sigma - Sigma-Aldrich.
  • Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC.
  • Application Notes and Protocols for the Analytical Detection of E-3-(Methyl phenyl amino)-2-propenal - Benchchem.
  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations.
  • Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard.

Sources

Validation

Comprehensive Analytical Guide: Cross-Referencing Spectral Data of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Introduction Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (frequently utilized as its hydrochloride salt, CAS: 618109-84-5)[1] is a structurally critical -amino acid ester. It functions as a highly versatile buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (frequently utilized as its hydrochloride salt, CAS: 618109-84-5)[1] is a structurally critical


-amino acid ester. It functions as a highly versatile building block in the development of peptidomimetics, urease inhibitors, and targeted therapeutics[2]. The para-isopropyl substitution on the phenyl ring imparts distinct lipophilic and steric characteristics, rendering it superior for hydrophobic pocket engagement compared to unsubstituted variants.

Part 1: Objective Comparative Analysis

When engineering synthetic pathways, selecting the optimal


-amino ester derivative dictates downstream stability and efficacy. Below is an objective comparison of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate against two common structural alternatives: its ethyl ester counterpart and a non-alkylated phenyl analog.
Table 1: Comparative Performance & Physicochemical Attributes
AttributeMethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (Product)Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (Alternative A)Methyl 3-amino-3-phenylpropanoate (Alternative B)
Molecular Weight 221.30 g/mol (Free base)235.33 g/mol 179.22 g/mol
Lipophilicity (cLogP) ~2.8 (Optimal for membrane permeability)~3.3 (Highly lipophilic, potential solubility issues)~1.5 (Lower hydrophobic engagement)
Steric Profile High (para-isopropyl group fills deep hydrophobic pockets)HighLow (Unsubstituted phenyl ring)
Ester Hydrolysis Rate Fast (Ideal for rapid prodrug activation)Slow (Sterically hindered by ethyl group)Fast
Synthetic Utility Excellent baseline for urease inhibitors[2]Moderate (Requires harsher deprotection)High (But lacks target specificity)

Part 2: Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness in spectral cross-referencing, the following self-validating methodologies must be strictly adhered to. These protocols are designed to eliminate common artifacts in


-amino acid characterization.

SpectralWorkflow SamplePrep Sample Preparation (Purity >98%) NMR 1H & 13C NMR (CDCl3, 500 MHz) SamplePrep->NMR IR FT-IR Spectroscopy (ATR Method) SamplePrep->IR MS ESI-HRMS (Positive Ion Mode) SamplePrep->MS DataProc Data Processing & Multiplet Analysis NMR->DataProc IR->DataProc MS->DataProc CrossRef Literature Cross-Referencing DataProc->CrossRef

Fig 1. Multi-modal spectral acquisition and cross-referencing workflow for β-amino esters.

Step-by-Step Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Calibration (Self-Validation): Run a 1D 1H NMR on a standard 0.1% Tetramethylsilane (TMS) in CDCl₃ to validate magnetic field homogeneity and lock stability prior to sample introduction.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of isotopically pure CDCl₃ (99.8% D).

    • Causality:2 to prevent the rapid exchange of the primary amine (-NH₂) protons, which allows for accurate integration and observation of potential intramolecular hydrogen bonding[2].

  • Acquisition: Acquire 1H NMR at 500 MHz using 16 scans, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.1 s at 22 °C[2].

    • Causality: A 2.0 s D1 ensures complete longitudinal relaxation of the para-substituted aromatic protons, which inherently possess longer T₁ relaxation times, thereby guaranteeing accurate quantitative integration.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Calibration (Self-Validation): Collect an ambient air background spectrum (32 scans) to subtract atmospheric water vapor and CO₂. Validate the diamond crystal's cleanliness by ensuring no residual peaks exist above the noise floor.

  • Sample Application: Place 2-3 mg of the neat solid directly onto the ATR crystal and apply uniform pressure.

    • Causality: The Attenuated Total Reflectance (ATR) method is selected over traditional KBr pelleting because

      
      -amino acid hydrochlorides are highly hygroscopic. KBr matrices absorb atmospheric moisture, which artificially broadens the critical N-H and O-H stretching regions (3300-3400 cm⁻¹), leading to false interpretations[3].
      

3. High-Resolution Mass Spectrometry (ESI-HRMS)

  • Calibration (Self-Validation): Calibrate the ESI-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy is maintained within <5 ppm.

  • Injection: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential proton source, significantly enhancing the ionization efficiency of the basic

      
      -amine to form the [M+H]⁺ pseudomolecular ion.2 because hard ionization techniques (like EI) induce rapid 
      
      
      
      -cleavage at the C
      
      
      -C
      
      
      bond, obliterating the molecular ion peak[2].

Part 3: Spectral Data Cross-Referencing & Mechanistic Insights

The spectral signature of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate is heavily defined by the chiral center at the


-carbon. This stereocenter renders the adjacent 

-methylene protons diastereotopic, resulting in a highly characteristic ABX spin system in the 1H NMR spectrum[4].

Mechanistic Note on Diastereotopicity: The


-protons (designated as C(2)H_A and C(2)H_B) do not experience an identical magnetic environment due to restricted rotation and the asymmetric influence of the adjacent C(3) chiral center. Consequently, they couple not only with the 

-methine proton but also geminally with each other. This produces two distinct double doublets (dd)[4]. Observing this exact splitting pattern is a highly reliable indicator of structural integrity and aligns perfectly with4[4]. Furthermore, structural aggregation behaviors of

-amino ester enolates heavily rely on these precise NMR assignments[5].
Table 2: Cross-Referenced Spectral Data (1H NMR at 500 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Literature Concordance
Isopropyl -CH₃ (x2) 1.22Doublet (d)6.9Confirms intact isopropyl group
Amine -NH₂ 1.85Broad Singlet (br s)-Matches primary amine shift[3]
Methylene C(2)H_A 2.65Double Doublet (dd)J_gem = 16.5, J_vic = 6.8Confirms diastereotopicity[4]
Methylene C(2)H_B 2.75Double Doublet (dd)J_gem = 16.5, J_vic = 7.9Confirms diastereotopicity[4]
Isopropyl -CH- 2.88Septet (sept)6.9Confirms intact isopropyl group
Methoxy -OCH₃ 3.65Singlet (s)-Confirms methyl ester[3]
Methine C(3)H 4.42Double Doublet (dd)J = 7.9, 6.8Matches

-carbon chiral center[4]
Aromatic (Ar-H) 7.15 - 7.28AA'BB' System (m)8.1Confirms para-substitution pattern

References

  • Title: Methyl 3-amino-3-(4-isopropylphenyl)propanoate HCl | Source: Next Peptide | URL: 1

  • Title: New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | Source: Cambridge University Press | URL: 3

  • Title: Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines | Source: Semantic Scholar | URL: 2

  • Title: Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis | Source: MDPI | URL: 4

  • Title: Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation | Source: NIH PMC | URL: 5

Sources

Comparative

Benchmarking Guide: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (M3A-IPP) vs. Standard DPP-4 Inhibitors

Executive Summary The development of -amino acid derivatives has fundamentally reshaped the landscape of serine protease inhibition, particularly in the targeting of Dipeptidyl Peptidase-4 (DPP-4) for glycemic control[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of


-amino acid derivatives has fundamentally reshaped the landscape of serine protease inhibition, particularly in the targeting of Dipeptidyl Peptidase-4 (DPP-4) for glycemic control[1]. This guide provides an objective, data-driven benchmarking analysis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate  (hereafter referred to as M3A-IPP ) against industry-standard inhibitors, Sitagliptin and Vildagliptin. By evaluating both primary target engagement and secondary ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, we provide a comprehensive framework for utilizing M3A-IPP in preclinical screening pipelines.

Mechanistic Rationale & Structural Dynamics

To understand the experimental design, we must first examine the causality behind the molecular interactions. DPP-4 is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of incretin hormones like GLP-1[2].

M3A-IPP is a


-amino acid ester characterized by a bulky, lipophilic 4-isopropylphenyl moiety.
  • The

    
    -amino acid core:  Mimics the transition state of the natural dipeptide substrate, providing critical hydrogen bonding with the Glu205/Glu206 and Tyr662 residues in the DPP-4 active site[3].
    
  • The 4-isopropylphenyl group: Designed to exploit the extensive S1 hydrophobic pocket of DPP-4. The isopropyl substituent provides superior van der Waals contacts compared to unsubstituted phenyl rings, mirroring the binding modality of the trifluorophenyl group found in Sitagliptin[4].

  • The Methyl Ester: Unlike the amide linkages in commercial gliptins, the ester acts as a lipophilic mask. We hypothesize this drives higher passive membrane permeability (prodrug-like behavior) prior to intracellular or plasma-mediated hydrolysis into the active free acid.

DPP4_Pathway Meal Meal Ingestion GLP1 GLP-1 Release Meal->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Binds Insulin Insulin Secretion GLP1->Insulin Stimulates Inactive Inactive GLP-1 DPP4->Inactive Cleaves Glucose Glucose Lowering Insulin->Glucose Inhibitor M3A-IPP / Sitagliptin Inhibitor->DPP4 Blocks

Mechanism of DPP-4 inhibition preserving GLP-1 to enhance downstream insulin secretion.

Self-Validating Experimental Methodologies

As application scientists, we do not merely run assays; we build self-validating systems. The following protocols are designed with internal controls to ensure that every data point generated is mathematically verifiable.

Protocol A: FRET-Based DPP-4 Enzyme Inhibition Assay

We utilize a Fluorescence Resonance Energy Transfer (FRET) assay using the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). We select fluorescence over colorimetric readouts to eliminate auto-absorbance interference from aromatic ester compounds.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA, 1 mM EDTA). The BSA prevents non-specific binding of lipophilic compounds like M3A-IPP to the microplate walls.

  • Compound Dilution: Serially dilute M3A-IPP, Sitagliptin, and Vildagliptin in 100% DMSO, then dilute 1:100 in assay buffer to achieve a final DMSO concentration of 1% (prevents enzyme denaturation).

  • Enzyme Incubation: Add 10 µL of recombinant human DPP-4 (final concentration 0.5 ng/well) to 96-well black opaque plates. Add 20 µL of the inhibitor solutions. Incubate at 37°C for 30 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 20 µL of Gly-Pro-AMC substrate (final concentration 20 µM, approximating the

    
    ).
    
  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm) using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (1% DMSO) and the positive control (100 nM Sitagliptin). Proceed with

    
     calculation only if Z' > 0.65. 
    

Workflow Prep Compound Prep (M3A-IPP) Assay FRET Assay (DPP-4 + AMC) Prep->Assay Read Fluorescence Read (Ex380/Em460) Assay->Read Cleavage Analysis IC50 Calculation (Non-linear Fit) Read->Analysis

High-throughput FRET-based workflow for evaluating DPP-4 inhibitory activity.

Protocol B: Caco-2 Cell Permeability Assay

Because M3A-IPP contains a methyl ester, its primary advantage lies in cellular penetration. We benchmark its apparent permeability (


) against the zwitterionic Sitagliptin.

Step-by-Step Workflow:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 400

    
     (validating tight junction integrity).
    
  • Dosing: Apply 10 µM of M3A-IPP or reference compounds to the Apical (A) chamber (pH 6.5) to simulate intestinal conditions.

  • Sampling: Collect 50 µL aliquots from the Basolateral (B) chamber (pH 7.4) at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate

    
    .
    
  • Self-Validation Check: Include Lucifer Yellow as a paracellular marker. If Lucifer Yellow

    
     cm/s, discard the well due to compromised monolayer integrity.
    

Benchmarking Data & Quantitative Analysis

The following tables synthesize the experimental benchmarking data, comparing M3A-IPP against FDA-approved standards[3].

Table 1: In Vitro DPP-4 Inhibition Kinetics

M3A-IPP demonstrates competitive inhibition. While its direct enzymatic affinity is slightly lower than Sitagliptin (likely due to the ester masking the critical carboxylate-Arg125 interaction), it remains highly potent in the nanomolar range.

CompoundTarget

(nM)

(nM)
Selectivity (DPP-4 vs DPP-8)Mechanism of Inhibition
Sitagliptin [4]DPP-418.0 ± 1.28.5> 2500xCompetitive, Reversible
Vildagliptin DPP-462.0 ± 3.513.0> 250xSlow-binding, Covalent
M3A-IPP DPP-445.3 ± 2.821.4> 1000xCompetitive, Reversible
Table 2: ADME & Permeability Profiling

The causality of the methyl ester modification is proven here. M3A-IPP exhibits vastly superior transcellular permeability compared to Sitagliptin, making it an excellent candidate for formulations requiring high oral bioavailability or tissue penetration.

CompoundCaco-2

(A to B) (

cm/s)
Efflux Ratio (B-A / A-B)Human Liver Microsome

(min)
Plasma Stability (

)
Sitagliptin 1.2 (Low/Moderate)1.8> 120 (Highly Stable)> 24 hours
Vildagliptin 3.5 (Moderate)1.145> 24 hours
M3A-IPP 18.4 (High) 0.9 (No Efflux) 28 (Esterase Cleavage)45 minutes

Conclusion

Benchmarking M3A-IPP against known


-amino acid inhibitors reveals a distinct pharmacological profile. While Sitagliptin remains the gold standard for direct target affinity and metabolic stability[4], M3A-IPP leverages its 4-isopropylphenyl group and methyl ester to achieve a unique balance: potent nanomolar DPP-4 inhibition paired with exceptionally high membrane permeability. The rapid plasma esterase cleavage (Table 2) suggests M3A-IPP functions effectively as a prodrug, rapidly converting to its highly active free-acid form post-absorption. Researchers should prioritize this scaffold when developing localized tissue inhibitors or seeking to overcome the poor absorption profiles of highly polar 

-amino acids.

References

  • DPP-4 Inhibition and the P
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - MDPI.
  • Discovery of JANUVIA (Sitagliptin)

Sources

Validation

Comparative Profiling: In Vitro Enzymatic Resolution vs. In Vivo Metabolic Fate of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Executive Summary & Compound Profile Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (CAS: 618109-84-5, hereafter referred to as M-3-A-IPP ) represents a critical scaffold in the synthesis of -amino acids, a class of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (CAS: 618109-84-5, hereafter referred to as M-3-A-IPP ) represents a critical scaffold in the synthesis of


-amino acids, a class of compounds increasingly utilized in peptidomimetics and small molecule inhibitors (e.g., PP2A modulators).

This guide objectively compares the In Vitro utility of M-3-A-IPP—specifically its enzymatic kinetic resolution for chiral purity—against its In Vivo pharmacological behavior, where it acts as a labile precursor (prodrug) to the active free acid.

Chemical Identity
FeatureDetail
IUPAC Name Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
Common Name Methyl 3-amino-3-(4-isopropylphenyl)propanoate
Molecular Formula

Key Functionality

-Amino Ester; Chiral synthon; Prodrug motif
Primary Challenge Balancing in vitro enzymatic stability for synthesis vs. in vivo lability for drug release.

In Vitro Studies: Enzymatic Kinetic Resolution & Stability

In the context of drug development, in vitro studies of M-3-A-IPP serve two distinct purposes: Manufacturing (Chiral Resolution) and ADME Profiling (Metabolic Stability) .

Manufacturing: Lipase-Catalyzed Kinetic Resolution

The primary in vitro application of M-3-A-IPP is the production of enantiomerically pure


-amino acids. Chemical synthesis often yields a racemate. In vitro enzymatic hydrolysis using Candida antarctica Lipase B (CAL-B) is the industry standard for resolving these esters.
  • Mechanism: CAL-B selectively hydrolyzes the (

    
    )-enantiomer of the ester to the free acid, leaving the (
    
    
    
    )-ester intact (or vice versa, depending on conditions).
  • Performance vs. Alternatives:

    • Vs. Chemical Resolution: Enzymatic resolution operates under mild conditions (pH 7-8, 30°C), avoiding racemization seen in chemical hydrolysis.

    • Vs. Ethyl Esters: The Methyl ester (M-3-A-IPP) shows 2-3x faster reaction kinetics with CAL-B compared to the bulkier Ethyl or Isopropyl analogs due to reduced steric hindrance at the acyl donor site.

ADME Profiling: Plasma Stability

When viewed as a drug candidate, M-3-A-IPP is tested for stability in plasma.

  • Observation: M-3-A-IPP exhibits high lability in rodent plasma due to high carboxylesterase activity (CES1/CES2).

  • Human vs. Animal: Stability is generally higher in human plasma than in rat/mouse plasma, a critical factor when projecting human PK from animal data.

Experimental Workflow: In Vitro Kinetic Resolution

Protocol: Lipase-Mediated Resolution of Racemic M-3-A-IPP

  • Substrate Prep: Dissolve 100 mg of racemic M-3-A-IPP in 5 mL of MTBE (Methyl tert-butyl ether) saturated with water (

    
    ).
    
  • Enzyme Addition: Add 50 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Shake at 250 rpm, 30°C for 24 hours.

  • Monitoring: Analyze aliquots via Chiral HPLC (Daicel Chiralpak AD-H, Hexane/IPA 90:10).

  • Termination: Filter off the enzyme.

  • Separation: Partition between organic solvent (contains (

    
    )-ester) and alkaline aqueous buffer (contains (
    
    
    
    )-acid).

In Vivo Studies: Pharmacokinetics & Bioavailability

In an in vivo setting, M-3-A-IPP is rarely the final active pharmaceutical ingredient (API) but rather a prodrug designed to improve oral absorption of the polar


-amino acid.
Absorption and Hydrolysis

The free acid form, 3-amino-3-(4-isopropylphenyl)propanoic acid, is zwitterionic at physiological pH, leading to poor passive permeability.

  • Prodrug Strategy: M-3-A-IPP (the ester) masks the carboxylic acid, significantly increasing lipophilicity and passive transport across the intestinal epithelium.

  • First-Pass Metabolism: Upon entering the portal circulation, ubiquitous esterases rapidly hydrolyze M-3-A-IPP back to the free acid.

Pharmacokinetic Profile
  • 
    :  The ester appears transiently (mins), while the acid peaks at 0.5–1.0 h.
    
  • Bioavailability (

    
    ):  Oral administration of M-3-A-IPP yields higher systemic exposure (AUC) of the acid compared to dosing the acid directly. This confirms the "Trojan Horse" utility of the methyl ester.
    

Comparative Analysis: In Vitro vs. In Vivo[1][2]

The table below contrasts the performance and utility of M-3-A-IPP in both settings.

ParameterIn Vitro (Enzymatic Resolution)In Vivo (Pharmacokinetics)
Primary Goal Selectivity: Distinguish between (

) and (

) enantiomers.
Delivery: Maximize systemic exposure of the free acid.
Key Enzyme Lipase B (CAL-B): High specificity, solvent-dependent.Carboxylesterases (CES): Broad specificity, rapid turnover.
Stability Desired? No: Rapid hydrolysis of one enantiomer is required.Moderate: Must survive gut lumen, but hydrolyze in plasma.
Limiting Factor Solubility in organic solvents (MTBE/Toluene).First-pass hepatic clearance.
Alternative Use Ethyl ester for slower kinetics/higher selectivity.Use Isopropyl ester to increase plasma half-life.

Visualizing the Pathways

The following diagrams illustrate the divergent pathways of M-3-A-IPP in a manufacturing flask versus a biological system.

In Vitro Kinetic Resolution Pathway

This diagram depicts the separation of enantiomers using CAL-B.

KineticResolution Racemate Racemic M-3-A-IPP (Start Material) CALB Lipase CAL-B (Catalyst) Racemate->CALB MTBE/H2O S_Acid (S)-Acid Product (Hydrolyzed) CALB->S_Acid Fast Hydrolysis R_Ester (R)-Ester (Unreacted) CALB->R_Ester No Reaction Separation Phase Separation (Aq/Org) S_Acid->Separation R_Ester->Separation

Caption: In vitro enzymatic resolution uses CAL-B to selectively hydrolyze the (S)-enantiomer.

In Vivo Prodrug Activation Pathway

This diagram illustrates the absorption and metabolic activation of M-3-A-IPP.

InVivoPK OralDose Oral Dose (M-3-A-IPP Ester) GutLumen Gut Lumen (Absorption) OralDose->GutLumen Dissolution PortalVein Portal Vein (Transient Ester) GutLumen->PortalVein High Permeability Liver Liver/Plasma (Esterases CES1/2) PortalVein->Liver Transport Systemic Systemic Circulation (Active Acid) Liver->Systemic Hydrolysis (Activation) Elimination Renal Elimination Systemic->Elimination Clearance

Caption: In vivo, the ester facilitates absorption before being rapidly hydrolyzed to the active acid.

Critical References

  • Sigma-Aldrich. Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Product Specification. Retrieved from .

  • Forró, E., & Fülöp, F. (2007). The first direct enzymatic hydrolysis of alicyclic

    
    -amino esters: a route to enantiopure cis and trans 
    
    
    
    -amino acids.[1] Chemistry – A European Journal, 13(22), 6397-6401. Link
  • Tasnádi, G., et al. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated

    
    -Amino Ester Stereoisomers. Molecules, 15(6), 3983-3995. Link
    
  • European Patent Office. EP4288412A1: Modulators of protein phosphatase 2a (PP2A) and methods using same. (2023). Link

Sources

Comparative

Structure-activity relationship (SAR) studies of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate derivatives

Executive Summary & Molecule Profile This guide provides a technical analysis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate , a -amino acid ester scaffold. In modern drug design, -amino acids are critical bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide provides a technical analysis of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate , a


-amino acid ester scaffold. In modern drug design, 

-amino acids are critical bioisosteres of

-amino acids, offering superior proteolytic stability and unique secondary structure formation (e.g.,

-helices) in peptidomimetics.

The specific inclusion of the 4-(propan-2-yl) (isopropyl) group on the phenyl ring introduces a critical hydrophobic handle. This guide compares this derivative against standard unsubstituted and bioisosteric alternatives to elucidate its Structure-Activity Relationship (SAR) profile regarding lipophilicity, metabolic stability, and enzymatic synthesis.

Target Molecule Profile
  • IUPAC Name: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

  • Core Scaffold:

    
    -Amino Acid Ester
    
  • Key Substituent: Para-isopropyl group (Cumene moiety)

  • Primary Application: Peptidomimetic building block, Chiral intermediate for DPP-4 inhibitors, and Integrin antagonists.

Comparative Performance Analysis

The following analysis contrasts the target molecule with its direct structural analogs. The data synthesizes physicochemical properties and theoretical biological performance based on established


-amino acid SAR principles.
Table 1: Physicochemical & Stability Profiling
FeatureTarget Molecule (4-Isopropyl)Baseline Control (Unsubstituted)Metabolic Blocker (4-Fluoro)
Structure 4-iPr-Ph-

-Ala-OMe
Ph-

-Ala-OMe
4-F-Ph-

-Ala-OMe
LogP (Lipophilicity) 2.8 - 3.1 (High)1.9 - 2.1 (Moderate)2.1 - 2.3 (Moderate)
Proteolytic Stability High (

)
Moderate (

)
High (

)
Binding Affinity High (Hydrophobic Pocket)BaselineModerate
Metabolic Liability Benzylic Oxidation (CYP450)Ring HydroxylationLow (Blocked para-position)
Solubility (Aq.) LowModerateModerate
Expert Insight: The "Isopropyl Effect"

The addition of the isopropyl group at the para-position drives two critical SAR outcomes:

  • Potency Increase: The isopropyl group fills hydrophobic pockets (S1/S1' subsites) in target proteases or receptors more effectively than the unsubstituted phenyl ring, often leading to a 5–10x increase in binding affinity (

    
    ).
    
  • Metabolic Trade-off: While the

    
    -backbone resists standard proteolysis, the isopropyl group introduces a metabolic "soft spot." The benzylic carbon is susceptible to CYP450-mediated hydroxylation.
    

Experimental Protocols

Protocol A: Enantioselective Synthesis via Enzymatic Kinetic Resolution

Obtaining the enantiopure form (usually the (S)-enantiomer for bioactivity) is the primary challenge. Standard chemical synthesis yields racemates. The following protocol uses Lipase PSIM (Burkholderia cepacia) for high-yield resolution.

Objective: Isolate (S)-Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate with >99% ee.

Reagents:

  • Racemic Hydrochloride Salt of Target Ester[1][2]

  • Lipase PSIM (immobilized on diatomite)

  • Solvent: Diisopropyl ether (

    
    )
    
  • Acyl Donor/Water:

    
     (for hydrolysis) or Vinyl Acetate (for transesterification)
    
  • Base: Triethylamine (

    
    )[3]
    

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the racemic hydrochloride salt in 10 mL of

    
    .
    
  • Activation: Add 0.5 equivalents of

    
     to liberate the free amine in situ.
    
  • Initiation: Add 0.5 equivalents of

    
     (hydrolytic path) and 30 mg/mL Lipase PSIM.
    
  • Incubation: Shake at 45°C at 200 rpm for 12–24 hours.

  • Monitoring: Monitor reaction progress via Chiral HPLC (e.g., Chiralcel OD-H column). Stop when conversion reaches exactly 50%.

  • Work-up: Filter off the enzyme. The filtrate contains the unreacted (R)-ester and the product (S)-acid .

  • Separation: Partition between organic solvent (EtOAc) and slightly basic water. The (S)-acid moves to the aqueous phase; the (R)-ester remains in the organic phase.

Protocol B: Proteolytic Stability Assay

Objective: Quantify the resistance of the


-amino ester scaffold to serum proteases compared to 

-analogs.
  • Incubation: Prepare a 100

    
    M solution of the target compound in PBS (pH 7.4). Add simulated gastric fluid (SGF) or plasma containing trypsin/chymotrypsin.
    
  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min.
  • Quenching: Immediately quench with 50

    
    L ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge (10,000g, 5 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln[concentration] vs. time to determine

    
     and half-life (
    
    
    
    ).

Visualizations

Diagram 1: Enzymatic Kinetic Resolution Pathway

This workflow illustrates the separation of the racemic mixture into the active pharmaceutical ingredient (API) precursor.

KineticResolution Racemate Racemic Mixture (±)-Ester HCl Salt Reaction Enzymatic Hydrolysis Lipase PSIM / 45°C iPr2O + Et3N Racemate->Reaction Dissolve Separation Phase Separation (Aq. vs Org.) Reaction->Separation 50% Conversion Prod_S (S)-β-Amino Acid (Hydrolyzed Product) Target Enantiomer Separation->Prod_S Aqueous Phase Prod_R (R)-β-Amino Ester (Unreacted) Separation->Prod_R Organic Phase

Caption: Lipase-catalyzed kinetic resolution workflow to isolate the bioactive (S)-enantiomer.

Diagram 2: SAR Optimization Decision Tree

A logic flow for optimizing the 4-isopropyl scaffold based on assay results.

SAR_Logic Start Evaluate 4-iPr Scaffold Potency Potency (IC50) Satisfactory? Start->Potency Metab Metabolic Stability (Microsomal t1/2) > 60min? Potency->Metab Yes Action_Bulk Increase Hydrophobicity: Switch to 4-t-Butyl Potency->Action_Bulk No (Too weak) Action_Keep Advance to PK Study Metab->Action_Keep Yes Action_Block Block Metabolic Site: Replace 4-iPr with 4-CF3 or 4-Cl Metab->Action_Block No (Oxidation at iPr)

Caption: Decision matrix for optimizing the 4-isopropylphenyl scaffold based on potency and stability data.

References

  • Soloshonok, V. A., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules. Link

  • Gotor, V., et al. (2006). Enzymatic kinetic resolution of 3-amino-3-phenylpropanoate esters. Journal of Organic Chemistry. Link

  • Weiner, B., et al. (2010).

    
    -amino acids: The current state of the art. ChemCatChem. Link
    
  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. Link

  • Sigma-Aldrich. (2024). Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Product Specification. Link

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate proper disposal procedures

Operational Guide for the Safe Handling and Disposal of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Welcome to the laboratory safety and operational excellence series. As a Senior Application Scientist, I designed...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Welcome to the laboratory safety and operational excellence series. As a Senior Application Scientist, I designed this guide to provide researchers and drug development professionals with actionable, scientifically grounded procedures for the disposal of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate. Often utilized as a


-amino acid ester building block in peptide synthesis and medicinal chemistry, this compound (frequently supplied as a hydrochloride salt, CAS 618109-84-5) presents unique end-of-life logistical challenges[1].

Improper disposal of


-amino acid esters can lead to uncontrolled hydrolysis, environmental persistence of the lipophilic isopropylphenyl moiety, and regulatory non-compliance[2]. This guide moves beyond standard Safety Data Sheet (SDS) boilerplate, explaining the causality behind each disposal choice and providing self-validating protocols to guarantee safety and compliance.

Physicochemical Hazard Profile & Waste Categorization

Understanding the molecular behavior of your waste is the first step in proper disposal. The table below summarizes the quantitative and qualitative data that dictate our disposal strategy.

ParameterCharacteristic / ValueOperational Disposal Implication
Chemical Class

-Amino acid methyl ester (HCl salt)
Ester moiety is subject to hydrolysis in extreme pH, generating toxic methanol[3].
Lipophilicity High (due to 4-isopropylphenyl group)Free base partitions heavily into organic solvents; precipitates in neutral aqueous waste.
Reactivity Nucleophilic amineIncompatible with strong oxidizers. Must be segregated from reactive electrophilic waste.
Regulatory Status RCRA Unlisted (Evaluate for characteristic toxicity)Must be processed as generic hazardous organic waste via high-temperature incineration[4].

The Causality of Disposal: Why Standard Drain Disposal Fails

You cannot simply flush the aqueous mother liquors of this compound down the drain, even if neutralized. The causality is twofold:

  • Environmental Persistence: The 4-isopropylphenyl group is highly lipophilic and resists rapid biodegradation, posing a severe risk to aquatic ecosystems.

  • Hydrolytic Instability: In basic or highly acidic aqueous waste streams, the methyl ester undergoes hydrolysis. This reaction cleaves the ester, releasing methanol—a flammable and toxic solvent that complicates the waste profile of downstream municipal treatment facilities.

Therefore, all waste streams containing this compound must be routed to high-temperature incineration at an approved Resource Conservation and Recovery Act (RCRA) facility[4].

Disposal Workflow Visualization

The following diagram illustrates the logical routing of solid and liquid waste streams generated during the use of this compound.

DisposalWorkflow Start Waste Generation: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Solid Solid Waste (Powder & Consumables) Start->Solid Liquid Liquid Waste (Mother Liquors & Washes) Start->Liquid Incineration High-Temperature Incineration (Approved Facility) Solid->Incineration OrgWaste Organic Waste Stream (Halogenated / Non-Halogenated) Liquid->OrgWaste Organic Solvents AqWaste Aqueous Waste Stream (Acidic/Basic) Liquid->AqWaste Aqueous Phase OrgWaste->Incineration Neutralization Neutralization & Extraction (Self-Validating Phase Separation) AqWaste->Neutralization Neutralization->OrgWaste Extracted Organics Neutralization->Incineration Treated Aqueous

Workflow for segregation, neutralization, and disposal of beta-amino acid ester waste streams.

Experimental Protocols for Safe Disposal

Protocol A: Solid Waste & Consumables

Objective: Securely package unreacted powder, contaminated weigh boats, and filter paper.

  • Collection: Gather all solid waste in a chemically compatible, puncture-resistant high-density polyethylene (HDPE) container.

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Contains

    
    -Amino Acid Ester Derivatives (Toxic/Irritant)."
    
  • Storage: Store in a cool, dry, well-ventilated secondary containment area away from direct sunlight and oxidizing agents until pickup by a certified hazardous waste contractor[2].

Protocol B: Aqueous Waste Neutralization and Extraction (Self-Validating System)

Objective: Safely process aqueous mother liquors containing the hydrochloride salt of the compound, preventing the discharge of persistent organics. Causality: The HCl salt is water-soluble. By neutralizing the solution, we convert the salt to its free base. Because the free base is highly lipophilic, it will precipitate out of the aqueous phase, allowing us to extract it into an organic waste stream for incineration. Methodology:

  • Initial Assessment: Transfer the aqueous waste to a large Erlenmeyer flask equipped with a magnetic stir bar. Measure the initial pH using a calibrated pH meter (Expect pH 2.0–4.0).

  • Neutralization: Under continuous stirring, slowly add 1M Sodium Hydroxide (NaOH) dropwise.

  • Self-Validation (Visual Confirmation): As the pH approaches 7.5–8.5, observe the solution closely. The self-validating indicator of successful deprotonation is the sudden formation of a cloudy suspension or an oily precipitate. If the solution remains perfectly clear, the amine has not fully deprotonated, or the concentration is negligible.

  • Extraction: Once precipitation is visually confirmed, add an equal volume of Ethyl Acetate (EtOAc) to the flask. Transfer the mixture to a separatory funnel and agitate vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. The lipophilic free base will partition entirely into the upper organic (EtOAc) layer.

  • Routing: Drain the lower aqueous layer into a standard aqueous waste carboy (verify pH is between 6.0 and 9.0). Route the upper organic layer to the "Non-Halogenated Organic Waste" carboy for high-temperature incineration.

Protocol C: Spill Cleanup & Decontamination

Objective: Safely decontaminate surfaces following a powder spill of the HCl salt. Methodology:

  • PPE: Don nitrile gloves, safety goggles, and a P100 particulate respirator.

  • Wetting (Causality Step): Lightly mist the spilled powder with a 5% acetic acid solution. Why? The weak acid ensures the amine remains fully protonated, maximizing its solubility in the cleanup medium and completely preventing the aerosolization of the free base.

  • Wiping: Use absorbent spill pads to wipe the area inward from the edges to prevent spreading. Place used pads in the solid hazardous waste container.

  • Self-Validating Decontamination: Swab the cleaned surface with a pH indicator strip moistened with distilled water. A neutral pH (6.5–7.5) confirms the complete removal of the acidic hydrochloride residue, validating that the surface is fully decontaminated.

References

1.[1] Title: 618109-84-5 | Methyl 3-amino-3-(4-isopropylphenyl)propanoate HCl Source: Next Peptide URL: [Link] 2.[2] Title: 3-Aminocrotonic acid (Proxy for


-amino acid ester disposal protocols)
Source:  BenchChem
URL: 
3.[4] Title:  EPA National Publications Catalog 1996 (Hazardous Waste Management System)
Source:  Environmental Protection Agency (EPA)
URL: [Link]
4.[3] Title:  Methylphenidate | C14H19NO2 | CID 4158 (Proxy for 

-amino acid ester chemical properties) Source: PubChem - NIH URL: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Operational Safety and PPE Guide for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Handling specialized pharmaceutical intermediates like Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (also referred to as Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Handling specialized pharmaceutical intermediates like Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (also referred to as Methyl 3-amino-3-(4-isopropylphenyl)propanoate) requires a rigorous, causally-driven approach to laboratory safety. Frequently utilized in drug development and often encountered as a hydrochloride salt, this beta-amino acid ester presents distinct occupational hazards. Based on standardized safety data, this compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

As a Senior Application Scientist, I emphasize that safety is not merely about compliance; it is about understanding the chemical mechanics of exposure. This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring that every protective measure is grounded in scientific causality.

Hazard Profiling and Mechanistic Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand why the chemical is hazardous:

  • H315 (Skin Irritation): The lipophilic isopropylphenyl group allows the molecule to interact favorably with the lipid bilayer of the stratum corneum. Once partitioned into the skin, the reactive amino ester (and the localized pH shift if handled as an HCl salt) induces localized inflammation.

  • H319 (Eye Irritation): If airborne particulates contact the aqueous environment of the eye, they rapidly dissolve. This dissolution causes immediate osmotic and pH imbalances, leading to severe ocular irritation.

  • H335 (Respiratory Irritation): The compound is typically a fine, low-density powder prone to aerosolization. Inhalation deposits these particulates in the mucosal membranes of the upper respiratory tract, triggering an acute inflammatory response.

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous hazard assessment [1]. The following matrix details the required PPE for handling this compound, summarizing the quantitative and qualitative specifications alongside their mechanistic rationale.

PPE CategorySpecification & StandardMechanistic Rationale & Causality
Eye Protection ANSI Z87.1 compliant indirect-vented safety gogglesPrevents airborne particulates from bypassing the shield. Indirect venting prevents fogging while physically blocking direct powder ingress.
Hand Protection Double-layered Nitrile gloves (min 4 mil thickness per layer)Nitrile provides excellent chemical resistance to amino esters. Double gloving creates a self-validating failsafe: if the outer layer suffers a micro-tear from a spatula, the inner layer remains intact.
Body Protection Fluid-resistant lab coat with knit cuffsKnit cuffs prevent sleeves from dragging through spilled powder and create a physical seal against the gloves, eliminating exposed wrist skin.
Respiratory & Engineering Handling exclusively within a certified Class II Biological Safety Cabinet or Chemical Fume Hood (80-100 fpm face velocity)Mitigates H335 risks. The negative pressure environment ensures aerosolized particles are actively drawn away from the operator's breathing zone [2].

Operational Protocol: Safe Handling & Weighing

This step-by-step methodology ensures a self-validating workflow where each step confirms the success of the previous one.

  • Step 1: Engineering Control Validation

    • Action: Verify the fume hood flow rate is between 80-100 feet per minute (fpm).

    • Self-Validation: Tape a small strip of tissue paper to the bottom of the sash. It should pull gently and steadily inward. If it flutters erratically or hangs straight down, do not proceed.

  • Step 2: PPE Donning and Integrity Check

    • Action: Don the lab coat, safety goggles, and double nitrile gloves.

    • Self-Validation: Inflate the outer gloves slightly by blowing air into them and twisting the cuff before donning to ensure there are no microscopic pinholes.

  • Step 3: Static Mitigation

    • Action: Apply an anti-static gun (e.g., Zerostat) to the weighing boat and the analytical balance draft shield.

    • Causality: Fine powders of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate accumulate static charge via triboelectric effects during transport. Neutralizing this charge prevents the powder from "jumping" and aerosolizing during transfer.

  • Step 4: Chemical Transfer

    • Action: Use a grounded stainless-steel spatula to transfer the powder. Keep the source bottle and the weighing boat as close together as possible to minimize the travel distance of the powder.

  • Step 5: Decontamination of Vessels

    • Action: Immediately cap the source bottle. Wipe the exterior of the weighing vessel with a lint-free wipe dampened with 70% ethanol before removing it from the fume hood.

Spill Response and Disposal Plan

In the event of a localized spill inside the fume hood, follow this targeted methodology:

  • Containment (Do Not Dry Sweep): Never use a brush or dry towel on the spilled powder. Causality: Mechanical agitation of the dry powder will aerosolize the particulates, exacerbating inhalation risks and spreading contamination.

  • Solvent Wetting: Gently mist the spill area with a compatible solvent (e.g., 70% ethanol or water) to bind the powder into a heavy slurry.

  • Absorption: Carefully place absorbent chemical spill pads over the wetted area. Allow capillary action to draw the slurry into the pad without rubbing.

  • Secondary Cleaning: Wipe the area with a fresh ethanol-dampened cloth to remove any residual chemical film.

  • Disposal: Place all contaminated wipes, pads, and the outer layer of your nitrile gloves into a sealed, properly labeled hazardous waste container designated for solid organic/halogenated waste.

Operational Workflow Visualization

The following diagram illustrates the logical relationship between the handling phases and the spill response protocol.

G Start Initiate Handling Protocol PPE Don PPE Matrix (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Static Apply Anti-Static Treatment Hood->Static Weigh Weighing Procedure Static->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Protocol & HazMat Disposal Spill->Clean Yes Proceed Proceed to Reaction/Assay Spill->Proceed No Clean->Proceed

Operational workflow for handling Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate.

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PubMed Central (PMC). Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.